Di-n-octyl sebacate
Description
Properties
IUPAC Name |
dioctyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-3-5-7-9-15-19-23-29-25(27)21-17-13-11-12-14-18-22-26(28)30-24-20-16-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDHDXOBDPUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047537 | |
| Record name | Dioctyl sebacate | |
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Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-87-3 | |
| Record name | Dioctyl decanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dioctyl decanedioate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-n-octyl sebacate | |
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| Record name | Decanedioic acid, dioctyl ester | |
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| Record name | Dioctyl sebacate | |
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| Record name | Dioctyl sebacate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.647 | |
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| Record name | DIOCTYL DECANEDIOATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG4EO6A0O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Physicochemical properties of Di-n-octyl sebacate
An In-Depth Technical Guide to the Physicochemical Properties of Di-n-octyl Sebacate
Introduction
This compound (DOS), the diester of sebacic acid and n-octanol, is a versatile organic compound with the chemical formula C26H50O4.[1][2] It presents as a colorless to light yellow, oily liquid and is utilized across various industries, notably as a plasticizer, lubricant, and in the formulation of drug delivery systems.[3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for formulation design, performance optimization, and ensuring product stability and safety.
This guide provides a detailed exploration of the core physicochemical properties of this compound, offering both established data and the methodologies for their empirical validation. The insights herein are curated to support the scientific community in leveraging the unique characteristics of this ester in advanced applications.
Molecular Structure and Core Identifiers
The molecular structure of this compound is fundamental to its physical and chemical behaviors. It consists of a central ten-carbon dicarboxylic acid backbone (sebacic acid) esterified at both ends with n-octanol. This structure imparts a significant non-polar character to the molecule, influencing its solubility and interaction with other substances.
References
Di-n-octyl Sebacate: A Comprehensive Technical Guide for Scientific Professionals
An in-depth exploration of the chemical identity, synthesis, properties, and applications of Di-n-octyl Sebacate, with a focus on its relevance in research and pharmaceutical development.
Introduction
This compound is a versatile organic compound valued for its properties as a plasticizer and lubricant. As a diester of sebacic acid and n-octanol, it belongs to the class of sebacate esters. Its excellent low-temperature flexibility, high thermal stability, and low volatility make it a compound of significant interest in various industrial and scientific fields. For researchers, scientists, and drug development professionals, an understanding of its chemical and physical characteristics, synthesis, and biocompatibility is crucial for its potential application in advanced materials and formulations. This guide provides a detailed technical overview of this compound, distinguishing it from its branched-chain isomer, di(2-ethylhexyl) sebacate, and exploring its scientific and pharmaceutical relevance.
Chemical Identification: CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the number 2432-87-3 to this compound.[1][2] It is crucial to distinguish this from the CAS number for its branched isomer, di(2-ethylhexyl) sebacate (DEHS), which is 122-62-3. While the two are sometimes referred to interchangeably in commercial literature, their molecular structures and toxicological profiles differ.
For clarity and comprehensive database searching, a list of synonyms for this compound is provided below.
| Synonym | Source |
| Dioctyl decanedioate | [1][3] |
| Decanedioic acid, dioctyl ester | [1][3] |
| Sebacic acid, dioctyl ester | [3] |
| Di-n-octyl decanedioate | [3] |
| SEBACIC ACID DI-N-OCTYL ESTER | BOC Sciences |
| Dioctyl-1,10-decanedioate | BOC Sciences |
| decanedioicaciddioctylester | BOC Sciences |
| Witamol 500 | [3] |
Physicochemical Properties
This compound is a colorless to light yellow, oily liquid.[4] Its key physical and chemical properties are summarized in the table below. These properties are fundamental to its function as a plasticizer and lubricant, particularly its low-temperature performance and high thermal stability.
| Property | Value | Reference |
| Molecular Formula | C26H50O4 | [1] |
| Molecular Weight | 426.67 g/mol | |
| Density | 0.910 - 0.917 g/cm³ at 20°C | |
| Melting Point | -48 °C | [5] |
| Boiling Point | 256 °C at 0.7 kPa | [5] |
| Flash Point | >210 °C | |
| Water Solubility | Insoluble | |
| Refractive Index | ~1.450 | |
| Viscosity | 25-27 cP at 27°C | [6] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of sebacic acid with n-octanol. This reaction can be catalyzed by various acids or enzymes.
Chemical Synthesis
A common industrial method involves the direct esterification of sebacic acid and 2-ethylhexanol (to produce the related di(2-ethylhexyl) sebacate, but the principle is the same for this compound using n-octanol) at elevated temperatures (210-225 °C) in the presence of a titanate catalyst.[4] The process typically involves the removal of water as a byproduct to drive the reaction to completion. Subsequent steps include neutralization of the catalyst, removal of excess alcohol, and purification through distillation and filtration to yield a high-purity product.[4]
Experimental Protocol: Chemical Synthesis
-
Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a reflux condenser with a water separator, charge sebacic acid and a molar excess of n-octanol.
-
Catalyst Addition: Heat the mixture to 150-165 °C and add a titanate ester catalyst.[4]
-
Esterification: Increase the temperature to 210-225 °C to initiate the esterification reaction, continuously removing the water formed.[4]
-
Monitoring: Monitor the reaction progress by measuring the acid number of the mixture. The reaction is considered complete when the acid number is ≤ 0.20 mg KOH/g.[4]
-
Workup: Cool the reaction mixture and neutralize the catalyst with an alkaline solution.
-
Purification: Remove the excess n-octanol by vacuum distillation. The crude product is then further purified by adsorption and filtration to obtain the final high-purity this compound.
Enzymatic Synthesis
Enzymatic synthesis using lipases offers a more environmentally friendly alternative to chemical synthesis, proceeding under milder reaction conditions. Immobilized lipases, such as Novozym 435, have been shown to be effective catalysts for the esterification of sebacic acid and 1-octanol.[7] This biocatalytic approach can achieve high conversion rates and produces a high-purity product.[7]
Caption: Enzymatic synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating this compound from any unreacted starting materials or byproducts and for confirming its molecular weight and fragmentation pattern.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic ester carbonyl (C=O) stretching vibrations.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the molecular structure of this compound by identifying the different types of protons and carbons and their connectivity.
Applications in Research and Drug Development
While this compound is widely used as a plasticizer in PVC and other polymers to impart low-temperature flexibility, its applications in the scientific and pharmaceutical fields are also noteworthy.
Plasticizer for Medical Devices
This compound can be used as a plasticizer in medical-grade polymers for applications such as tubing and films. Its low toxicity and high stability make it a suitable alternative to some phthalate-based plasticizers.
Pharmaceutical Excipient
As a pharmaceutical excipient, this compound can function as a solvent and emollient in topical formulations.[8] Its potential use in transdermal drug delivery systems is an area of active research, where it may act as a penetration enhancer.
Controlled Drug Release
The use of sebacate esters, such as dibutyl sebacate, in diffusion-controlled drug delivery systems has been investigated.[9] These plasticizers can modify the drug diffusivity within a polymer matrix, thereby controlling the release kinetics of the active pharmaceutical ingredient.[9] This suggests that this compound could also be a valuable component in designing controlled-release formulations.
Caption: Role of this compound in controlled drug delivery.
Safety and Toxicology
This compound is generally considered to have low toxicity. However, as with any chemical, a thorough understanding of its safety profile is essential. It is important to distinguish the toxicology of this compound from that of di(2-ethylhexyl) sebacate (DEHS), as the branched 2-ethylhexyl moiety in DEHS can be metabolized to 2-ethylhexanol, which is a peroxisome proliferator. This metabolic pathway is not present for the straight-chain this compound.
Studies on dibutyl sebacate (DBS), a related compound, have shown it to be of low acute toxicity and not cytotoxic in various cell lines.[5] Pancreatic lipase has been shown to hydrolyze DBS in vitro.[5] While specific biocompatibility data for this compound in pharmaceutical applications is limited in publicly available literature, its use in personal care products suggests a favorable safety profile for topical applications.[8]
Regulatory Status
The regulatory landscape for chemical substances is dynamic. For applications in medical devices and pharmaceuticals, materials must meet stringent safety and quality standards as defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[10][11] The use of any excipient in a pharmaceutical formulation requires thorough evaluation and documentation to support its safety and compatibility with the active ingredient and other components of the dosage form. While some phthalates have come under scrutiny for their potential health risks, non-phthalate plasticizers like this compound may offer a safer alternative.[12]
Conclusion
This compound is a well-characterized compound with a unique set of properties that make it valuable in a range of applications, from industrial plastics to potentially advanced pharmaceutical formulations. For the research and drug development community, its role as a non-phthalate plasticizer, its potential as a pharmaceutical excipient in topical and controlled-release systems, and its favorable safety profile warrant further investigation. A clear understanding of its chemical identity, synthesis, and properties is the foundation for innovative applications of this versatile diester.
References
- 1. Dioctyl sebacate [webbook.nist.gov]
- 2. Dioctyl sebacate [webbook.nist.gov]
- 3. Dioctyl decanedioate | C26H50O4 | CID 75516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 5. cpsc.gov [cpsc.gov]
- 6. Indo-nippon Chemicals Co., Ltd. [indo-nippon.com]
- 7. scribd.com [scribd.com]
- 8. Dioctyl Sebacate Supplier | 122-62-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 9. Diffusion-controlled drug delivery systems: calculation of the required composition to achieve desired release profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. congress.gov [congress.gov]
- 11. Code of Federal Regulations (CFR) | FDA [fda.gov]
- 12. fda.gov [fda.gov]
An In-depth Technical Guide to the Synthesis of Di-n-octyl Sebacate from Sebacic Acid
This guide provides a comprehensive overview of the synthesis of Di-n-octyl sebacate, a versatile ester with significant applications in the polymer and lubricant industries. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the chemical principles, reaction optimization, and detailed procedural workflows for the successful laboratory-scale synthesis of this compound.
Introduction: The Significance of this compound
This compound (DOS) is the diester formed from the reaction of sebacic acid, a ten-carbon dicarboxylic acid, with n-octanol.[1] It is a colorless, oily liquid known for its excellent properties as a plasticizer, particularly for providing low-temperature flexibility to polymers like polyvinyl chloride (PVC) and synthetic rubbers.[2][3][4] Unlike some traditional phthalate plasticizers, this compound is a non-phthalate alternative, which has garnered significant interest due to increasing environmental and health concerns associated with phthalates.[4] Its low volatility, high thermal stability, and good compatibility with a range of resins make it a valuable component in various formulations, including films, coatings, and medical devices.[2][5] Furthermore, its lubricating properties are leveraged in the formulation of specialty greases and synthetic lubricants for demanding applications.[4]
Key Properties of this compound:
| Property | Value |
| CAS Number | 2432-87-3[6] |
| Molecular Formula | C₂₆H₅₀O₄[7][8][9] |
| Molecular Weight | 426.68 g/mol [7] |
| Appearance | Colorless to light yellow oily liquid[6] |
| Boiling Point | 256 °C[3] |
| Melting Point | -55 °C[3] |
| Flash Point | ~215 °C[6] |
| Density | ~0.913 g/cm³ at 25 °C[6] |
The Chemistry of Synthesis: Fischer Esterification
The synthesis of this compound from sebacic acid and n-octanol is a classic example of Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.
The overall reaction is as follows:
HOOC-(CH₂)₈-COOH + 2 CH₃(CH₂)₇OH ⇌ CH₃(CH₂)₇OOC-(CH₂)₈-COO(CH₂)₇CH₃ + 2 H₂O (Sebacic Acid + n-Octanol ⇌ this compound + Water)
Reaction Mechanism
The Fischer esterification is a reversible process. To achieve a high yield of the desired diester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing the water as it is formed.
The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the sebacic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol (n-octanol) acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl group, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the monoester.
-
Repeat for the Second Carboxylic Acid Group: The process is repeated on the second carboxylic acid group of the sebacic acid to form the final product, this compound.
Below is a diagram illustrating the key steps in the formation of one ester linkage.
Caption: Fischer Esterification Mechanism Workflow.
Choice of Catalyst
The selection of a suitable catalyst is crucial for an efficient esterification process.
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid are effective but can be corrosive and lead to side reactions and colored byproducts, complicating purification.
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins, offer the advantage of easy separation from the reaction mixture. More advanced catalysts like nano-MoS₂/sericite have also been explored for their catalytic activity and potential to enhance the tribological properties of the final product.[1]
-
Organometallic Catalysts: Titanate esters, such as titanium isopropylate or tetrabutyl titanate, are widely used in industrial processes.[10] They offer high catalytic activity at elevated temperatures and produce lighter-colored products.[10] Stannous oxide is another effective non-solid acid catalyst that boasts high activity and an environmentally friendly profile.[11]
-
Enzymatic Catalysts: Lipases, such as Novozym 435, present a green alternative, operating under milder conditions (e.g., 40-100°C).[12][13] This approach minimizes side reactions and energy consumption. However, the reaction times can be longer, and the cost of the enzyme may be a consideration for large-scale production.[12]
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed methodology for the synthesis of this compound using a titanate catalyst, a common and effective method for laboratory-scale production.
Materials and Equipment
-
Reactants:
-
Sebacic acid (99% purity)
-
n-Octanol (99% purity)
-
-
Catalyst:
-
Titanium (IV) isopropoxide (or similar titanate ester)
-
-
Neutralizing Agent:
-
Sodium hydroxide solution (e.g., 3-5% aqueous solution)
-
-
Adsorbent:
-
Activated carbon
-
-
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Dean-Stark apparatus with a condenser
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation setup
-
Filter funnel and filter paper
-
Synthesis Workflow
The synthesis process can be broken down into five main stages: esterification, dealcoholization, neutralization, purification, and final product isolation.
Caption: Overall Synthesis Workflow for this compound.
Detailed Procedure
-
Esterification Reaction:
-
Charge the four-neck flask with sebacic acid and n-octanol. A molar ratio of n-octanol to sebacic acid of 2.4:1 to 2.6:1 is recommended to drive the reaction forward.[10]
-
Assemble the apparatus with the mechanical stirrer, thermometer, and Dean-Stark trap connected to a condenser.
-
Begin stirring and heat the mixture to approximately 150-165°C.[10]
-
Once the temperature has stabilized, add the titanate catalyst. The catalyst loading is typically around 0.4% of the weight of the sebacic acid.[10]
-
Increase the temperature to 210-225°C to initiate the esterification reaction.[10] Water will begin to collect in the Dean-Stark trap as a byproduct.
-
Monitor the reaction progress by periodically taking samples and determining the acid number. The reaction is considered complete when the acid number is ≤ 0.20 mgKOH/g.[10] This typically takes 3-4 hours.[10]
-
-
De-alcoholization:
-
After the reaction is complete, cool the mixture slightly.
-
First, remove the bulk of the excess n-octanol by simple distillation at atmospheric pressure.
-
Subsequently, apply a vacuum to remove the remaining traces of n-octanol at an elevated temperature. This step is crucial for obtaining a high-purity product.
-
-
Neutralization:
-
Cool the crude ester to around 95-105°C.[10]
-
Slowly add a 3% aqueous sodium hydroxide solution while stirring to neutralize the acidic catalyst and any remaining unreacted sebacic acid.[10]
-
After stirring for 30-40 minutes, stop the agitation and allow the layers to separate in a separatory funnel.[10]
-
Drain the lower aqueous layer containing the neutralized catalyst and soaps.
-
-
Purification:
-
Wash the organic layer with hot deionized water to remove any residual salts.
-
Transfer the washed crude product to a clean flask and add a small amount of activated carbon (as a decolorizing agent).
-
Stir the mixture for 25-35 minutes to allow for adsorption of colored impurities.[10]
-
Filter the mixture while hot to remove the activated carbon.
-
-
Final Product Isolation:
-
For the highest purity, the final product can be subjected to vacuum distillation. This step removes any remaining high-boiling impurities.
-
The purified this compound is collected as a clear, colorless to pale yellow liquid.
-
Analysis and Characterization of this compound
To ensure the synthesized product meets the required quality standards, a series of analytical tests should be performed.
| Analytical Technique | Purpose | Typical Results |
| Acid Number Titration | To quantify residual acidity from unreacted sebacic acid or catalyst. | ≤ 0.07 mgKOH/g for high-purity product.[10] |
| Gas Chromatography (GC) | To determine the purity of the this compound and quantify any residual n-octanol or monoester. | Purity ≥ 99.5%.[10] |
| Color (APHA/Pt-Co) | To assess the visual quality and effectiveness of the purification process. | ≤ 20.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure by identifying characteristic functional groups. | Strong C=O stretch (ester) ~1735 cm⁻¹, C-O stretch ~1170 cm⁻¹. Absence of broad O-H stretch from carboxylic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural elucidation of the molecule. | Confirms the presence of the octyl chains and the sebacate backbone. |
| Viscosity Measurement | To determine a key physical property for lubricant applications. | ~19.9 mPa·s at 20°C.[6] |
| Flash Point Measurement | To assess the thermal stability and safety of the product. | ≥ 215°C.[2][10] |
Troubleshooting and Process Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow Reaction Rate / Low Conversion | - Insufficient catalyst loading.- Inefficient water removal.- Reaction temperature too low. | - Increase catalyst concentration slightly.- Ensure the Dean-Stark trap is functioning correctly.- Increase reaction temperature within the recommended range. |
| High Acid Number in Final Product | - Incomplete reaction.- Insufficient neutralization. | - Extend reaction time until the target acid number is reached.- Ensure proper amount and concentration of NaOH solution is used during neutralization. |
| Dark Product Color | - Reaction temperature too high, causing side reactions.- Ineffective purification. | - Maintain the reaction temperature within the optimal range.- Ensure sufficient contact time with activated carbon and proper filtration. |
| Cloudy Product | - Presence of water.- Residual salts from neutralization. | - Ensure the product is thoroughly dried after washing.- Perform an additional hot water wash before the final drying/distillation step. |
Conclusion
The synthesis of this compound via Fischer esterification is a well-established and scalable process. By carefully selecting the catalyst and optimizing reaction conditions—particularly temperature control and water removal—a high yield of high-purity product can be achieved. The detailed protocol and analytical methods provided in this guide serve as a robust framework for researchers and professionals to successfully synthesize and characterize this compound for a variety of advanced applications. The shift towards non-phthalate plasticizers and high-performance lubricants continues to underscore the industrial relevance of this versatile diester.
References
- 1. Tribological performance of this compound synthesized with ...: Ingenta Connect [ingentaconnect.com]
- 2. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 3. Dioctyl Sebacate (DOS) Manufacturers China | CAS 122-62-3 | Integratechem [integratechem.com]
- 4. Indo-nippon Chemicals Co., Ltd. [indo-nippon.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. Dioctyl sebacate [webbook.nist.gov]
- 9. Dioctyl sebacate [webbook.nist.gov]
- 10. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 11. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Di-n-octyl sebacate molecular weight and density
An In-Depth Technical Guide to the Physicochemical Properties of Di-n-octyl Sebacate
For professionals in research, scientific, and drug development fields, a precise understanding of the physicochemical properties of excipients and chemical reagents is paramount. This compound (DOS), a diester of sebacic acid and n-octanol, is a compound frequently utilized as a plasticizer, solvent, and lubricant. This guide provides a detailed examination of two of its core physical properties: molecular weight and density, grounded in authoritative data and practical experimental methodology.
Core Identification and Molecular Weight
This compound, identified by the CAS Number 2432-87-3 , is a key compound in various industrial and research applications.[1][2][3][4] Its fundamental physicochemical characteristics are derived directly from its molecular structure.
Molecular Formula and Structure
The empirical formula for this compound is C₂₆H₅₀O₄ .[1][3][5][6] This formula represents the combination of a central C₁₀ dicarboxylic acid (sebacic acid) esterified with two C₈ alcohol (n-octanol) chains. This structure, featuring long, flexible aliphatic chains, is crucial to its physical state as a colorless, oily liquid and its function as a plasticizer.[4][7]
Molecular Weight Calculation
The molecular weight (MW) is a critical parameter for stoichiometric calculations in chemical synthesis and formulation development. Based on its chemical formula, the molecular weight of this compound is determined to be 426.67 g/mol .[3][8][9] The NIST WebBook provides a more precise value of 426.6728 g/mol .[1][6]
The calculation is based on the atomic weights of its constituent elements:
-
Carbon (C): 26 atoms × 12.011 u = 312.286 u
-
Hydrogen (H): 50 atoms × 1.008 u = 50.400 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
-
Total Molecular Weight: 312.286 + 50.400 + 63.996 = 426.682 u (or g/mol )[10]
This value is consistent across multiple authoritative sources.[5][11]
Density: A Temperature-Dependent Property
Density is a measure of mass per unit volume and is a fundamental specification for quality control, formulation calculations, and fluid dynamics modeling. For a liquid like this compound, density is significantly influenced by temperature.
Quantitative Density Data
The density of this compound is consistently reported to be approximately 0.912 g/mL at or near room temperature. The following table summarizes the reported values from various sources, highlighting the importance of specifying the temperature at which the measurement was taken.
| Density Value | Temperature | Source |
| 0.912 g/mL | Not Specified | Sigma-Aldrich[7], Parchem[8] |
| 0.9119 g/cm³ | 15 °C | CAS Common Chemistry[12] |
| 0.91 - 0.92 | 27 °C | Neuchem[13] |
| 0.910 - 0.916 | 27 °C | Indo-nippon Chemical Co. |
Note: 1 g/mL is equivalent to 1 g/cm³.
The slight variation in density values underscores the impact of temperature. As temperature increases, the kinetic energy of the molecules increases, leading to greater intermolecular distances and a corresponding decrease in density. This relationship is critical for applications where the substance will be used across a range of temperatures.
Experimental Protocol: Density Determination via Oscillating U-Tube
To ensure accuracy and reproducibility, a robust and self-validating protocol for density measurement is essential. The oscillating U-tube method, employed by modern digital density meters, offers high precision and is a standard in many research and quality control laboratories.
Principle of Operation
A U-shaped borosilicate glass tube is electromagnetically excited to oscillate at its characteristic frequency. This frequency is dependent on the mass of the tube. When the tube is filled with a sample, the total mass changes, which in turn alters the oscillation frequency. The instrument measures this change in frequency and relates it directly to the density of the sample.
Step-by-Step Methodology
Objective: To accurately determine the density of a this compound sample at a controlled temperature (e.g., 25.0 °C).
Materials:
-
Digital Density Meter (e.g., Anton Paar DMA series or similar)
-
This compound sample
-
High-purity deionized water (for calibration)
-
Dry, filtered air (for calibration)
-
Syringes for sample injection
-
Lint-free wipes and appropriate cleaning solvents (e.g., ethanol, acetone)
Protocol:
-
Instrument Power-Up and Stabilization:
-
Power on the density meter.
-
Allow the instrument's internal Peltier thermostat to stabilize at the target temperature (25.0 °C ± 0.01 °C). Causality: Temperature is the most significant variable affecting liquid density; precise control is non-negotiable for accurate results.
-
-
Calibration Check (Self-Validation):
-
Air Check: Ensure the measurement cell is clean and dry. Perform a measurement with dry air. The density should read at or near the density of air at the given temperature and pressure (~0.0012 g/cm³).
-
Water Check: Inject high-purity deionized water into the cell, ensuring no air bubbles are present. The density should be 0.997047 g/cm³ at 25.0 °C. Trustworthiness: This two-point check validates that the instrument is performing within specifications before measuring the sample. If the values deviate, a full calibration adjustment is required as per the manufacturer's instructions.
-
-
Sample Measurement:
-
Rinse the measurement cell with a small aliquot of the this compound sample to eliminate any residual cleaning solvent or water.
-
Carefully inject the this compound sample into the cell, avoiding the introduction of air bubbles. Causality: Bubbles represent a separate phase (gas) with a much lower density, and their presence will lead to erroneously low and unstable readings.
-
Allow the reading to stabilize. This indicates that the sample has reached thermal equilibrium with the cell.
-
Record the density reading.
-
-
Replicate Measurements:
-
Perform at least three independent measurements. To do this, clean the cell, dry it, and inject a fresh aliquot of the sample for each measurement.
-
Calculate the mean and standard deviation of the readings. A low standard deviation provides confidence in the result.
-
-
Cleaning:
-
Thoroughly clean the measurement cell with an appropriate solvent (e.g., ethanol) to remove the oily sample, followed by a final rinse with a volatile solvent like acetone to facilitate drying.
-
Visualization of Structure-Property Relationships
The molecular structure of this compound dictates its macroscopic physical properties. The following diagram illustrates this fundamental relationship.
Caption: Relationship between molecular components and physical properties of DOS.
References
- 1. Dioctyl sebacate [webbook.nist.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. Dioctyl sebacate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 2432-87-3: Dioctyl decanedioate | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Dioctyl sebacate [webbook.nist.gov]
- 7. セバシン酸ジオクチル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. parchem.com [parchem.com]
- 9. SEBACIC ACID DI-N-OCTYL ESTER | 2432-87-3 [chemicalbook.com]
- 10. Dioctyl sebacate - Wikipedia [en.wikipedia.org]
- 11. dioctyl sebacate, 2432-87-3 [thegoodscentscompany.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. neuchem.com [neuchem.com]
Solubility of Di-n-octyl sebacate in organic solvents
An In-Depth Technical Guide to the Solubility of Di-n-octyl Sebacate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound (DOS), a widely used plasticizer and emollient. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, presents its known solubility profile, and offers a robust experimental protocol for quantitative determination.
This compound is the diester of decanedioic acid (sebacic acid) and n-octanol. It is a colorless to light-yellow, oily liquid known for its excellent low-temperature flexibility, high plasticizing efficiency, and low volatility.[1] These properties make it a valuable component in a variety of applications, including as a plasticizer for PVC and other polymers, a lubricant in metal drawing, and an emollient or film-forming agent in cosmetic and pharmaceutical formulations.[1][2] In the pharmaceutical field, its function as an excipient can be critical for enhancing the stability and bioavailability of drug products.[3]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₀O₄ | [4] |
| Molecular Weight | 426.67 g/mol | [5] |
| Appearance | Colorless, oily liquid | [1] |
| Density | ~0.916 g/cm³ at 20°C | [6] |
| Boiling Point | 442.0 °C at 760 mmHg | [5] |
| Melting Point | -55 °C | [1] |
| Water Solubility | Practically insoluble | [1] |
It is important to distinguish this compound from its branched-chain isomer, bis(2-ethylhexyl) sebacate (DEHS, CAS: 122-62-3), with which it is often confused. While their properties are similar, the linear alkyl chains of this compound can influence its intermolecular interactions and, consequently, its solubility profile.
Theoretical Principles of Solubility
The solubility of a substance is dictated by the intermolecular forces between the solute (DOS) and the solvent. The guiding principle is "like dissolves like," which implies that substances with similar polarity and intermolecular force characteristics are more likely to be miscible.[7]
Molecular Structure and Polarity: this compound is a large, predominantly non-polar molecule. Its structure consists of a central, moderately polar ester region (-COO-) flanked by two long, non-polar octyl (-C₈H₁₇) chains. These long hydrocarbon chains are the dominant feature, giving the molecule its oily character and low polarity.
-
Van der Waals Forces: The primary intermolecular forces at play for DOS are London dispersion forces, a type of van der Waals force that increases with molecular size and surface area.
-
Dipole-Dipole Interactions: The two ester groups introduce polar C=O and C-O bonds, allowing for weak dipole-dipole interactions. However, these are largely shielded by the bulky alkyl chains.
-
Hydrogen Bonding: DOS can act as a hydrogen bond acceptor at its ester oxygen atoms but cannot act as a hydrogen bond donor.
Therefore, DOS will dissolve best in solvents that can establish favorable van der Waals interactions with its long alkyl chains. Solvents that are highly polar and rely on strong hydrogen bonding networks (like water) are poor solvents for DOS because the energy cost of disrupting the solvent's network is not compensated by favorable solute-solvent interactions.
Diagram: The "Like Dissolves Like" Principle for this compound
Caption: A diagram illustrating the dissolution mechanism of this compound.
Solubility Profile of this compound
Table of Solubility in Common Organic Solvents:
| Solvent Class | Example Solvent | Polarity Index | Expected Solubility | Rationale |
| Hydrocarbons | Hexane, Toluene | 0.1, 2.4 | Freely Soluble / Miscible | Non-polar solvents that readily interact with the octyl chains via van der Waals forces.[1] |
| Chlorinated | Dichloromethane | 3.1 | Freely Soluble / Miscible | Moderately polar solvent capable of dissolving both polar and non-polar compounds.[1] |
| Ethers | Diethyl Ether | 2.8 | Freely Soluble / Miscible | Acts as a good solvent for large, low-polarity molecules.[1] |
| Ketones | Acetone | 5.1 | Soluble | Aprotic polar solvent; its carbonyl group can interact with the ester part of DOS.[1] |
| Esters | Ethyl Acetate | 4.4 | Soluble | "Like dissolves like" principle applies strongly due to similar functional groups.[1] |
| Alcohols | Ethanol, Methanol | 4.3, 5.1 | Soluble to Sparingly Soluble | The polarity and hydrogen-bonding nature of short-chain alcohols may limit miscibility compared to non-polar solvents. Solubility likely decreases as the alcohol chain length decreases.[1] |
| Glycols | Propylene Glycol | High | Insoluble | High polarity and extensive hydrogen bonding make it a poor solvent for DOS.[1] |
| Water | Water | 10.2 | Practically Insoluble | Highly polar, strong hydrogen-bonding network excludes the non-polar DOS molecule.[1] |
Note: "Freely Soluble" or "Miscible" implies that DOS can likely dissolve in all proportions or to a very high concentration. "Soluble" indicates significant dissolution, while "Sparingly Soluble" suggests limited dissolution.
Experimental Protocol for Quantitative Solubility Determination
To address the lack of specific data, researchers can employ a robust, self-validating protocol to determine the solubility of this compound in a solvent of interest. The following method is a synthesized "best-practice" approach based on the established shake-flask method, coupled with modern analytical quantification.[6]
Objective: To determine the equilibrium solubility of liquid this compound in an organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (purity >98%)
-
Solvent of interest (HPLC or analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge capable of holding the vials/tubes
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials for analysis
-
Quantification instrument: Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).
Protocol Workflow Diagram
Caption: Experimental workflow for the quantitative determination of DOS solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a series of glass vials (in triplicate for statistical validity), add a known volume of the chosen solvent (e.g., 5.0 mL).
-
Add an excess amount of this compound to each vial. "Excess" means adding enough DOS so that a separate, undissolved phase is clearly visible after equilibration. For a liquid solute, this might be approximately 10-20% of the solvent volume.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration (Causality: This step is critical to ensure the solvent is fully saturated with the solute, reaching thermodynamic equilibrium. Insufficient time leads to an underestimation of solubility):
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a prolonged period, typically 24 to 48 hours. The duration should be sufficient to ensure equilibrium is reached; a preliminary time-course study can validate the minimum required time.
-
-
Phase Separation (Causality: Physical separation of the undissolved solute is mandatory before analysis. Centrifugation is superior to simple settling for an oily liquid, as it helps break any fine emulsions and ensures a clear supernatant):
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow coarse separation.
-
Transfer the vials to a centrifuge. Spin at a moderate to high speed (e.g., 3000 rpm for 15 minutes) to force the separation of the undissolved DOS phase.
-
-
Sample Collection and Filtration (Trustworthiness: This step ensures that only the truly dissolved solute is analyzed. The use of a chemical-resistant PTFE filter prevents contamination from the filter material and removes any microscopic, non-dissolved droplets):
-
Carefully draw the clear supernatant (the solvent saturated with DOS) into a syringe, avoiding any disturbance of the separated DOS layer at the bottom.
-
Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the solution into a clean, tared vial. This filtered sample is your saturated stock solution.
-
-
Quantification by Analysis (e.g., GC-MS):
-
Calibration: Prepare a set of calibration standards by accurately dissolving known masses of DOS in the pure solvent to create a series of solutions with concentrations spanning the expected solubility range.
-
Sample Preparation: Perform a precise, gravimetric dilution of the filtered saturated stock solution to bring its concentration into the linear range of the calibration curve.
-
Analysis: Analyze the calibration standards and the diluted sample(s) using a validated GC-MS or HPLC method.[8] The analytical instrument will provide a response (e.g., peak area) proportional to the concentration.
-
Calculation: Plot the response of the standards against their concentrations to generate a calibration curve. Use the equation of the line from this curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor.
-
-
Reporting Results:
-
Express the final solubility as mass per volume (e.g., mg/mL or g/100 mL) or molarity (mol/L) at the specified temperature.
-
Report the mean and standard deviation of the triplicate measurements.
-
Conclusion
This compound is a predominantly non-polar diester whose solubility is governed by the "like dissolves like" principle. It is freely soluble or miscible with non-polar organic solvents such as hydrocarbons and ethers, and shows good solubility in moderately polar solvents like ketones and esters. It is practically insoluble in highly polar, hydrogen-bonding solvents like water and glycols. While specific quantitative solubility data is scarce in the literature, this guide provides a robust, first-principles-based framework and a detailed experimental protocol for its determination. This enables researchers in pharmaceutical development and materials science to generate the precise data needed to support formulation, processing, and quality control activities.
References
An In-depth Technical Guide to the Toxicological Data and Safety of Di-n-octyl Sebacate
Introduction
Di-n-octyl sebacate (DOS), a diester of sebacic acid and n-octanol, is a versatile chemical intermediate and plasticizer utilized in a variety of industrial applications, including as a component in lubricants, plastics, and coatings. As its use is widespread, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, manufacturing personnel, and end-users. This technical guide provides a comprehensive overview of the available toxicological data for this compound, offering field-proven insights into its safety assessment. The methodologies for key toxicological studies are detailed, underpinned by internationally recognized guidelines, to provide a framework for the rigorous evaluation of this compound.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a substance is critical for predicting its toxicokinetic behavior—absorption, distribution, metabolism, and excretion (ADME).
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2432-87-3 |
| Molecular Formula | C26H50O4 |
| Molecular Weight | 426.68 g/mol |
| Physical State | Liquid |
| Log Kow (Octanol-Water Partition Coefficient) | 10.08 |
The high Log Kow value suggests a lipophilic nature, indicating a potential for bioaccumulation and absorption through lipid-rich biological membranes.
Toxicological Profile
The safety of this compound has been evaluated across a range of toxicological endpoints. The following sections detail the findings from acute toxicity, irritation and sensitization, repeated dose toxicity, genotoxicity, and reproductive and developmental toxicity studies.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. For this compound, the data consistently indicate a low order of acute toxicity via the oral and dermal routes of exposure.
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat | Oral | >4,560 mg/kg | Not Classified |
| LD50 | Rabbit | Dermal | 15,029 mg/kg | Not Classified |
These high LD50 values signify that a large dose of this compound is required to cause mortality in test animals, supporting its low acute toxicity profile.
Skin and Eye Irritation
The potential of a substance to cause local irritation upon contact with the skin and eyes is a critical component of its safety assessment. Studies on this compound have demonstrated a minimal to non-irritating potential.
In a study conducted on rabbits, a single 4-hour, semi-occluded application of this compound to the skin resulted in very slight erythema, which resolved within 72 hours.[1] Another study reported no dermal irritation or corrosion in rabbits after a 4-hour application.[2] The primary irritation index has been reported as 0.0, leading to a classification of non-irritating.
Similarly, eye irritation studies in rabbits have shown that this compound is not an eye irritant.[3]
Skin Sensitization
Repeated Dose Toxicity
Subchronic toxicity studies provide insights into the adverse effects of repeated exposure to a substance over a longer period. A 13-week study in rats with the related compound, di-n-octyl phthalate (DNOP), showed mild histological changes in the thyroid and liver at the highest dose of 5000 ppm.[5] The no-observed-effect-level (NOEL) for DNOP in this study was determined to be 500 ppm, equivalent to 36.8 mg/kg body weight/day.[5]
Genotoxicity
Genotoxicity assays are designed to detect the potential of a substance to cause damage to genetic material. Based on available safety data sheets, this compound is not classified as a germ cell mutagen.[4] However, a comprehensive assessment would typically involve a battery of in vitro and in vivo tests.
Carcinogenicity
Long-term carcinogenicity studies are crucial for substances with widespread and prolonged human exposure. Currently, this compound is not classified as a carcinogen.[4]
Reproductive and Developmental Toxicity
The potential for a substance to interfere with reproductive function and fetal development is a key consideration in its safety profile. A study on a related compound, di-n-octyl phthalate (DNOP), in Sprague-Dawley rats did not show adverse effects on maternal body weight gain, post-implantation loss, or fetal body weight.[6] However, an increase in rudimentary lumbar ribs was observed at all dose levels, leading to a lowest-observed-adverse-effect level (LOAEL) for developmental toxicity of 0.25 g/kg/day.[6] The anogenital distance in male fetuses was not affected by DNOP.[6] Based on available data, this compound is not classified as a reproductive toxicant.[4]
Experimental Protocols: A Methodological Deep Dive
To ensure the scientific integrity and reproducibility of toxicological data, standardized and validated test protocols are essential. The following sections provide detailed methodologies for key toxicological assays, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
The causality behind this experimental choice is to determine the intrinsic toxicity of a substance after a single oral administration, providing a basis for classification and labeling and for dose selection in longer-term studies.
Experimental Workflow for Acute Oral Toxicity (OECD 420)
Caption: Workflow for OECD 420 Acute Oral Toxicity Study.
Methodology:
-
Animal Selection and Husbandry: Healthy, young adult Sprague-Dawley rats (8-12 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard diet and water ad libitum.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
-
Dose Preparation: this compound is prepared in an appropriate vehicle (e.g., corn oil) to the desired concentrations.
-
Sighting Study: A sighting study is performed to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and the outcome determines the dose for the next animal.
-
Main Study: Groups of at least 5 female rats are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).
-
Dose Administration: The test substance is administered as a single dose by oral gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The number of animals that die or show signs of toxicity at each dose level is recorded to determine the appropriate hazard classification.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is selected to evaluate the potential of a substance to cause local, reversible or irreversible, inflammatory changes to the skin at the site of application.
Experimental Workflow for Dermal Irritation (OECD 404)
Caption: Workflow for OECD 404 Dermal Irritation Study.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.
-
Application of the Test Substance: An amount of 0.5 g of this compound is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and a semi-occlusive dressing.
-
Exposure Duration: The exposure period is 4 hours.
-
Observation of Skin Reactions: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored according to the Draize scale.
-
Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and reversibility of the skin reactions.
Mechanism of Action and Toxicokinetics
The toxicological effects of sebacate esters are generally considered to be of a low order. Upon ingestion, these esters are likely to undergo hydrolysis by esterases in the gastrointestinal tract and liver, breaking down into sebacic acid and the corresponding alcohol (n-octanol in this case). Sebacic acid is a naturally occurring dicarboxylic acid that can be metabolized through the beta-oxidation pathway. The resulting metabolites can then enter the citric acid cycle for energy production.[7] The high lipophilicity of this compound suggests that it could be absorbed through the skin, although the rate of absorption is expected to be low.
Regulatory Status and Safety Assessment
This compound is listed in the FDA's inventory of food contact substances.[8] Based on the available toxicological data, this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The overall safety assessment indicates a low potential for adverse health effects under normal conditions of use.
Conclusion
The comprehensive toxicological data for this compound indicates a low level of toxicity across various endpoints, including acute oral and dermal toxicity, skin and eye irritation, and sensitization. While data for some endpoints, such as chronic toxicity and a complete reproductive and developmental toxicity profile, are not fully elucidated for this compound itself, studies on related compounds provide valuable context and suggest a low potential for significant adverse effects. The established OECD guidelines provide a robust framework for any further testing that may be required for specific regulatory purposes. For professionals in research, drug development, and manufacturing, this guide serves as a critical resource for understanding the safety profile of this compound and for implementing appropriate handling and safety protocols.
References
- 1. daikinchemicals.com [daikinchemicals.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. eaht.org [eaht.org]
- 4. carlroth.com [carlroth.com]
- 5. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenatal developmental toxicity studies on di-n-heptyl and di-n-octyl phthalates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
An In-Depth Technical Guide to the Biodegradability of Di-n-octyl Sebacate in the Environment
Abstract: Di-n-octyl sebacate (DOS), a widely used plasticizer and lubricant, is valued for its performance characteristics, including high plasticizing efficiency and low volatility. As with any chemical intended for widespread use, a thorough understanding of its environmental fate, particularly its biodegradability, is of paramount importance. This technical guide provides a comprehensive analysis of the biodegradability of DOS, synthesizing data from standardized tests, elucidating the biochemical pathways of its degradation, and offering detailed experimental protocols for its assessment. This document is intended for researchers, environmental scientists, and professionals in the chemical and drug development industries to support informed decision-making and environmental risk assessment.
Introduction: The Environmental Profile of a High-Performance Ester
This compound (CAS: 2432-87-3), the diester of sebacic acid and 1-octanol, is a key component in various industrial applications, from PVC plastics to engine oils.[1][2] Its molecular structure, characterized by a long aliphatic backbone and two octyl ester linkages, dictates its physical properties and, critically, its susceptibility to microbial degradation.[3] The primary route of environmental entry for DOS is through industrial discharge during manufacturing or leaching from consumer and industrial products.[3] Understanding its persistence and degradation is crucial for evaluating its ecological impact.
Physicochemical Properties and Environmental Distribution
A substance's environmental behavior is governed by its physical and chemical properties. For DOS, these properties suggest a tendency to associate with organic matter and a low potential for bioaccumulation despite high lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₀O₄ | [6] |
| Molecular Weight | 426.68 g/mol | [6] |
| Appearance | Colorless, oily liquid | [1][2] |
| Log Kₒw (n-octanol/water) | 10.08 | [4][5] |
| Bioconcentration Factor (BCF) | 3.896 | [4][5] |
| Water Solubility | Insoluble | [2] |
The high Log Kₒw indicates strong lipophilicity, suggesting a preference for partitioning into soil and sediment rather than remaining in the water column. However, the experimentally derived BCF is very low, indicating that DOS does not significantly accumulate in the tissues of organisms.[4][5] This discrepancy is likely due to rapid metabolism and elimination by exposed organisms.
Biochemical Pathway of Degradation
The biodegradation of this compound is initiated by an enzymatic hydrolysis of its ester bonds, a common pathway for ester-containing compounds in the environment. The overall process can be conceptualized as a two-stage breakdown followed by entry into central metabolic cycles.
Stage 1: Enzymatic Hydrolysis
The initial and rate-limiting step in DOS degradation is the cleavage of the two ester linkages. This reaction is catalyzed by non-specific extracellular lipases and esterases secreted by a wide range of soil and aquatic microorganisms. This hydrolysis yields sebacic acid and two molecules of 1-octanol.[3]
Caption: Initial hydrolysis of this compound.
Stage 2: Mineralization of Intermediates
The resulting products, sebacic acid and 1-octanol, are readily metabolized by microorganisms.
-
Sebacic Acid: As a 10-carbon dicarboxylic acid, it is catabolized via the β-oxidation pathway, a core metabolic process for fatty acids. It is shortened sequentially, yielding acetyl-CoA, which directly enters the Krebs (TCA) cycle for complete mineralization to carbon dioxide and water.
-
1-Octanol: This primary alcohol is oxidized first to octanal (an aldehyde) and then to octanoic acid by alcohol and aldehyde dehydrogenases, respectively. The resulting octanoic acid also enters the β-oxidation pathway.
This complete metabolic sequence ensures that the organic carbon of DOS is ultimately converted to CO₂, H₂O, and microbial biomass. A study on the similar compound Di-n-octyl phthalate (DOP) identified bacterial strains like Arthrobacter sp. and Rhodococcus sp. as effective degraders, utilizing a de-esterification pathway.[7] It is highly probable that similar microbial genera are involved in the degradation of DOS.
Caption: Complete biodegradation pathway of this compound.
Standardized Biodegradability Testing
The classification of a substance as "readily biodegradable" is determined through rigorous, standardized test methods. The most relevant for DOS is the OECD 301 series.
OECD 301: Ready Biodegradability
The OECD 301 guidelines encompass a suite of six tests designed to assess the potential for rapid and ultimate biodegradation of chemicals in an aerobic aqueous environment.[8][9] A substance is considered readily biodegradable if it meets a pass level of >60% of its theoretical carbon dioxide (ThCO₂) production or >70% of dissolved organic carbon (DOC) removal within a 28-day period.[8] Crucially, this pass level must be reached within a "10-day window" that begins once 10% biodegradation is achieved.
For insoluble substances like DOS, the most appropriate methods are:
-
OECD 301B (CO₂ Evolution Test): Measures the CO₂ produced from the mineralization of the test substance.[8][10]
-
OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by the microbial population during degradation.[11]
Safety data sheets for DOS report a biodegradation of 84.6% in 28 days based on a carbon dioxide generation test, unequivocally classifying it as readily biodegradable.[4][5]
Experimental Protocol: OECD 301B - CO₂ Evolution Test
This protocol outlines the methodology for assessing the biodegradability of DOS according to the OECD 301B guideline.
Objective: To determine the rate and extent of aerobic biodegradation of this compound by measuring the amount of CO₂ evolved.
Materials:
-
Test Substance: this compound (DOS).
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.
-
Mineral Medium: (e.g., as specified in OECD 301 guideline).
-
CO₂-free air supply.
-
Incubation bottles (e.g., 2-4 L).
-
CO₂ absorption columns (e.g., containing Ba(OH)₂ or NaOH).
-
Titration equipment or Total Organic Carbon (TOC) analyzer.
-
Reference Substance: Sodium benzoate or aniline (to verify inoculum activity).
-
Toxicity Control: Test substance + Reference substance.
Procedure:
-
Preparation: A mineral medium is prepared and inoculated with a small volume of activated sludge, typically to a final concentration of 30 mg/L solids.[10]
-
Vessel Setup: The test is run in triplicate for each condition:
-
Test Vessels: Contain mineral medium, inoculum, and DOS (e.g., at 10-20 mg/L of organic carbon). Due to its insolubility, DOS should be coated onto a solid support like silica gel or emulsified.
-
Blank Vessels: Contain mineral medium and inoculum only (to measure endogenous CO₂ production).
-
Reference Vessels: Contain mineral medium, inoculum, and the reference substance.
-
Toxicity Control Vessels: Contain all components of the reference vessel plus the test substance.
-
-
Incubation: The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days. CO₂-free air is bubbled through the suspension to maintain aerobic conditions.
-
CO₂ Trapping: The effluent gas from each vessel is passed through a series of absorption bottles containing a known volume and concentration of a base (e.g., 0.05 M Ba(OH)₂). The CO₂ produced reacts to form a carbonate precipitate (BaCO₃).
-
Measurement: Periodically (e.g., every 2-3 days), the amount of CO₂ evolved is quantified. This is typically done by titrating the remaining Ba(OH)₂ with standardized HCl or by measuring the total inorganic carbon in the absorption solution.
-
Calculation: The percentage of biodegradation is calculated as: % Biodegradation = (Total CO₂ produced [test] - Total CO₂ produced [blank]) / (Theoretical CO₂ of test substance) * 100
Caption: Workflow for the OECD 301B CO₂ Evolution Test.
Ecotoxicological Profile
The environmental safety of a substance also depends on its toxicity to aquatic life. Data for DOS indicates a low level of concern.
| Test | Endpoint | Value | Species | Source |
| Acute Fish Toxicity | LC50 (96 h) | >1,000 mg/L | Fish | [4][5] |
| Acute Invertebrate Toxicity | EC50 (48 h) | >1,000 mg/L | Aquatic Invertebrates | [4][5] |
| Algal Toxicity | ErC50 (72 h) | >1,000 mg/L | Algae | [4][5] |
These high LC50 and EC50 values demonstrate that this compound is not classified as hazardous to the aquatic environment.[4][5] The low toxicity, coupled with its ready biodegradability, suggests a minimal risk to aquatic ecosystems under normal environmental concentrations.
Conclusion
-
DOS is readily biodegradable , achieving over 84% mineralization in 28 days in standardized OECD tests.[4][5]
-
The degradation pathway proceeds via enzymatic hydrolysis to sebacic acid and 1-octanol, both of which are subsequently mineralized through common metabolic pathways like β-oxidation .
-
Despite a high Log Kₒw, DOS shows a very low potential for bioaccumulation , likely due to rapid metabolic breakdown by organisms.
-
The substance exhibits low acute toxicity to fish, invertebrates, and algae.
For professionals in research and development, this profile supports the use of this compound as a component in formulations where environmental compatibility is a key consideration. Its rapid removal from the environment minimizes concerns regarding persistence and long-term ecological impact.
References
- 1. Dioctyl sebacate - Wikipedia [en.wikipedia.org]
- 2. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 3. Dioctyl Sebacate | Alchemist Plasticizer [alchemist-plasticizer.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. Dioctyl sebacate [webbook.nist.gov]
- 7. Biochemical pathways and enhanced degradation of di-n-octyl phthalate (DOP) in sequencing batch reactor (SBR) by Arthrobacter sp. SLG-4 and Rhodococcus sp. SLG-6 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. smithers.com [smithers.com]
- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
Introduction: Characterizing a Key Industrial Diester
An In-depth Technical Guide to the Infrared Spectrum of Di-n-octyl Sebacate (DOS)
This compound (DOS), the dioctyl ester of decanedioic acid, is a high-molecular-weight diester with the chemical formula C₂₆H₅₀O₄.[1][2][3] Valued for its excellent thermal stability, low volatility, and superb plasticizing properties, DOS is a critical component in a wide array of applications, from synthetic lubricants and hydraulic fluids to polymers and PVC plastics where it enhances flexibility and durability.
Given its widespread use, verifying the identity, purity, and stability of DOS is a crucial aspect of quality control and research. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideally suited for this purpose.[4] It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide provides a detailed protocol for acquiring and interpreting the FTIR spectrum of DOS, offering researchers and drug development professionals a robust framework for its characterization.
Fundamentals of IR Spectroscopy: The Molecular Vibration Fingerprint
Infrared spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes.[5] The primary types of vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds).
An FTIR spectrometer measures this absorption of infrared radiation as a function of wavenumber (typically expressed in reciprocal centimeters, cm⁻¹). The resulting plot of absorbance or transmittance versus wavenumber is the IR spectrum. The key diagnostic regions of the spectrum allow for the identification of specific functional groups:
-
4000-2500 cm⁻¹: Corresponds to stretching vibrations of O-H, N-H, and C-H bonds.
-
2500-2000 cm⁻¹: The region for triple bond stretching (e.g., C≡C, C≡N).
-
2000-1500 cm⁻¹: Dominated by double bond stretching, most notably the carbonyl (C=O) group.[5]
-
Below 1500 cm⁻¹: Known as the "fingerprint region," this area contains a complex array of bending vibrations and single-bond stretches that are unique to the overall molecular structure.
For a molecule like this compound, we anticipate strong, characteristic signals from its two ester functional groups and the long aliphatic chains.
Experimental Protocol: Acquiring the IR Spectrum of DOS via ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing liquid samples like DOS due to its simplicity, speed, and minimal sample preparation.[6] The method involves placing the sample directly onto a high-refractive-index crystal (commonly diamond), through which the IR beam is passed.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Confirm the ATR accessory is correctly installed and the crystal surface is clean.
-
-
Background Spectrum Acquisition (Self-Validation Step):
-
Causality: The background scan is a critical self-validating step that captures the IR spectrum of the ambient environment (e.g., atmospheric water vapor and CO₂) and the ATR crystal itself. This signal is subsequently subtracted from the sample spectrum to ensure that the final data represents only the sample's absorbance.[4][7]
-
With the clean, empty ATR crystal in place, initiate a background scan. A typical scan consists of co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[8]
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal. Only a small volume (typically 1-2 drops) is needed to completely cover the crystal surface.[7]
-
Lower the press arm to apply consistent pressure, ensuring optimal contact between the liquid sample and the crystal. This step is crucial for reproducibility.[6]
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum.[4] The software will automatically ratio the single beam sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Retract the press arm and wipe the DOS from the crystal using a soft, lint-free cloth (e.g., a Kimwipe) soaked in a suitable solvent like isopropanol or ethanol.[7]
-
Perform a final wipe with a clean, dry cloth to ensure no residue remains for the next measurement.
-
Spectral Analysis and Interpretation of this compound
The IR spectrum of DOS is dominated by features arising from its aliphatic ester structure. The key absorption bands are detailed below and summarized in Table 1.
-
C-H Stretching (3000-2800 cm⁻¹): The most intense group of bands in the spectrum appears just below 3000 cm⁻¹. These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the numerous methylene (-CH₂) and terminal methyl (-CH₃) groups of the octyl and sebacate chains.[5] The sheer number of these bonds in the C₂₆H₅₀O₄ molecule accounts for the high intensity of these peaks.
-
Carbonyl (C=O) Stretching (~1738 cm⁻¹): A very strong, sharp absorption peak appears in the 1750-1735 cm⁻¹ region.[9] This is the characteristic stretching vibration of the C=O double bond in the aliphatic ester functional group.[10] Its high intensity is due to the large change in dipole moment during the vibration. The position of this band is a reliable indicator of the ester group and is often the first peak an analyst will look for when identifying such a compound.
-
C-H Bending (1465 cm⁻¹ and 1378 cm⁻¹): In the fingerprint region, two distinct bands corresponding to C-H bending (deformation) vibrations are observed. The peak around 1465 cm⁻¹ is attributed to the scissoring deformation of the -CH₂- groups.[5] A less intense peak near 1378 cm⁻¹ arises from the symmetric bending ("umbrella" mode) of the terminal -CH₃ groups.
-
C-O Stretching (1300-1000 cm⁻¹): The spectrum shows two prominent absorptions in this region, which are characteristic of the ester C-O linkage. These bands arise from the asymmetric and symmetric stretching of the C-O-C unit of the ester group.[9] For DOS, a strong, broad band is typically centered around 1170 cm⁻¹, corresponding to the C-C(=O)-O asymmetric stretch.
-
-CH₂- Rocking (~725 cm⁻¹): A weaker absorption may be observed around 725 cm⁻¹. This band is characteristic of the rocking motion of a long chain of four or more methylene groups ((CH₂)n, where n ≥ 4).
Data Presentation
Table 1: Summary of Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assigned Molecular Vibration | Functional Group |
| 2925, 2855 | Strong | Asymmetric & Symmetric C-H Stretch | Alkane (-CH₂, -CH₃) |
| 1738 | Very Strong, Sharp | C=O Stretch | Ester |
| 1465 | Medium | -CH₂- Scissoring (Bending) | Alkane |
| 1378 | Weak-Medium | -CH₃ Symmetric Bending | Alkane |
| ~1170 | Strong | Asymmetric C-O-C Stretch | Ester |
| ~725 | Weak | -(CH₂)n- Rocking | Alkane Chain |
| (Note: Exact peak positions may vary slightly based on the specific instrument, sampling method, and physical state.) |
Experimental & Analytical Workflow
The logical flow from sample handling to final data interpretation is a self-validating process designed to ensure data integrity.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy provides a definitive and efficient method for the structural confirmation of this compound. The spectrum is clearly defined by a strong ester carbonyl (C=O) absorption around 1738 cm⁻¹, intense aliphatic C-H stretching bands below 3000 cm⁻¹, and characteristic C-O stretching and C-H bending vibrations in the fingerprint region. By following the validated ATR protocol described, researchers can reliably generate high-quality spectra to confirm the identity and assess the purity of DOS, ensuring its suitability for high-performance applications in research and industry.
References
- 1. Dioctyl sebacate [webbook.nist.gov]
- 2. Dioctyl sebacate [webbook.nist.gov]
- 3. Dioctyl sebacate [webbook.nist.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. agilent.com [agilent.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: The Use of Di-n-octyl Sebacate (DOS) as a High-Performance PVC Plasticizer
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Di-n-octyl sebacate (DOS) as a primary plasticizer for polyvinyl chloride (PVC). This compound, a non-phthalate aliphatic diester, is distinguished by its exceptional low-temperature flexibility, high permanence, and excellent toxicological profile. These attributes make it a superior choice for high-performance applications, including medical devices, food contact materials, and wire and cable insulation exposed to extreme cold. This guide delves into the fundamental mechanism of plasticization, presents detailed, validated protocols for formulation and characterization, and offers comparative data to guide material development.
Introduction: Beyond General-Purpose Plasticizers
Polyvinyl chloride (PVC) in its native state is a rigid, brittle polymer.[1][2] Its widespread utility is unlocked through the addition of plasticizers—substances that integrate into the polymer matrix to impart flexibility, processability, and elasticity.[3][4] While phthalate esters like Dioctyl Phthalate (DOP) have historically dominated the market, growing regulatory scrutiny and demand for specialized performance have driven the adoption of alternative plasticizers.[5]
This compound (DOS) emerges as a high-performance specialty plasticizer, valued not as a mere commodity but as a functional component for demanding applications.[6][7] It is an ester of sebacic acid and n-octanol.[8] Its defining characteristic is the outstanding flexibility it imparts to PVC at very low temperatures, a property where many general-purpose plasticizers falter.[9][10] Combined with low volatility and high resistance to extraction, DOS is an ideal candidate for applications where material integrity, safety, and long-term stability are paramount.[6][8]
The Scientific Rationale: Mechanism of Action
The efficacy of a plasticizer is rooted in its molecular interaction with the PVC polymer chains. In rigid PVC, long polymer chains are held together by strong intermolecular dipole-dipole forces between the chlorine atom on one chain and the hydrogen atom on another.[1][2] This creates a tightly packed, quasi-crystalline structure.
Plasticization is the process of disrupting these forces.[2][11] The plasticizer molecules, in this case, DOS, intersperse themselves between the PVC chains.[1] This action is governed by two key aspects of the DOS molecule:
-
Polarity and Compatibility: The polar ester groups (C=O) of the DOS molecule are electrically attracted to the polar C-Cl sites on the PVC chains.[2][4][12] This strong, targeted interaction ensures compatibility and prevents the plasticizer from being easily squeezed out (exudation).[12]
-
Steric Hindrance and Free Volume: The long, non-polar aliphatic chains of the DOS molecule act as spacers, pushing the PVC chains apart. This increases the "free volume" within the polymer matrix, effectively shielding the polymer chains from each other and weakening the intermolecular forces.[1][3] This "lubricating" effect allows the polymer chains to slide past one another more easily, which macroscopically translates to increased flexibility and a significantly lower glass transition temperature (Tg).[1][11]
The exceptional low-temperature performance of DOS is directly attributable to the long, linear nature of its C10 dicarboxylic acid backbone (sebacic acid), which maintains its flexibility even when thermal energy is low.[13]
Caption: Fig. 1: DOS molecules spacing PVC chains apart.
Core Performance Attributes & Data
The selection of DOS is justified by its superior performance metrics, particularly when compared to general-purpose plasticizers.
Table 1: Physical and Chemical Properties of this compound (DOS)
| Property | Typical Value | Source(s) |
|---|---|---|
| Chemical Formula | C₂₆H₅₀O₄ | [8][14] |
| CAS Number | 122-62-3 | [7][14] |
| Molecular Weight | 426.68 g/mol | [8][14] |
| Appearance | Colorless, oily liquid | [8][10][15] |
| Density (at 25-27°C) | 0.910 - 0.917 g/cm³ | [7][10] |
| Boiling Point | 256°C @ 5 mmHg | [16] |
| Flash Point | ~215°C | [10][17] |
| Volatility (ASTM D1203) | Low | [6][9] |
| Water Solubility | Insoluble |[14] |
Key Advantages:
-
Exceptional Cold Resistance: DOS is a premier cold-resistant plasticizer, capable of maintaining product flexibility and impact resistance at temperatures down to -50°C to -60°C.[9] This makes it invaluable for outdoor applications in cold climates, frozen food packaging, and certain aerospace components.[6][18]
-
High Permanence (Low Volatility & Migration): Due to its high molecular weight and boiling point, DOS exhibits very low volatility and resistance to migration.[1][6] This ensures the plasticized product retains its flexibility over its service life and minimizes contamination of adjacent materials or environments, a critical factor for medical tubing and food-contact films.[2][19]
-
High Plasticizing Efficiency: DOS demonstrates high plasticizing efficiency, meaning a lower concentration is required to achieve a target level of softness compared to some other plasticizers.[6][9]
-
Favorable Safety Profile: DOS is a non-phthalate plasticizer with a low toxicity profile.[7][8] It is not classified as acutely toxic and is not considered a reproductive toxicant.[20][21] This has led to its approval for use in food contact applications in compliance with regulations like FDA 21 CFR.[10][22]
Experimental Design & Protocols
The following protocols provide a validated framework for formulating, preparing, and characterizing DOS-plasticized PVC. This systematic approach ensures reproducible and reliable data for material assessment.
Caption: Fig. 2: Workflow for evaluating DOS-plasticized PVC.
Protocol 1: Preparation of PVC Dry Blend
Objective: To create a homogenous, free-flowing PVC powder blend containing DOS for subsequent processing.
Materials & Equipment:
-
PVC resin (Suspension grade, K-value 67-70 is typical for flexible applications)[4]
-
This compound (DOS)
-
Heat Stabilizer (e.g., Ca/Zn or Organotin based)
-
Lubricants (e.g., stearic acid)
-
High-speed laboratory mixer with heating/cooling jacket
-
Balance (±0.01 g accuracy)
Table 2: Example Formulation for a Shore A 85 Compound
| Component | Parts per Hundred Resin (phr) | Purpose |
|---|---|---|
| PVC Resin (K-67) | 100 | Polymer Matrix |
| This compound (DOS) | 45-55 | Primary Plasticizer |
| Ca/Zn Stabilizer | 2.5 - 3.5 | Prevents thermal degradation |
| Stearic Acid | 0.3 - 0.5 | External Lubricant |
| Epoxidized Soybean Oil (ESBO) | 3.0 - 5.0 | Co-stabilizer / Secondary Plasticizer |
Procedure:
-
Pre-heating: Set the mixer jacket temperature to 60°C.
-
Charging: Add the PVC resin (100 phr) to the mixer bowl and start mixing at low speed (~1500 rpm) to warm the resin.
-
Plasticizer Addition: Once the resin temperature reaches ~80°C, slowly add the pre-weighed DOS and any other liquid components (like ESBO) while increasing the mixer speed to high (~3000 rpm).[23] The temperature will rise due to frictional heat.
-
Stabilizer & Lubricant Addition: When the blend temperature reaches ~90-95°C, add the solid components (stabilizer, lubricant).[23] The mixture will become more viscous as the plasticizer is absorbed.
-
Discharge: Continue mixing until the temperature reaches 110-120°C. The blend should appear as a dry, free-flowing powder.
-
Cooling: Discharge the hot blend into a cooling mixer and mix at low speed until the temperature drops below 45°C to prevent agglomeration.
-
Storage: Store the final dry blend in a sealed, moisture-proof container.
Protocol 2: Specimen Preparation via Compression Molding
Objective: To produce standardized, void-free PVC sheets for physical and thermal testing.
Equipment:
-
Hydraulic compression molding press with heated platens
-
Picture-frame mold (e.g., 150 x 150 x 2 mm)
-
PTFE or Mylar release films
-
Pre-conditioned dry blend
Procedure:
-
Press Setup: Preheat the press platens to 170-180°C.
-
Mold Assembly: Place a release film on the bottom platen, followed by the mold, and another release film on top.
-
Loading: Distribute a calculated amount of the dry blend evenly within the mold cavity.
-
Molding Cycle:
-
Place the loaded mold into the press.
-
Apply low contact pressure for a 3-5 minute pre-heating phase to allow the material to melt and degas.
-
Increase pressure to 10-15 MPa for 5-7 minutes to ensure full consolidation.
-
Turn off the heat and turn on the cooling water to cool the platens under pressure.
-
-
Demolding: Once the platen temperature is below 50°C, release the pressure and carefully remove the molded sheet.
-
Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 10% relative humidity before testing, as specified in standards like ASTM D618.[24]
Protocol 3: Mechanical and Thermal Characterization
Objective: To quantify the effect of DOS on the physical properties of the PVC compound.
Methodologies:
-
Tensile Properties (ASTM D638):
-
Use a die to cut dumbbell-shaped specimens from the molded sheets.
-
Measure the thickness and width of the gauge section.
-
Mount the specimen in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until failure.[24]
-
Record Tensile Strength (MPa), Elongation at Break (%), and 100% Modulus (MPa). A lower modulus indicates higher plasticizing efficiency.[25]
-
-
Hardness (ASTM D2240):
-
Use a Shore A durometer for flexible PVC.
-
Stack molded sheets to achieve a minimum thickness of 6 mm.
-
Press the durometer foot firmly onto the specimen surface and record the reading after 1 second. Take at least five readings at different locations.
-
-
Glass Transition Temperature (Tg) by DSC (ASTM D3418):
-
Cut a small sample (5-10 mg) from the molded sheet and seal it in an aluminum DSC pan.
-
Use a heat-cool-heat cycle to erase thermal history. A typical cycle is:
-
Heat from 25°C to 120°C at 20°C/min.
-
Cool to -80°C at 20°C/min.
-
Heat from -80°C to 120°C at 10°C/min.
-
-
Determine the Tg from the midpoint of the transition in the second heating scan. A lower Tg signifies more effective plasticization.[11]
-
-
Brittleness Temperature (ASTM D746):
-
Cut rectangular specimens from the molded sheet.
-
Clamp the specimens in the test apparatus and immerse them in a heat transfer medium.
-
Cool the medium in steps. At each temperature, a single impact is applied to the specimens.
-
The brittleness temperature is the temperature at which 50% of the specimens fail by cracking. This is a direct measure of low-temperature performance.
-
Protocol 4: Permanence Evaluation (Migration)
Objective: To assess the long-term stability of the plasticizer within the PVC matrix.
Methodology: Solvent Extraction (ASTM D1239)
-
Sample Preparation: Cut three 50 x 50 mm specimens from the molded sheet.
-
Initial Weighing: Condition the specimens and weigh them accurately (W₁).
-
Immersion: Fully immerse the specimens in a specified extraction liquid (e.g., distilled water, 1% soap solution, or n-heptane as a food simulant) at a controlled temperature (e.g., 23°C) for 24 hours.
-
Final Weighing: Remove the specimens, gently wipe them dry, re-condition for 24 hours, and weigh again (W₂).
-
Calculation: Calculate the percentage weight loss, which corresponds to the amount of extracted plasticizer.
-
% Weight Loss = [(W₁ - W₂) / W₁] * 100
-
A lower percentage loss indicates better extraction resistance and higher permanence.[6]
Decision Framework for Formulation
The optimal concentration of DOS depends entirely on the end-use requirements. The following flowchart provides a logical path for formulation development.
References
- 1. gst-chem.com [gst-chem.com]
- 2. Plasticisers - PVC [seepvcforum.com]
- 3. Plasticizer - Wikipedia [en.wikipedia.org]
- 4. Role of Plasticizers in PVC Products | Bausano [bausano.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Sebacates – Nayakem [nayakem.com]
- 7. Indo-nippon Chemicals Co., Ltd. [indo-nippon.com]
- 8. grokipedia.com [grokipedia.com]
- 9. yuanyuci.com [yuanyuci.com]
- 10. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 11. bastone-plastics.com [bastone-plastics.com]
- 12. researchgate.net [researchgate.net]
- 13. The Method Of Improving The Cold Resistance Of PVC Formulation - News - JUBANG [pvcchemical.com]
- 14. Dioctyl sebacate - Wikipedia [en.wikipedia.org]
- 15. kljindia.com [kljindia.com]
- 16. cpsc.gov [cpsc.gov]
- 17. Dioctyl Sebacate [yeeyoung.co.kr]
- 18. changshengmaterial.com [changshengmaterial.com]
- 19. Plasticizer migration from plasticized into unplasticized poly(vinyl chloride) | Semantic Scholar [semanticscholar.org]
- 20. cpsc.gov [cpsc.gov]
- 21. carlroth.com [carlroth.com]
- 22. Dioctyl Sebacate (DOS) Manufacturers China | CAS 122-62-3 | Integratechem [integratechem.com]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
Application Note: Leveraging Di-n-octyl Sebacate as a Specialized Stationary Phase in Gas Chromatography
An in-depth guide for researchers, scientists, and drug development professionals on the application of Di-n-octyl Sebacate as a stationary phase in gas chromatography.
Abstract: This guide provides a comprehensive overview of this compound (DOS), a specialized stationary phase used in gas chromatography (GC). It details the physicochemical properties, separation principles, and key applications of DOS. A detailed, field-proven protocol for the analysis of Fatty Acid Methyl Esters (FAMEs) using a packed DOS column is provided, offering researchers a robust methodology for this common application. The document is structured to provide both foundational knowledge and actionable protocols, explaining the causality behind experimental choices to ensure technical accuracy and successful implementation.
Introduction to this compound (DOS)
This compound, a high-molecular-weight diester of sebacic acid and n-octanol, is a distinct stationary phase in the gas chromatographer's toolkit.[1][2][3] While it is also widely utilized as a high-performance plasticizer to impart low-temperature flexibility to polymers like PVC, its properties make it a valuable, albeit specialized, tool for chromatographic separations.[4][5][6] Its chemical structure consists of a C10 dicarboxylic acid backbone with two C8 alkyl chains, resulting in a phase of low polarity with unique selectivity.
The primary utility of DOS in gas chromatography stems from its ability to separate compounds based largely on their boiling points and, to a lesser extent, their molecular structure. It serves as an alternative to more common non-polar phases like polydimethylsiloxane (PDMS), offering a different selectivity profile that can be advantageous for specific classes of compounds. This note will explore the properties that govern its performance and provide practical guidance for its application.
Physicochemical Properties and Chromatographic Characteristics
The effectiveness of a stationary phase is dictated by its physical and chemical properties. For this compound, these characteristics define its operational window and separation capabilities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₆H₅₀O₄ | [1][2][3] |
| Molecular Weight | 426.67 g/mol | [1][2][3] |
| CAS Registry Number | 2432-87-3 | [1][2][3] |
| Appearance | Colorless to slightly yellow oily liquid | [7] |
| Polarity | Low Polarity / Non-polar | [8] |
| Recommended Operating Temperature | 0°C to 125°C (Packed Column) | [9] |
| Flash Point | > 210°C | [7] |
| Key Characteristic | Excellent low-temperature properties and high thermal stability | [7] |
Causality of Performance:
-
Low Polarity: The long alkyl chains (C8) and the ester functionalities result in a predominantly non-polar character. Following the principle of "like dissolves like," DOS interacts most strongly with non-polar analytes through van der Waals forces. This means that for a homologous series of compounds, elution order is primarily determined by boiling point, with lower-boiling point compounds eluting first.
-
Temperature Limits: The operational temperature range for DOS in packed columns is relatively modest, typically not exceeding 125°C.[9] Exceeding this limit can lead to significant column bleed, where the stationary phase itself volatilizes and elutes, causing baseline drift and detector contamination.[10] This makes it unsuitable for high-temperature analyses of very high-boiling point compounds but ideal for moderately volatile substances.
-
Unique Selectivity: While broadly non-polar, the ester groups in the DOS backbone can induce dipole-dipole interactions. This provides a unique selectivity compared to purely hydrocarbon or siloxane-based non-polar phases, which can be exploited to resolve analytes that might co-elute on other columns.
Primary Applications
This compound is not a general-purpose phase but excels in specific analytical challenges.
-
Fatty Acid Methyl Esters (FAMEs): One of the classic applications of DOS is the separation of FAMEs. Its polarity is well-suited for resolving mixtures of saturated and unsaturated FAMEs derived from fats and oils. While modern capillary columns (e.g., wax phases) are now common for FAME analysis, packed DOS columns provide a robust and cost-effective alternative for certain applications, particularly for quality control of less complex mixtures.[11][12]
-
Essential Oils and Flavor Compounds: The analysis of volatile components in essential oils often involves separating a complex mixture of terpenes, terpenoids, and other aromatic and aliphatic compounds.[13][14] A non-polar phase like DOS can effectively separate these compounds based on their boiling points, providing a clear chromatogram for component identification, often in conjunction with mass spectrometry.[15][16]
-
Solvents and Moderately Volatile Organics: DOS can be used for the analysis of industrial solvents, hydrocarbons, and other moderately volatile organic compounds where separation by boiling point is the primary requirement.
Protocol: Analysis of Fatty Acid Methyl Esters (FAMEs) with a Packed DOS Column
This section provides a detailed, step-by-step methodology for preparing a packed GC column with this compound and using it for the analysis of a standard FAMEs mixture. This protocol is designed to be self-validating by emphasizing system suitability checks.
References
- 1. Dioctyl sebacate [webbook.nist.gov]
- 2. Dioctyl sebacate [webbook.nist.gov]
- 3. Dioctyl sebacate [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dioctyl Sebacate Supplier | 122-62-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 6. Indo-nippon Chemicals Co., Ltd. [indo-nippon.com]
- 7. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. gcms.cz [gcms.cz]
- 11. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academics.su.edu.krd [academics.su.edu.krd]
- 14. diabloanalytical.com [diabloanalytical.com]
- 15. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 16. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Di-n-octyl Sebacate in Polymer Research: From Enhanced Flexibility to Controlled Drug Delivery
Di-n-octyl sebacate (DOS), a high-molecular-weight ester, has carved a significant niche in polymer research, primarily owing to its exceptional plasticizing capabilities. Its utility extends from conventional polymer applications, where it imparts superior flexibility and low-temperature performance, to the sophisticated realm of biomedical engineering and drug delivery. This comprehensive guide delves into the multifaceted applications of DOS, providing researchers, scientists, and drug development professionals with detailed application notes and protocols to harness its full potential.
Unveiling this compound: Properties and Synthesis
This compound (C26H50O4) is the dioctyl ester of sebacic acid. It is a colorless, oily liquid known for its low volatility, excellent thermal stability, and high plasticizing efficiency.[1][2] These properties make it a preferred choice for applications demanding durability and sustained flexibility.[3]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 122-62-3 | [1] |
| Molecular Formula | C26H50O4 | [1] |
| Molecular Weight | 426.68 g/mol | [4] |
| Appearance | Colorless to yellowish liquid | [1] |
| Boiling Point | 256 °C @ 5 Torr | [1] |
| Melting Point | -48 °C | [1] |
| Density | 0.912 g/cm³ @ 25 °C | [1] |
The synthesis of DOS is typically achieved through the esterification of sebacic acid with n-octanol. This reaction can be catalyzed by various acids or, more recently, through enzymatic processes, offering a greener alternative.[5][6]
Laboratory-Scale Synthesis of this compound: A Protocol
This protocol outlines a typical laboratory procedure for the synthesis of this compound using a chemical catalyst.
Materials:
-
Sebacic acid
-
n-Octanol
-
Stannous oxide (catalyst)[7]
-
Nitrogen gas
-
Sodium hydroxide solution (for neutralization)
-
Activated carbon
-
Four-neck round-bottom flask
-
Thermometer
-
Reflux condenser with a water-dividing trap
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a four-neck round-bottom flask equipped with a thermometer, reflux condenser with a water-dividing trap, and a mechanical stirrer, add sebacic acid and n-octanol.[7] The molar ratio of n-octanol to sebacic acid should be in excess to drive the reaction to completion.
-
Catalyst Addition: Add a catalytic amount of stannous oxide to the reaction mixture.[7]
-
Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.
-
Esterification: Heat the mixture to 200-230 °C with continuous stirring. Water produced during the esterification will be collected in the water-dividing trap.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a desired low level.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to approximately 90 °C. Add a sodium hydroxide solution to neutralize any remaining acidic catalyst and unreacted sebacic acid.[7]
-
Washing and Separation: Wash the mixture with water and allow the layers to separate. Remove the aqueous layer.
-
Purification: Perform reduced pressure distillation to remove excess n-octanol and other volatile impurities.[7]
-
Decolorization and Filtration: Add activated carbon to the distilled product to remove colored impurities. Stir and then filter to obtain the purified this compound.[7]
The Core Application: DOS as a High-Performance Plasticizer
The primary application of DOS in polymer research is as a plasticizer, a substance that, when added to a polymer, increases its flexibility, workability, and durability.[8][9] DOS is particularly effective for polyvinyl chloride (PVC), but it is also compatible with other polymers such as vinyl chloride copolymers, polystyrenes, and synthetic rubbers.[3][10]
The plasticizing effect of DOS stems from its molecular structure. The long, flexible alkyl chains of DOS position themselves between the rigid polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer.[11] This increased molecular mobility manifests as enhanced flexibility and softness.
Quantitative Effects of DOS on Polymer Properties
The concentration of DOS in a polymer matrix directly influences its mechanical and thermal properties. Generally, as the concentration of DOS increases, the tensile strength decreases, while the elongation at break increases, indicating a more flexible material.[11][12] Concurrently, the glass transition temperature (Tg) decreases, signifying enhanced performance at low temperatures.
Representative Data: Effect of DOS Concentration on PVC Properties
| DOS Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 50 | 5 | 85 |
| 20 | 25 | 200 | 40 |
| 40 | 18 | 350 | 10 |
| 60 | 12 | 450 | -20 |
| phr: parts per hundred parts of resin |
Protocol for Evaluating Plasticizer Efficiency
This protocol provides a standardized workflow for assessing the efficiency of DOS as a plasticizer in a polymer matrix, such as PVC.
I. Sample Preparation: Solvent Casting Method
-
Polymer Solution: Dissolve a known weight of the polymer resin (e.g., PVC) in a suitable solvent (e.g., tetrahydrofuran, THF) to create a solution of a specific concentration (e.g., 10% w/v).[13]
-
Plasticizer Addition: Calculate the required amount of DOS to achieve the desired weight percentage (e.g., 10, 20, 30 wt% relative to the polymer) and add it to the polymer solution. Stir until a homogenous mixture is obtained.[13]
-
Film Casting: Pour the polymer-plasticizer solution onto a level, non-stick surface (e.g., a glass plate) and use a casting knife to spread it to a uniform thickness.
-
Drying: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by further drying in a vacuum oven at a slightly elevated temperature to remove any residual solvent.
II. Characterization of Plasticized Films
-
Mechanical Testing (ASTM D2284):
-
Cut the prepared films into dumbbell-shaped specimens.
-
Perform tensile testing using a universal testing machine to determine the tensile strength, elongation at break, and modulus of elasticity.[8]
-
-
Thermal Analysis (DSC):
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized films. A decrease in Tg compared to the unplasticized polymer indicates effective plasticization.[14]
-
-
Thermogravimetric Analysis (TGA):
-
Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability of the plasticized polymer.[14]
-
Migration Testing of DOS
A critical aspect of plasticizer evaluation is assessing its tendency to migrate out of the polymer matrix over time, a phenomenon known as leaching. Low volatility and good compatibility with the polymer matrix, as exhibited by DOS, are crucial for minimizing migration.[2]
Protocol for Migration Testing:
-
Sample Preparation: Cut a precise surface area of the plasticized polymer film.
-
Immersion: Immerse the film in a food simulant (e.g., ethanol/water mixture or olive oil) or a relevant solvent in a sealed container.[15]
-
Incubation: Store the container at a controlled temperature for a specified period, with occasional agitation.[15]
-
Analysis: After the incubation period, remove the film and analyze the solvent for the presence of the leached plasticizer using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[16]
Emerging Frontiers: DOS in Biomedical and Pharmaceutical Applications
The favorable toxicological profile and plasticizing efficiency of sebacates have led to their exploration in biomedical and pharmaceutical applications.[3] DOS can be used as an excipient in drug formulations, particularly in polymer-based drug delivery systems.[1]
Role of DOS in Controlled Drug Release
In pharmaceutical coatings for tablets and pellets, plasticizers like DOS are crucial for forming flexible and continuous films.[17][18] The choice and concentration of the plasticizer can significantly influence the drug release profile from these coated dosage forms.[9] By modifying the permeability and mechanical properties of the polymer coating, DOS can be used to modulate the rate of drug diffusion.
Mechanism of DOS in Modulating Drug Release: The incorporation of DOS into a polymer matrix used for drug encapsulation or coating increases the free volume between polymer chains. This enhanced molecular mobility facilitates the diffusion of the entrapped drug molecules, leading to a modified release profile. The extent of this effect is dependent on the concentration of DOS.
Protocol for Preparing and Evaluating a DOS-Plasticized Drug-Eluting Film
This protocol outlines the preparation of a drug-eluting film using a biodegradable polymer plasticized with DOS and the subsequent evaluation of its drug release characteristics.
Materials:
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
This compound (DOS)
-
Model drug
-
Dichloromethane (DCM) as a solvent
-
Phosphate-buffered saline (PBS) for release studies
I. Preparation of Drug-Eluting Film:
-
Polymer-Drug Solution: Dissolve a known amount of PLGA and the model drug in DCM.
-
Plasticizer Addition: Add the desired amount of DOS to the solution and stir until fully dissolved.
-
Film Casting: Cast the solution onto a glass substrate and allow the solvent to evaporate under controlled conditions to form a thin film.
-
Drying: Dry the film under vacuum to remove any residual solvent.
II. In Vitro Drug Release Study:
-
Sample Preparation: Cut the drug-eluting film into small, uniform pieces of known weight and surface area.
-
Release Medium: Place each film piece in a vial containing a known volume of PBS (pH 7.4) to simulate physiological conditions.
-
Incubation: Incubate the vials at 37 °C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of drug released over time to determine the drug release profile.
Conclusion
This compound stands out as a versatile and high-performance additive in polymer research. Its primary role as a plasticizer is well-established, offering significant improvements in the flexibility and low-temperature resilience of various polymers. The detailed protocols provided herein offer a practical framework for researchers to effectively incorporate and evaluate DOS in their polymer formulations. Furthermore, the emerging applications of DOS in the biomedical and pharmaceutical fields, particularly in the design of controlled drug delivery systems, highlight its potential to contribute to the development of advanced and innovative materials. As research continues, the scope of applications for this compound is poised to expand, solidifying its importance in both industrial and scientific domains.
References
- 1. greenchemindustries.com [greenchemindustries.com]
- 2. nbinno.com [nbinno.com]
- 3. Sebacates – Nayakem [nayakem.com]
- 4. Dioctyl decanedioate | C26H50O4 | CID 75516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 8. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. opastpublishers.com [opastpublishers.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. polymersolutions.com [polymersolutions.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. encyclopedia.pub [encyclopedia.pub]
Application Note: Di-n-octyl Sebacate as a Phase Change Material for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Di-n-octyl Sebacate in Thermal Energy Management
Thermal energy storage (TES) is a critical technology for bridging the gap between energy availability and demand, enhancing the efficiency of energy systems, and enabling the broader use of intermittent renewable energy sources. Latent heat thermal energy storage (LHTES) systems, which utilize phase change materials (PCMs), offer high energy storage densities over narrow temperature ranges.[1] Organic PCMs, such as esters, fatty acids, and paraffins, are particularly attractive due to their congruent melting behavior, chemical stability, and negligible supercooling.[2]
This compound (DOS), a diester of sebacic acid, is emerging as a promising organic PCM for low-to-moderate temperature applications.[3] Traditionally used as a high-performance, low-temperature plasticizer, its thermal properties make it a compelling candidate for applications in building climate control, solar thermal systems, and the thermal regulation of sensitive equipment and processes.[4]
This guide provides a comprehensive overview of the fundamental properties of DOS and details rigorous protocols for its characterization as a PCM. The methodologies described herein are designed to ensure scientific integrity and provide researchers with a reliable framework for evaluating DOS for specific TES applications.
Physicochemical and Thermal Properties of this compound (DOS)
A thorough understanding of the intrinsic properties of a PCM is the foundation for its successful application. This compound is a colorless, oily liquid at room temperature with high thermal stability and low volatility.[5] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Dioctyl decanedioate | [6] |
| Synonyms | This compound, DOS | [6] |
| CAS Number | 2432-87-3 | [6] |
| Molecular Formula | C₂₆H₅₀O₄ | [7] |
| Molar Mass | 426.7 g/mol | [6][7] |
| Appearance | Colorless, transparent liquid | [5] |
| Melting Point | ~19 °C (Requires precise measurement for PCM applications) | [8] |
| Boiling Point | 225 °C at 3 hPa | [8] |
| Flash Point | 198.4 °C | [8] |
| Density (at 20°C) | ~0.916 g/cm³ | [7] |
| n-octanol/water (log KOW) | 10.08 | [9] |
| Biodegradability | Readily biodegradable |[9] |
Principle of Latent Heat Storage
The primary mechanism of a PCM is the absorption or release of a large amount of energy—the latent heat of fusion—at a nearly constant temperature during its phase transition (e.g., solid to liquid). This process allows for significantly higher energy storage density compared to sensible heat storage materials, which rely solely on a change in temperature.
Caption: Mechanism of latent heat thermal energy storage.
Experimental Characterization Protocols
To validate the suitability of this compound for a specific TES application, a systematic characterization of its thermal properties and long-term stability is essential.
Protocol 1: Thermophysical Characterization by Differential Scanning Calorimetry (DSC)
Causality: DSC is the primary technique for accurately quantifying the phase change temperature and latent heat of fusion of a PCM.[10][11] The choice of experimental parameters, such as heating rate and sample mass, is critical; slow heating rates (≤ 2 °C/min) are recommended to minimize thermal gradients within the sample and ensure accurate temperature and enthalpy measurements.[12][13]
Apparatus and Materials:
-
Heat-flux Differential Scanning Calorimeter (DSC)
-
Hermetically sealable aluminum crucibles and lids
-
Crucible press
-
High-purity Indium standard for calibration
-
Microbalance (±0.01 mg accuracy)
-
This compound (≥97% purity)
-
High-purity nitrogen gas for purging
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the manufacturer's protocol.
-
Sample Preparation:
-
Place an empty aluminum crucible on the microbalance and tare.
-
Carefully pipette 5–10 mg of liquid DOS into the crucible. The use of a small sample mass helps to minimize thermal lag and improve peak resolution.[12]
-
Record the exact mass.
-
Hermetically seal the crucible using a press. This is crucial to prevent any mass loss due to volatilization during heating.
-
Prepare an identical empty, sealed crucible to serve as the reference.
-
-
Thermal Program:
-
Place the sample and reference crucibles into the DSC cell.
-
Set the purge gas (Nitrogen) flow rate to 50 mL/min.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).
-
Hold isothermally for 5 minutes to ensure thermal equilibrium.[12]
-
Ramp the temperature up at a controlled rate (e.g., 2 °C/min) to a temperature well above the melting point (e.g., 50°C).[2]
-
Hold isothermally for 5 minutes.
-
Cool the sample at the same rate (2 °C/min) back to the starting temperature (-20°C).
-
Repeat for at least two full heating/cooling cycles to ensure reproducibility.
-
-
Data Analysis:
-
From the heating curve, determine the onset melting temperature (Tₘ,ₒₙₛₑₜ) and the peak melting temperature (Tₘ,ₚₑₐₖ).
-
Integrate the area of the melting peak to calculate the latent heat of fusion (ΔHₘ). The software provided with the DSC instrument is typically used for this analysis.
-
From the cooling curve, determine the onset and peak crystallization temperatures (T꜀,ₒₙₛₑₜ and T꜀,ₚₑₐₖ) and the latent heat of solidification (ΔH꜀). The difference between Tₘ,ₒₙₛₑₜ and T꜀,ₒₙₛₑₜ indicates the degree of supercooling.
-
Caption: Workflow for DSC characterization of this compound.
Protocol 2: Thermal Reliability and Stability via Accelerated Cycling
Causality: For any practical TES system, the PCM must maintain its thermophysical properties over thousands of charge-discharge cycles.[14] Accelerated thermal cycling tests are performed to simulate long-term use and identify any degradation in performance, such as a decrease in latent heat or a shift in melting temperature.[2][15]
Apparatus and Materials:
-
Thermal cycling apparatus (can be a DSC or a dedicated environmental chamber).
-
This compound sample prepared as in Protocol 1.
Step-by-Step Methodology:
-
Initial Characterization: Perform an initial DSC analysis on a fresh DOS sample as described in Protocol 1 to establish baseline values for Tₘ and ΔHₘ.
-
Accelerated Cycling:
-
Place a new, identical DOS sample in the thermal cycling apparatus.
-
Subject the sample to a large number of repeated melt/freeze cycles (e.g., 500 or 1000 cycles).[16]
-
Each cycle should span the full phase transition, for example, by cycling between 0°C and 40°C.
-
-
Post-Cycling Characterization: After the cycling is complete, carefully retrieve the sample and perform a final DSC analysis using the exact same method as in Step 1.
-
Data Analysis:
-
Compare the Tₘ and ΔHₘ values of the cycled sample with the initial baseline values.
-
Calculate the percentage change in latent heat and the absolute shift in melting temperature.
-
A stable PCM should exhibit minimal changes (typically <5%) in its thermal properties after extensive cycling.[15]
-
Protocol 3: Material Compatibility Assessment
Causality: The PCM must be chemically compatible with its containment material to prevent corrosion, degradation of the container, or contamination of the PCM, which could alter its thermal properties and compromise the long-term safety and reliability of the TES system.[17][18] Immersion testing at elevated temperatures accelerates any potential chemical interactions.[19]
Apparatus and Materials:
-
This compound
-
Coupons of candidate containment materials (e.g., Aluminum, Copper, Stainless Steel 316, Polypropylene, HDPE)
-
Glass vials with airtight seals
-
Forced-air oven
-
Analytical balance
-
Ultrasonic cleaner and appropriate solvents (e.g., acetone, isopropanol)
Step-by-Step Methodology:
-
Sample Preparation:
-
Cut the containment materials into small, uniform coupons (e.g., 1 cm x 2 cm).
-
Clean the coupons thoroughly via ultrasonic agitation in a suitable solvent to remove any surface oils or contaminants. Dry completely.
-
Using an analytical balance, weigh each coupon and record its initial mass (mᵢ).
-
-
Immersion:
-
Place each coupon into a separate, labeled glass vial.
-
Add enough DOS to completely submerge each coupon.
-
Seal the vials tightly to prevent oxidation or evaporation.
-
-
Accelerated Aging:
-
Place the sealed vials in a forced-air oven set to an elevated, constant temperature (e.g., 75°C, ensuring it is well below the flashpoint of DOS) for an extended period (e.g., 4-12 weeks).[18]
-
-
Post-Immersion Analysis:
-
After the aging period, carefully remove the coupons from the vials.
-
Clean the coupons with a suitable solvent to remove residual DOS and allow them to dry completely.
-
Perform a visual inspection of each coupon, noting any signs of corrosion, pitting, discoloration, or swelling (for plastics).[18]
-
Weigh each cleaned, dry coupon and record its final mass (m𝒻).
-
-
Data Analysis:
-
Calculate the mass change (Δm = m𝒻 - mᵢ) for each coupon.
-
A negligible mass change and no visible signs of degradation indicate good compatibility.
-
Application and System Design Considerations
Thermal Conductivity Enhancement
A primary limitation of organic PCMs like DOS is their inherently low thermal conductivity, which can lead to slow charging and discharging rates. To improve heat transfer, various thermally conductive fillers can be incorporated:
-
Graphite/Graphene: Adding expanded graphite or graphene nanoplatelets can significantly boost thermal conductivity.
-
Metal Foams: Impregnating open-cell metal foams (e.g., copper or aluminum) with DOS provides a highly conductive, continuous pathway for heat flow.
-
Nanoparticles: Dispersing metallic or ceramic nanoparticles (e.g., Al₂O₃, TiO₂) can also enhance thermal performance.[20]
Encapsulation for Stability and Performance
To prevent leakage in its liquid state and to increase the surface area for heat transfer, DOS must be encapsulated.[21] Encapsulation provides structural stability and makes the PCM easier to integrate into various systems.[22]
Caption: Encapsulation concepts for containing liquid-phase DOS.
Safety and Handling
This compound is generally considered to have low toxicity and is not classified as a hazardous substance.[5][7] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area.[23]
-
Storage: Store in a cool, dry place in a tightly closed container.[23]
-
Fire: Combustible. Use appropriate fire extinguishing media (e.g., CO₂, dry chemical, foam).[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. The material is readily biodegradable.[9]
Always consult the most current Safety Data Sheet (SDS) for the specific product being used.[5][7][8][9][23]
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dioctyl sebacate, 2432-87-3 [thegoodscentscompany.com]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. Dioctyl decanedioate | C26H50O4 | CID 75516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 17. confer.cz [confer.cz]
- 18. mdpi.com [mdpi.com]
- 19. Tests on Material Compatibility of Phase Change Materials and Selected Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uotechnology.edu.iq [uotechnology.edu.iq]
- 21. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. acme-hardesty.com [acme-hardesty.com]
Application Notes and Protocols: Di-n-octyl Sebacate in Composite Solid Propellants
Introduction: The Critical Role of Plasticizers in Propellant Formulations
Composite solid propellants are complex, high-energy materials meticulously engineered for reliable and predictable performance in rocket motors.[1][2][3] These materials are essentially a solid matrix composed of an oxidizer (like ammonium perchlorate, AP), a metallic fuel (such as aluminum powder), and a polymeric binder that holds everything together.[4] The binder, often a hydroxyl-terminated polybutadiene (HTPB) cured with an isocyanate, provides the structural integrity of the propellant grain.[5][6] However, a binder alone can result in a propellant that is too rigid, brittle, and difficult to process, especially at low temperatures. This is where plasticizers, like di-n-octyl sebacate (DOS), play a crucial role.
This compound (CAS No. 122-62-3) is an ester-based plasticizer widely used in the polymer industry for its ability to impart flexibility, particularly at low temperatures.[7] In the context of composite solid propellants, DOS is an "inert" plasticizer, meaning it does not significantly contribute to the propellant's energy output.[8] Instead, its primary function is to modify the physical and mechanical properties of the binder, thereby enhancing the overall performance and reliability of the propellant.[7][8]
This technical guide provides a comprehensive overview of the application of this compound in the preparation of composite solid propellants, intended for researchers, scientists, and professionals in the field.
Mechanism of Action: How this compound Enhances Propellant Properties
The primary mechanism by which DOS functions is through the principle of plasticization. The long, flexible aliphatic chains of the DOS molecules intersperse themselves between the polymer chains of the HTPB binder. This increases the free volume between the polymer chains, reducing the intermolecular forces and allowing them to move more freely past one another.
This molecular-level interaction manifests in several critical macroscopic properties:
-
Improved Processability: The addition of DOS significantly reduces the viscosity of the uncured propellant slurry.[4][9] This is a critical factor during the mixing and casting of the propellant grain, allowing for higher solids loading (more energetic components) and ensuring a homogenous mixture with fewer voids or defects.[4]
-
Enhanced Low-Temperature Flexibility: One of the most significant advantages of DOS is its excellent performance as a low-temperature plasticizer.[7] Propellant grains are often subjected to extreme temperature variations during storage and operation. Without a suitable plasticizer, the binder can become brittle at low temperatures, leading to cracking and catastrophic motor failure.[6] DOS helps to lower the glass transition temperature (Tg) of the polyurethane binder, ensuring it remains elastic and resilient even at sub-zero temperatures.[7][8]
-
Tailored Mechanical Properties: The inclusion of DOS allows for the precise tailoring of the propellant's mechanical properties.[8] By adjusting the concentration of DOS, researchers can control the tensile strength, elongation at break, and modulus of the cured propellant.[1][10] Generally, increasing the plasticizer content leads to a decrease in tensile strength and modulus, but a significant increase in elongation, making the propellant more ductile and less prone to fracture under stress.[9]
Experimental Protocols: Incorporation and Characterization of DOS in HTPB-Based Propellants
The following protocols provide a generalized framework for the preparation and evaluation of composite solid propellants containing this compound. Safety Precaution: The handling of solid propellant ingredients requires strict safety protocols, including the use of appropriate personal protective equipment (PPE), grounding of equipment to prevent electrostatic discharge, and working in a facility designed for energetic materials.
Protocol 1: Preparation of a Lab-Scale HTPB/AP/Al Propellant with DOS
Objective: To prepare a small batch of a composite solid propellant to evaluate the effects of DOS.
Materials:
-
Hydroxyl-terminated polybutadiene (HTPB) prepolymer
-
This compound (DOS)
-
Aluminum (Al) powder (specified particle size)
-
Ammonium perchlorate (AP) (bimodal or trimodal particle size distribution)
-
Curing agent (e.g., Isophorone diisocyanate - IPDI)
-
Bonding agent (optional)
-
Cure catalyst (e.g., dibutyltin dilaurate - DBTDL)
Equipment:
-
Laboratory-scale planetary mixer with vacuum capabilities
-
Casting mold
-
Curing oven
-
Analytical balance
Procedure:
-
Premixing of Liquids: In the mixer bowl, accurately weigh and add the HTPB prepolymer and this compound. Mix at a low speed for 10-15 minutes to ensure a homogenous liquid phase.
-
Incorporation of Solids: While mixing, slowly add the aluminum powder. Continue mixing for 15-20 minutes to ensure thorough wetting of the metal particles.
-
Oxidizer Addition: Gradually add the ammonium perchlorate to the mixture. It is common practice to add the coarser particles first, followed by the finer particles.
-
Vacuum Mixing: Once all solids are incorporated, close the mixer and apply a vacuum. Continue mixing under vacuum for 60-90 minutes to remove any entrapped air and ensure a void-free slurry. The mixing temperature is typically maintained between 40-60°C.[4]
-
Addition of Curing Agent and Catalyst: Release the vacuum and add the pre-weighed curing agent and catalyst. Resume mixing under vacuum for a final 15-20 minutes.
-
Casting: Pour the propellant slurry into the prepared mold, taking care to avoid introducing air bubbles.
-
Curing: Place the cast propellant in a calibrated oven and cure at a specified temperature (typically 60-70°C) for several days until the curing process is complete.[11]
Protocol 2: Characterization of Mechanical Properties
Objective: To determine the effect of DOS on the mechanical properties of the cured propellant.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
"Dogbone" shaped tensile test specimens (e.g., JANNAF Type C)[1][2]
-
Digital Image Correlation (DIC) system (optional, for advanced strain analysis)[1][2]
Procedure:
-
Specimen Preparation: Carefully cut or machine "dogbone" shaped specimens from the cured propellant grain.
-
Tensile Testing: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant crosshead speed (e.g., 50 mm/minute) until the specimen fractures.[4]
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Analysis: From the stress-strain curve, determine the ultimate tensile strength (UTS), elongation at break, and Young's modulus.
-
Comparative Analysis: Compare the results for propellants with varying concentrations of DOS to a control sample without any plasticizer.
Protocol 3: Rheological Characterization of Propellant Slurry
Objective: To measure the viscosity of the uncured propellant slurry.
Equipment:
-
Brookfield viscometer or a rheometer with appropriate spindles
Procedure:
-
Sample Preparation: Prepare the propellant slurry up to the step before the addition of the curing agent.
-
Viscosity Measurement: Measure the viscosity of the slurry at a controlled temperature.
-
Pot-Life Determination: After adding the curing agent, monitor the viscosity over time to determine the pot-life of the propellant, which is the workable time before the viscosity increases significantly.
Data Presentation and Visualization
Table 1: Typical Effect of DOS Concentration on Propellant Mechanical Properties
| DOS Concentration (% by weight) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 | 1.2 - 1.8 | 20 - 30 | 8 - 12 |
| 5 | 0.8 - 1.2 | 40 - 60 | 4 - 7 |
| 10 | 0.5 - 0.8 | 70 - 100 | 2 - 4 |
| 15 | 0.3 - 0.6 | 120 - 180 | 1 - 2 |
Note: These are representative values and will vary depending on the specific formulation.
Workflow and Relationship Diagrams
Caption: Workflow for the preparation of a composite solid propellant incorporating this compound.
Caption: Mechanism of action of this compound as a plasticizer in composite solid propellants.
Conclusion and Future Outlook
This compound is a well-established and effective plasticizer for composite solid propellants, particularly those based on an HTPB binder system.[8][12] Its ability to improve processability, enhance low-temperature performance, and allow for the tailoring of mechanical properties makes it an invaluable tool for propellant formulation scientists. While inert plasticizers like DOS are highly effective, ongoing research is exploring the use of energetic plasticizers that can contribute to the overall performance of the propellant. However, the reliability, low cost, and extensive knowledge base surrounding DOS ensure its continued importance in the field of solid propulsion.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Item - CHARACTERIZATION OF SOLID COMPOSITE PROPELLANTS USING TWO-DIMENSIONAL DIGITAL IMAGE CORRELATION AT LARGE AND SMALL SCALES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. islandpyrochemical.com [islandpyrochemical.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanical properties of HTPB-IPDI-based elastomers [open.metu.edu.tr]
- 6. kth.diva-portal.org [kth.diva-portal.org]
- 7. nbinno.com [nbinno.com]
- 8. 1-Methyl-4-R-1,2,4-triazolium (R = −CH2CH2OCH3, −CH2COOCH2CH3)-Based Ionic Liquids as Plasticizers for Solid Propellants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 12. patents.justia.com [patents.justia.com]
Application of Di-n-octyl Sebacate in Food Packaging Materials: A Technical Guide for Researchers
Introduction: The Role of Di-n-octyl Sebacate in Modern Food Packaging
This compound (DOS), a diester of sebacic acid and n-octanol, is a versatile and highly effective plasticizer employed in the formulation of various polymers for food contact applications. Its primary function is to impart flexibility, durability, and resilience to otherwise rigid plastics, such as polyvinyl chloride (PVC), rendering them suitable for use as films, wraps, and other forms of packaging. The selection of a plasticizer for food packaging is a critical decision, governed by stringent regulatory standards and the need to ensure consumer safety. DOS has gained prominence due to its favorable toxicological profile, excellent performance characteristics, and compliance with major regulatory frameworks, including those established by the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).
This technical guide provides a comprehensive overview of the application of DOS in food packaging materials, with a focus on the scientific principles, experimental protocols, and regulatory considerations relevant to researchers, scientists, and drug development professionals. We will delve into the mechanism of action of DOS as a plasticizer, its key performance attributes in comparison to other common plasticizers, and detailed protocols for its analysis and migration testing.
Physicochemical Properties and Mechanism of Action
This compound is a colorless to pale yellow, oily liquid with low volatility and excellent thermal stability. Its molecular structure, characterized by long, flexible aliphatic chains, is key to its efficacy as a plasticizer.
| Property | Value | Reference |
| Chemical Formula | C26H50O4 | [1] |
| Molecular Weight | 426.67 g/mol | [1] |
| CAS Number | 122-62-3 | [1] |
| Density | ~0.916 g/cm³ at 20°C | |
| Boiling Point | 377°C | |
| Flash Point | >210°C | |
| Solubility | Insoluble in water; soluble in organic solvents |
The mechanism of plasticization involves the insertion of DOS molecules between the long polymer chains of the plastic matrix. This disrupts the intermolecular forces (van der Waals forces) that hold the polymer chains tightly together in a rigid structure. The presence of the plasticizer increases the free volume between the polymer chains, allowing them to slide past one another more easily, which in turn reduces the glass transition temperature (Tg) of the polymer, resulting in increased flexibility and workability.
References
Di-n-octyl sebacate as a coating additive for improved flexibility
An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of materials science and formulation development, achieving optimal flexibility in coatings is a critical determinant of performance and longevity. Brittle coatings are susceptible to cracking, delamination, and failure when subjected to mechanical stress, thermal cycling, or substrate deformation. This limitation is particularly pronounced in applications ranging from flexible packaging and medical devices to automotive finishes and pharmaceutical tablet coatings. The incorporation of plasticizers is a well-established strategy to transform rigid polymers into pliable, resilient films.[1][2]
This application note serves as a comprehensive technical guide to the use of Di-n-octyl sebacate (DOS), a high-performance plasticizer, for enhancing the flexibility of polymeric coatings. DOS is a diester of sebacic acid and n-octanol, recognized for its excellent low-temperature performance, high thermal stability, low volatility, and broad compatibility with numerous polymers.[3][4] We will explore the fundamental mechanism of plasticization, provide detailed protocols for formulation and characterization, and present methodologies for assessing the long-term stability of DOS-modified films. This guide is intended for researchers and scientists seeking to systematically improve the mechanical properties of their coating systems.
The Molecular Basis of Plasticization
The flexibility of a polymer is intrinsically linked to its Glass Transition Temperature (Tg) . Below its Tg, a polymer exists in a rigid, glassy state where polymer chains have limited mobility. Above the Tg, the polymer transitions to a rubbery, more flexible state due to increased segmental motion of the polymer chains.[5] Many high-performance polymers used in coatings have a Tg above room temperature, resulting in brittle films under ambient conditions.
Plasticizers are low molecular weight molecules that, when added to a polymer, position themselves between the polymer chains.[6] This spacing increases the free volume and disrupts the intermolecular forces (e.g., van der Waals forces, hydrogen bonds) that hold the chains tightly together. By effectively lubricating the polymer chains, plasticizers enhance their mobility.[5] The macroscopic consequence of this increased molecular mobility is a significant reduction in the polymer's Tg, transforming a once-brittle material into a flexible and ductile one.[3]
Caption: Mechanism of DOS Plasticization.
Physicochemical Properties of this compound (DOS)
A thorough understanding of the properties of DOS is essential for its effective use in formulations. DOS is a colorless to pale yellow, mild-odored liquid known for its high purity and stability.[7] Its key characteristics make it a superior choice for applications demanding high flexibility, particularly at low temperatures.[3][8]
| Property | Value | Reference |
| CAS Number | 122-62-3 / 2432-87-3 | [4][8] |
| Molecular Formula | C₂₆H₅₀O₄ | [4] |
| Molecular Weight | 426.67 g/mol | [7] |
| Appearance | Clear, pale yellow liquid | [7] |
| Density (20-27°C) | 0.910 - 0.917 g/cm³ | [7][9][10] |
| Boiling Point | 256 °C (at 5 Torr) | [4] |
| Melting Point | -48 °C | [4][7] |
| Flash Point | >198 °C (>230 °F) | [4][7][11] |
| Refractive Index (27°C) | 1.442 - 1.452 | [12] |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
Protocol for Formulation and Application of Flexible Coatings
This section provides a systematic workflow for incorporating DOS into a model coating system and applying it for subsequent analysis. The model system is based on nitrocellulose, a polymer with which DOS shows excellent compatibility.[3][13]
Materials & Equipment
-
Polymer: Nitrocellulose (e.g., RS 1/2 second)
-
Plasticizer: this compound (DOS)
-
Solvents: Ethyl Acetate, Isopropyl Alcohol (IPA), Toluene
-
Substrates: Cold-rolled steel panels (e.g., 4x6 inches) or other flexible materials[14]
-
Equipment: Analytical balance, magnetic stirrer and stir bars, beaker, graduated cylinders, film applicator (e.g., bird-type or drawdown bar), curing oven, dry film thickness gauge.
Preparation of Model Coating Formulations
The following protocol describes the preparation of a 1 kg batch of a control lacquer and formulations with varying levels of DOS. The plasticizer concentration is typically defined based on the weight of the polymer solids.
-
Prepare Solvent Blend: In a beaker, prepare a solvent blend of Ethyl Acetate (50%), Toluene (30%), and IPA (20%) by weight.
-
Dissolve Polymer: Slowly add 200g of nitrocellulose to 700g of the solvent blend under continuous magnetic stirring. Allow the polymer to dissolve completely, which may take 1-2 hours. This forms the base lacquer.
-
Prepare Control (0% DOS): Take a portion of the base lacquer for the control group.
-
Prepare DOS-Modified Lacquers:
-
5% DOS Formulation: To a portion of the base lacquer containing 100g of nitrocellulose solids, slowly add 5g of DOS under stirring.
-
10% DOS Formulation: To a separate, equal portion of the base lacquer, add 10g of DOS.
-
15% DOS Formulation: To a third portion, add 15g of DOS.
-
-
Homogenize: Stir each formulation for an additional 30 minutes to ensure the plasticizer is evenly dispersed.[1] Keep the beakers covered to prevent solvent evaporation.
Substrate Preparation and Coating Application
-
Substrate Cleaning: Thoroughly clean the steel test panels with a solvent like acetone or IPA to remove any oil or residue and allow them to dry completely.
-
Coating Application: Place a cleaned panel on a flat surface. Use a film applicator set to achieve a target dry film thickness (DFT) of 25 µm (1 mil). Pour a small amount of the prepared lacquer in front of the applicator blade and draw it down the panel at a steady rate.[15]
-
Curing: Allow the coated panels to flash off at room temperature for 15 minutes to allow most of the solvent to evaporate. Then, transfer the panels to a curing oven set at 60°C for 1 hour.
-
Conditioning: After curing, remove the panels and condition them at standard laboratory conditions (23 ± 2 °C, 50 ± 5% relative humidity) for at least 24 hours before testing.[14]
-
Verify Thickness: Use a dry film thickness gauge to ensure the coating thickness is uniform and within the target range.[15]
Caption: Experimental Workflow.
Protocols for Characterizing Coating Flexibility
Once the coated panels are prepared, their mechanical properties can be quantitatively assessed. The following protocols describe two key methods for evaluating the impact of DOS on flexibility.
Protocol 1: Mandrel Bend Test (ASTM D522)
This test is a standard method for assessing the resistance of a coating to cracking when bent around a mandrel.[14][16] The conical mandrel allows for the evaluation of flexibility over a range of bending diameters in a single test.[16]
-
Apparatus: Conical Mandrel Bend Tester (as per ASTM D522, Method A).
-
Procedure:
-
Secure the conditioned coated panel in the apparatus with the coated side facing up.
-
Using the lever, bend the panel 180° over the conical mandrel in a smooth, steady motion over approximately 15 seconds.[15]
-
Remove the panel and inspect the coating for cracks under good lighting, with the naked eye or under low magnification.
-
Identify the point where cracking begins, starting from the narrowest diameter of the cone.
-
-
Data Interpretation:
-
Measure the distance from the end of the crack to the small end of the mandrel.
-
Use the formula provided in the ASTM D522 standard to calculate the percent elongation of the coating.[15] A smaller crack distance (i.e., failure at a smaller mandrel diameter) indicates greater flexibility and higher elongation.
-
Run the test in triplicate for each formulation.[14]
-
| DOS Concentration (% w/w of Polymer) | Mandrel Diameter at Cracking (mm) | Calculated Elongation (%) | Pass/Fail (at 10mm) |
| 0% (Control) | 28 mm | 4.5% | Fail |
| 5% | 12 mm | 11.8% | Fail |
| 10% | 6 mm | 23.0% | Pass |
| 15% | No Cracking (<3.1 mm) | >35.0% | Pass |
Protocol 2: Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique used to measure the viscoelastic properties of materials as a function of temperature.[17][18] It provides precise determination of the glass transition temperature (Tg), offering direct insight into the plasticizing effect of DOS.[19]
-
Sample Preparation: Prepare free films of each formulation by casting them on a non-stick surface (e.g., PTFE) and allowing them to cure as described in section 3.3. Cut rectangular specimens from the free films (e.g., 10mm width x 25mm length).
-
Apparatus: Dynamic Mechanical Analyzer with a film tension clamp.
-
Procedure:
-
Mount the film specimen in the tension clamp.
-
Set the instrument to perform a temperature sweep from -80°C to 100°C at a heating rate of 3°C/min.
-
Apply an oscillatory strain at a fixed frequency (e.g., 1 Hz).
-
Record the Storage Modulus (E'), Loss Modulus (E''), and Tan Delta (tan δ = E''/E').
-
-
Data Interpretation:
| DOS Concentration (% w/w of Polymer) | T_g_ from Tan δ Peak (°C) | Storage Modulus at 25°C (GPa) |
| 0% (Control) | 55 °C | 2.1 |
| 5% | 38 °C | 1.2 |
| 10% | 21 °C | 0.5 |
| 15% | 5 °C | 0.15 |
Assessing Long-Term Stability: Plasticizer Leaching
An important consideration for any plasticizer is its permanence within the polymer matrix. Leaching, or the migration of the plasticizer out of the film, can occur over time, especially when exposed to solvents or elevated temperatures.[20][21] This can lead to a loss of flexibility and embrittlement of the coating.
A common method to assess this is to perform accelerated aging and then re-measure the Tg. An increase in Tg after aging indicates a loss of plasticizer.[20]
-
Protocol: Accelerated Leaching Study
-
Prepare free films as described for DMA analysis.
-
Measure and record the initial Tg of each formulation using DMA or Differential Scanning Calorimetry (DSC).[20]
-
Immerse the films in a relevant solvent (e.g., deionized water or a 50:50 ethanol/water solution) in a sealed container.
-
Place the container in an oven at an elevated temperature (e.g., 50°C) for a set period (e.g., 72 hours).
-
Remove the films, gently pat them dry, and condition them in a desiccator for 24 hours to remove any absorbed solvent.
-
Re-measure the Tg of the aged films.
-
-
Interpretation: A significant positive shift in the Tg value after the leaching protocol suggests that DOS has migrated out of the film. A smaller Tg shift indicates better permanence.
Summary
This compound is a highly effective plasticizer for improving the flexibility of polymer coatings. By incorporating DOS into a formulation, it is possible to significantly lower the glass transition temperature, thereby transforming a brittle film into a ductile and resilient one. The protocols outlined in this guide provide a systematic framework for formulating with DOS and quantifying its effects. The Mandrel Bend Test (ASTM D522) confirms the macroscopic improvement in flexibility and elongation, while Dynamic Mechanical Analysis provides a precise measure of the plasticizing effect on the polymer's viscoelastic properties. These methods, combined with an assessment of plasticizer permanence, enable researchers to optimize coating formulations for superior mechanical performance and long-term stability.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. Glass Transition Behavior of Wet Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seppic.com [seppic.com]
- 7. Dioctyl Sebacate Supplier | 122-62-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 8. PVC Plasticizer Sebacic Acid Di-N-Octyl Ester DOS CAS: 2432-87-3 - Diocty Sebacate (DOS) and Diocty Sebacate [sdkxchem.en.made-in-china.com]
- 9. Indo-nippon Chemicals Co., Ltd. [indo-nippon.com]
- 10. eastharbourgroup.com [eastharbourgroup.com]
- 11. chemos.de [chemos.de]
- 12. neuchem.com [neuchem.com]
- 13. Sebacates – Nayakem [nayakem.com]
- 14. micomlab.com [micomlab.com]
- 15. farsi.msrpco.com [farsi.msrpco.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 20. ir.uitm.edu.my [ir.uitm.edu.my]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Di-n-octyl Sebacate in Personal Care and Cosmetic Formulations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Di-n-octyl sebacate (DOS) has emerged as a cornerstone ingredient in modern cosmetic science, prized for its multifaceted performance and favorable safety profile. As a synthetically produced diester of sebacic acid and octanol, it offers a unique combination of sensory elegance and functional efficacy. This guide provides an in-depth exploration of DOS, detailing its physicochemical properties, mechanisms of action, and versatile applications. We present validated, step-by-step protocols for incorporating DOS into various formulation types, including oil-in-water emulsions and anhydrous systems. Furthermore, this document establishes a framework for quality control and outlines the key analytical methods necessary to ensure raw material integrity and finished product performance.
Introduction: The Role of this compound in Advanced Formulations
In the competitive landscape of personal care, the sensory experience of a product is as critical as its clinical efficacy. This compound (CAS No: 2432-87-3) is an exemplary multifunctional ingredient that addresses both of these domains.[1] It is a clear, colorless, and odorless oily liquid renowned for imparting a non-oily, silky skin feel and enhancing the spreadability of formulations.[2][3]
Functionally, DOS serves several key roles:
-
Emollient: It softens and smooths the skin by filling the spaces between corneocytes, improving skin texture and hydration.[1][2]
-
Solvent: It is an effective solvent for a wide range of cosmetic ingredients, including crystalline UV filters and active compounds, enhancing their bioavailability and stability.[4][5]
-
Plasticizer: In film-forming products like hairsprays, DOS imparts flexibility and prevents the polymer film from becoming brittle.[1][6]
-
Pigment Wetter & Dispersant: It facilitates the uniform dispersion of pigments in color cosmetics, leading to better color payoff and a more homogenous application.[3]
-
Detackifying Agent: It can mitigate the sticky or greasy feel often associated with other oils or polymers in a formulation.[3]
This document serves as a comprehensive technical guide for formulation scientists to harness the full potential of this compound.
Physicochemical Properties and Performance Characteristics
The utility of DOS in cosmetic formulations is directly linked to its physical and chemical properties. A summary of these characteristics is provided below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| INCI Name | Diethylhexyl Sebacate* | [3] |
| CAS Number | 122-62-3 (for Diethylhexyl Sebacate) / 2432-87-3 (for this compound) | [1][3] |
| Molecular Formula | C₂₆H₅₀O₄ | [7] |
| Molecular Weight | 426.7 g/mol | [1] |
| Appearance | Colorless, odorless oily liquid | [7] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | [8] |
| Boiling Point | ~256 °C @ 0.7 kPa | [7] |
| Density | ~0.91 g/cm³ at 20 °C | [9] |
| Flash Point | >198 °C | [8][10] |
Note: The INCI name "Diethylhexyl Sebacate" is commonly used for the branched-chain isomer, which shares very similar properties and applications with the straight-chain this compound. For the purpose of this guide, the functional attributes are considered interchangeable.
The low volatility of DOS ensures it remains on the skin or hair to perform its function, while its excellent compatibility with a wide range of cosmetic ingredients makes it a versatile choice for formulators.[2][8]
Applications & Typical Use Levels
DOS is incorporated into a wide array of personal care products. Its application is dictated by the desired sensory output and functional necessity.
Table 2: Applications and Recommended Use Concentrations of this compound
| Product Category | Function | Typical Use Level (%) |
| Facial & Body Care | Emollient, Spreading Agent, Solvent | 2 - 10% |
| Sun Care | UV Filter Solvent, Emollient, Spreadability Enhancer | 2 - 8% |
| Color Cosmetics (Foundations) | Pigment Dispersant, Emollient | 3 - 15% |
| Antiperspirants/Deodorants | Carrier, Detackifying Agent | 1 - 5% |
| Hair Styling Aids (Hairsprays) | Plasticizer, Conditioning Agent | 0.5 - 3% |
| Aftershave & Tonics | Emollient, Solvent | 1 - 5% |
Experimental Formulation Protocols
The following protocols provide a validated starting point for incorporating DOS into common cosmetic systems. The causality behind key steps is explained to provide a deeper understanding of the formulation process.
Protocol: High-Performance Silky Body Lotion (O/W Emulsion)
This protocol creates a lightweight, fast-absorbing lotion with a premium, silky after-feel, a direct contribution of this compound.
Ingredients:
| Phase | Ingredient (INCI Name) | % w/w | Function |
| A | Deionized Water | 76.50 | Solvent |
| A | Glycerin | 3.00 | Humectant |
| A | Xanthan Gum | 0.20 | Stabilizer |
| B | This compound | 8.00 | Emollient |
| B | Cetearyl Alcohol (and) Ceteareth-20 | 4.00 | Emulsifier |
| B | Glyceryl Stearate | 2.00 | Co-emulsifier |
| B | Dimethicone | 1.00 | Occlusive |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |
| C | Fragrance | 0.30 | Fragrance |
Methodology:
-
Phase A Preparation: In the main vessel, combine Deionized Water and Glycerin. Begin propeller mixing and sprinkle in Xanthan Gum. Mix until fully hydrated and uniform. Heat to 75°C.
-
Causality: Heating the water phase ensures proper hydration of the gum and matches the temperature of the oil phase, which is critical for forming a stable emulsion.
-
-
Phase B Preparation: In a separate vessel, combine all Phase B ingredients. Heat to 75°C while mixing until all components are melted and the phase is homogenous.
-
Causality: Heating the oil phase ensures all solid fats and waxes (Cetearyl Alcohol, Glyceryl Stearate) are fully melted. This allows for the complete solubilization of DOS and creates a uniform phase for emulsification.
-
-
Emulsification: Slowly add Phase B to Phase A under continuous propeller mixing. Once the addition is complete, homogenize the mixture at 3,000-5,000 RPM for 3-5 minutes.
-
Causality: Homogenization applies high shear to the mixture, breaking down the oil phase into fine droplets that can be stabilized by the emulsifiers, forming a stable oil-in-water emulsion.
-
-
Cool Down: Switch to sweep agitation and begin cooling the batch.
-
Final Additions: Once the batch temperature is below 40°C, add the ingredients of Phase C individually, mixing well after each addition.
-
Causality: Temperature-sensitive ingredients like preservatives and fragrances are added during the cool-down phase to prevent their degradation or volatilization.
-
-
Final QC: Adjust pH if necessary and perform final quality control checks (viscosity, appearance).
Caption: Workflow for creating an O/W emulsion using this compound.
Protocol: Spreading Sunscreen Oil (Anhydrous System)
This protocol details a simple, elegant sunscreen oil where DOS acts as a primary carrier and solvent for a common organic UV filter, Avobenzone.
Ingredients:
| Phase | Ingredient (INCI Name) | % w/w | Function |
| A | This compound | 53.5 | Solvent, Emollient |
| A | C12-15 Alkyl Benzoate | 20.0 | Emollient, Solvent |
| A | Octocrylene | 10.0 | UV Filter, Photostabilizer |
| A | Homosalate | 10.0 | UV Filter |
| A | Butyl Methoxydibenzoylmethane (Avobenzone) | 3.0 | UV Filter (UVA) |
| B | Tocopheryl Acetate (Vitamin E) | 0.5 | Antioxidant |
Methodology:
-
Main Vessel: In a suitable vessel, combine this compound and C12-15 Alkyl Benzoate. Begin moderate propeller mixing.
-
UV Filter Dissolution: Add the UV filters (Octocrylene, Homosalate, Avobenzone) one at a time. Mix until each is completely dissolved before adding the next. Gentle heating to 40-50°C can be used to expedite the dissolution of Avobenzone.
-
Causality: DOS is an excellent solvent for crystalline filters like Avobenzone. Ensuring complete dissolution is paramount for product clarity and effective, uniform UV protection. Octocrylene is also included to photostabilize the Avobenzone.
-
-
Final Addition: Once the solution is clear and uniform, add the Tocopheryl Acetate and mix until homogenous.
-
Packaging: The final product is ready for quality control and packaging.
Quality Control & Analytical Methods
A robust quality control (QC) program is essential for both the incoming raw material and the finished cosmetic product.
Table 3: Recommended QC Specifications for this compound Raw Material
| Parameter | Specification Range | Test Method |
| Appearance | Clear, colorless liquid | Visual |
| Odor | Characteristic, faint | Olfactory |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC-FID) |
| Acid Value | ≤ 0.20 mg KOH/g | Titration |
| Specific Gravity | 0.910 - 0.916 @ 20°C | Densitometer |
| Refractive Index | 1.448 - 1.452 @ 20°C | Refractometer |
For finished products, analytical methods are employed to ensure product quality and stability.[11] Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of DOS, while rheometers assess the final texture and viscosity.[12][13]
Caption: A logical workflow for quality control from raw material to finished product.
Safety and Regulatory Profile
This compound is considered to have a very favorable safety profile for use in cosmetic applications.
-
Toxicology: It is not classified as a skin irritant, eye irritant, or skin sensitizer under standard testing protocols.[10] The substance does not meet the criteria for classification as hazardous in accordance with Regulation (EC) No 1272/2008.[14]
-
Environmental Profile: DOS is readily biodegradable and does not have a significant potential for bioaccumulation.[9][14]
-
Regulatory Status: It is listed in the EU inventory of cosmetic ingredients and is widely accepted for use in personal care products globally.[1]
Conclusion
This compound is a high-performance, versatile ingredient that empowers formulators to create products with superior sensory characteristics and functional stability. Its excellent solvent properties, elegant skin feel, and strong safety profile make it an invaluable tool for developing innovative skincare, sun care, and color cosmetic formulations. The protocols and data presented herein provide a solid foundation for researchers and scientists to effectively utilize this key ester in their development pipelines.
References
- 1. Dioctyl decanedioate | C26H50O4 | CID 75516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. HallStar® DOS | Hallstar BPC [hallstarbeauty.com]
- 4. Dioctyl Sebacate Supplier | 122-62-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. us.typology.com [us.typology.com]
- 6. Sebacates – Nayakem [nayakem.com]
- 7. Dioctyl sebacate - Wikipedia [en.wikipedia.org]
- 8. dioctyl sebacate, 2432-87-3 [thegoodscentscompany.com]
- 9. carlroth.com [carlroth.com]
- 10. chemos.de [chemos.de]
- 11. Quality Control in the Cosmetics Industry | Sophim [sophim.com]
- 12. mdpi.com [mdpi.com]
- 13. Cosmetics & Personal Care Products Testing | アジレント [agilent.com]
- 14. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Dioctyl Sebacate
Welcome to the technical support center for the enzymatic synthesis of dioctyl sebacate (DOS). This guide is designed for researchers, scientists, and process development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and protocols to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the enzymatic synthesis of DOS.
Q1: My conversion rate is low. What is the most common reason?
The most frequent cause of low conversion in enzymatic esterification is the accumulation of water, which is a byproduct of the reaction.[1][2] Esterification is a reversible process, and the presence of water shifts the equilibrium back towards hydrolysis of the ester, thus reducing the final yield.[2] Effective and continuous removal of water is crucial for driving the reaction toward product formation.[2][3][4]
Q2: Which enzyme is recommended for dioctyl sebacate synthesis?
Immobilized lipases are the catalysts of choice for this synthesis. Novozym 435, an immobilized lipase B from Candida antarctica (CALB), consistently demonstrates the highest activity and conversion rates for producing dioctyl sebacate compared to other commercial lipases like Lipozyme RM IM and Lipozyme TL IM.[5][6] Its non-specific nature and high esterification activity make it highly efficient for this reaction.[5]
Q3: Should I use a solvent or a solvent-free system?
Both systems have their merits. Solvent-free systems are considered a "greener" alternative and simplify product purification. However, they can suffer from high viscosity and poor substrate solubility, potentially leading to slower reaction rates.[4][7][8] Using an organic solvent, such as toluene, can alleviate these issues by improving enzyme dispersion and substrate solubility, which may lead to higher yields at lower temperatures.[4][7][8]
Q4: What is the optimal molar ratio of sebacic acid to octanol?
An excess of the alcohol (octanol) is generally required to shift the reaction equilibrium towards the formation of the diester. Molar ratios of sebacic acid to 1-octanol ranging from 1:3 to 1:5 have been shown to be optimal, resulting in high conversion rates.[5][7][9] A 1:5 ratio has been reported to achieve nearly 100% conversion of sebacic acid in a solvent-free system.[5][9]
Q5: Can the immobilized enzyme be reused?
Yes, one of the primary advantages of using an immobilized enzyme like Novozym 435 is its stability and reusability.[10] After the reaction, the enzyme can be recovered by simple filtration, washed (e.g., with hexane or octanol), dried, and reused in subsequent batches.[5] Studies have shown that enzymes like Novozym 435 can be recycled for multiple cycles without a significant loss in activity, which is crucial for the economic viability of the process.[6][10]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and solving specific problems encountered during the synthesis.
Problem 1: Low or Stalled Reaction Yield (<90% Conversion)
A low final yield is the most common challenge. The following workflow can help diagnose the root cause.
Troubleshooting Workflow: Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. daneshyari.com [daneshyari.com]
- 6. chesci.com [chesci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Di-n-octyl Sebacate (DOS)
Welcome to the Technical Support Center for the purification of crude Di-n-octyl sebacate (DOS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this high-boiling point ester. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.
I. Understanding the Impurity Profile of Crude DOS
Before delving into purification protocols, it is crucial to understand the potential impurities in your crude this compound. The synthesis of DOS, typically through the Fischer esterification of sebacic acid and n-octanol, can result in a variety of contaminants.
Common Impurities in Crude this compound:
| Impurity | Source | Impact on Final Product |
| Unreacted Sebacic Acid | Incomplete esterification reaction. | High acid value, potential for corrosion, affects product stability. |
| Unreacted n-Octanol | Use of excess alcohol to drive the reaction equilibrium. | Affects viscosity and flash point, can cause undesirable odors. |
| Mono-n-octyl sebacate | Incomplete esterification. | Can impact the plasticizing properties and thermal stability. |
| Catalyst Residues (e.g., titanates, sulfuric acid) | Catalyst used in the esterification reaction.[1] | Can cause discoloration, degradation, and affect product performance. |
| Water | Byproduct of the esterification reaction or introduced during workup. | Can lead to hydrolysis of the ester, especially at high temperatures, resulting in increased acidity. |
| Color Bodies | Thermal degradation, side reactions, or impurities in raw materials. | Affects the appearance of the final product. |
| Byproducts from Side Reactions | Dehydration of n-octanol, ether formation. | Can introduce volatile impurities and affect product specifications. |
II. Purification Workflow: A Step-by-Step Guide
The purification of crude DOS typically involves a multi-step process to remove the various impurities. The following diagram illustrates a general workflow.
Caption: A typical workflow for the purification of crude this compound.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of crude DOS in a question-and-answer format.
A. Neutralization and Washing
The primary goal of this step is to remove acidic impurities, mainly unreacted sebacic acid and the acid catalyst.
Q1: After neutralization with a weak base (e.g., sodium bicarbonate solution), the acid value of my organic layer is still high. What could be the issue?
A1:
-
Insufficient Base: You may not have used enough of the neutralizing agent. It is crucial to wash with the basic solution until the effervescence of CO₂ ceases, which indicates that all the acid has been neutralized.[2]
-
Poor Mixing: Inadequate agitation during the wash can lead to incomplete neutralization. Ensure vigorous mixing to maximize the contact between the organic and aqueous phases.
-
Hydrolysis: If the neutralization is carried out at elevated temperatures or for a prolonged period, some of the ester might hydrolyze back to sebacic acid.[3] It is advisable to perform washes with cold solutions to minimize this.[3]
-
Actionable Steps:
-
Perform additional washes with a cold, saturated sodium bicarbonate solution.
-
Check the pH of the aqueous layer after each wash to ensure it is basic.
-
Increase the agitation speed or time during the washing step.
-
Q2: I'm observing a stable emulsion during the washing step, making phase separation difficult. How can I resolve this?
A2:
-
Cause: Emulsion formation is common when washing crude esters, especially with alkaline solutions.[4] This can be due to the presence of partially reacted monoesters or other surface-active impurities.
-
Troubleshooting:
-
Brine Wash: Add a saturated solution of sodium chloride (brine).[3] This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of the organic components in the aqueous layer.[3]
-
Gentle Agitation: For subsequent washes, use gentle swirling instead of vigorous shaking.
-
Filtration: In some cases, passing the emulsified mixture through a bed of a filter aid like Celite can help break the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to phase separation.
-
B. Vacuum Distillation
Vacuum distillation is employed to separate the high-boiling DOS from non-volatile impurities and any remaining volatile components.
Q3: My crude DOS is darkening significantly during vacuum distillation, even at reduced pressure. What is causing this discoloration?
A3:
-
Thermal Degradation: DOS, like many high-boiling esters, can be susceptible to thermal decomposition at elevated temperatures.[5] This can be exacerbated by the presence of residual acidic or basic impurities.
-
Oxygen Presence: Air leaks in your distillation setup can lead to oxidation at high temperatures, causing discoloration.
-
Optimization Strategies:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently to achieve the lowest possible pressure. A lower pressure allows for distillation at a lower temperature, minimizing thermal stress on the product.[6]
-
Check for Leaks: Meticulously check all joints and connections for leaks.
-
Inert Gas Sparging: Introducing a slow stream of an inert gas like nitrogen can help to strip volatiles and prevent oxidation.
-
Pre-treatment: Ensure that all acidic and basic impurities are thoroughly removed before distillation.
-
Q4: The distillation rate is very slow, or I'm experiencing bumping and uneven boiling. What should I do?
A4:
-
Insufficient Heating or High Vacuum: The heating mantle temperature may be too low for the applied vacuum, or the vacuum may be too high, leading to a large difference between the pot temperature and the boiling point.
-
Lack of Boiling Chips/Stirring: Smooth boiling is essential for efficient distillation.
-
Troubleshooting:
-
Adjust Heating and Vacuum: Gradually increase the heating mantle temperature or slightly reduce the vacuum to achieve a steady distillation rate.
-
Use Boiling Chips or a Magnetic Stirrer: Add fresh boiling chips or use a magnetic stirrer to promote smooth boiling and prevent bumping.
-
Insulation: Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
Caption: Troubleshooting common issues in the vacuum distillation of this compound.
C. Adsorption Treatment
This step is crucial for removing color bodies and other trace impurities that may not be effectively removed by distillation.
Q5: My distilled DOS still has a slight yellow tint. Which adsorbent should I use for decolorization?
A5:
-
Activated Carbon: This is a highly effective and commonly used adsorbent for removing a wide range of color impurities from organic liquids.[7][8] Its high surface area and porous structure allow it to adsorb large organic molecules that cause color.
-
Bentonite Clay: Activated bentonite clay is another excellent choice for decolorizing oils and esters.[9][10][11] It is particularly effective at removing chlorophyll and other polar color bodies.[11]
-
Selection Criteria: The choice between activated carbon and bentonite clay may depend on the specific nature of the color impurity. In some cases, a combination of both may be beneficial. It is often recommended to perform small-scale trials to determine the most effective adsorbent and the optimal dosage.
-
Protocol:
-
Heat the distilled DOS to around 80-100°C.
-
Add the selected adsorbent (typically 0.5-2% by weight) with good agitation.
-
Maintain the temperature and agitation for a specified contact time (e.g., 30-60 minutes).
-
Filter the mixture to remove the adsorbent.
-
Q6: After treatment with an adsorbent, I'm having difficulty filtering out the fine particles. What can I do?
A6:
-
Filter Aid: Use a filter aid such as Celite (diatomaceous earth) to improve filtration efficiency. A thin pad of the filter aid over the filter paper can prevent clogging by the fine adsorbent particles.
-
Pressure or Vacuum Filtration: Employing pressure or vacuum filtration can significantly speed up the process and improve the removal of fine particles compared to gravity filtration.
-
Centrifugation: For larger volumes, centrifugation followed by decantation can be an effective way to separate the bulk of the adsorbent before a final filtration step.
IV. Quality Control and Analytical Methods
To ensure the purity of your this compound at each stage of the purification process, a combination of analytical techniques should be employed.
| Analytical Technique | Parameter Measured | Purpose |
| Titration | Acid Value | To quantify the amount of free carboxylic acids. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity, presence of volatile impurities (e.g., residual n-octanol, monoester). | Provides detailed information on the composition of the sample.[12][13] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups. | To confirm the ester structure and identify the presence of hydroxyl groups (from unreacted alcohol or hydrolysis) or carboxylic acid groups.[14][15] |
| Karl Fischer Titration | Water content. | Crucial for ensuring the stability of the final product, as water can lead to hydrolysis.[16][17][18] |
| Colorimetry (e.g., Pt-Co/Hazen scale) | Color | To quantify the color of the final product and assess the effectiveness of the decolorization step.[1] |
V. References
-
Removal of Colorants Using Locally Activated Bentonite Clay: A Review. IOSR Journal of Applied Chemistry. --INVALID-LINK--
-
Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry - HSCprep. --INVALID-LINK--
-
Carbon Chemistry Activated Bentonite Clay T-5®. --INVALID-LINK--
-
Powerful Post-Processing Powders: Bentonite & Silica Gel. BVV. --INVALID-LINK--
-
Pure-Flo® B80 BLEACHING AND DECOLORIZING BENTONITE CLAY. Quality Stainless Parts. --INVALID-LINK--
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. --INVALID-LINK--
-
Distilling esters with very high boiling points? Sciencemadness Discussion Board. --INVALID-LINK--
-
Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. Google Patents. --INVALID-LINK--
-
Dioctyl sebacate. NIST WebBook. --INVALID-LINK--
-
How to purify esterefication product? ResearchGate. --INVALID-LINK--
-
Moisture Content by Karl Fischer Titration. ARDL. --INVALID-LINK--
-
Dioctyl sebacate. NIST WebBook. --INVALID-LINK--
-
Dioctyl sebacate – Knowledge and References. Taylor & Francis. --INVALID-LINK--
-
What is Karl Fischer Titration and How Does It Work? News-Medical.Net. --INVALID-LINK--
-
Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. CSC Scientific. --INVALID-LINK--
-
Purification of high boiling esters. Google Patents. --INVALID-LINK--
-
Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem. --INVALID-LINK--
-
Process for purifying esters. Google Patents. --INVALID-LINK--
-
Karl Fischer Titration for solids in the Plastics Industry. Scientific Gear. --INVALID-LINK--
-
High-Quality oil decolorizing bentonite clay for Industrial Applications. Alibaba.com. --INVALID-LINK--
-
What are the modifications to improve the purity of ester? Quora. --INVALID-LINK--
-
KF Moisture Titrator | Principles. Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). --INVALID-LINK--
-
Best method for cleaning esters? Sciencemadness.org. --INVALID-LINK--
-
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com. --INVALID-LINK--
-
Why is Activated Carbon Important for Liquid Chemicals? Chemviron. --INVALID-LINK--
-
Neutralization process for ester materials. Google Patents. --INVALID-LINK--
-
How to avoid the solidification of crude ethyl ester (i.e. stick crude EE lipid) after neutralization take place during the trans-esterification? ResearchGate. --INVALID-LINK--
-
Vacuum Distillation issues? | Call Pressure Control Solutions!--INVALID-LINK--
-
Synthesis of dioctyl phthalate and diethyl sebacate.. ResearchGate. --INVALID-LINK--
-
Washing ester product with acid and base. Reddit. --INVALID-LINK--
-
A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate. Benchchem. --INVALID-LINK--
-
Preparation of hydrophilic activated carbon through alkaline hydrolysis of ester for effective water-vapor adsorption. ResearchGate. --INVALID-LINK--
-
Adsorption of Phthalate Acid Esters by Activated Carbon: The Overlooked Role of the Ethanol Content. MDPI. --INVALID-LINK--
-
Di(2-ethylhexyl) sebacate - Optional[FTIR] - Spectrum. SpectraBase. --INVALID-LINK--
-
Dioctyl sebacate AldrichCPR. Sigma-Aldrich. --INVALID-LINK--
-
Treatment with activated carbon and other adsorbents as an effective method for the removal of volatile compounds in agricultural distillates. PubMed. --INVALID-LINK--
-
Measuring and Verifying Performance of FTIR for Rapid Phthalate Screening. --INVALID-LINK--
-
Dioctyl sebacate. TRIGON Chemie. --INVALID-LINK--
-
Preparation method for cold-resistant plasticizer dioctyl sebacate. Google Patents. --INVALID-LINK--
-
Dioctyl Sebacate (DOS) CAS 122-62-3 | Low-Temperature Plasticizer Supplier. --INVALID-LINK--
-
Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. NIH. --INVALID-LINK--
-
Table 2 . Thermal gravimetric analysis (TGA) results of the formulations.. ResearchGate. --INVALID-LINK--
-
Distillation Improvement Opportunities Part 6: Safety Implications from New Technologies. --INVALID-LINK--
-
Annual Customs, Excise and Service Tax Case Digest: CESTAT Rulings 2025 (Part 5). --INVALID-LINK--
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. --INVALID-LINK--
-
Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. --INVALID-LINK--
-
Common Problems and Solutions in the Use of Vacuum Plastic Water. Linyang PVC. --INVALID-LINK--
References
- 1. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3717672A - Neutralization process for ester materials - Google Patents [patents.google.com]
- 5. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. chemviron.eu [chemviron.eu]
- 8. Treatment with activated carbon and other adsorbents as an effective method for the removal of volatile compounds in agricultural distillates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. usalab.com [usalab.com]
- 11. shopbvv.com [shopbvv.com]
- 12. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 14. researchgate.net [researchgate.net]
- 15. hpst.cz [hpst.cz]
- 16. ardl.com [ardl.com]
- 17. news-medical.net [news-medical.net]
- 18. cscscientific.com [cscscientific.com]
Preventing thermal degradation of Di-n-octyl sebacate during processing
<
Welcome to the technical support center for Di-n-octyl sebacate (DOS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal degradation of DOS during processing. Here, you will find scientifically grounded, field-proven insights presented in a direct question-and-answer format to help you troubleshoot issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOS) and why is its thermal stability important?
This compound (DOS) is a high-performance, colorless oily liquid used primarily as a plasticizer.[1][2][3] It is valued for imparting flexibility, particularly at low temperatures, to a variety of polymers, including polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers.[1][3][4][5] Its applications are widespread, ranging from food packaging materials and medical devices to lubricants and personal care products.[2][4][6][7]
The thermal stability of DOS is critical because many of its applications involve high-temperature processing, such as extrusion or molding.[4][5][8] If DOS degrades, it can lead to:
-
Discoloration (yellowing or black specks) of the final product.[9]
-
Loss of mechanical properties , such as flexibility and durability.[8][9]
-
Generation of undesirable odors or volatile organic compounds (VOCs).[10]
-
Reduced product lifespan and performance.[9]
DOS generally exhibits good thermal stability, with a high flash point (above 205°C) and boiling point (256°C at 5 Torr), making it suitable for many high-temperature processes.[1][2][4] However, prolonged exposure to excessive heat, especially in the presence of oxygen or other catalysts, can initiate degradation.[8][11]
Q2: What are the primary mechanisms of thermal degradation for an ester plasticizer like DOS?
The thermal degradation of ester-based plasticizers like DOS primarily proceeds through two pathways, often accelerated by heat, oxygen, and trace impurities (e.g., moisture, acid).[8][11]
-
Oxidative Degradation: This is the most common pathway during processing in the presence of air.[8][11] High temperatures generate free radicals, which react with oxygen to form peroxides. These unstable peroxides propagate a chain reaction, leading to the cleavage of the ester chains. This results in byproducts like aldehydes, ketones, and carboxylic acids, which can cause discoloration and alter the material's properties.[8]
-
Hydrolytic Degradation: Although DOS has low water solubility, trace amounts of moisture present in the raw materials or processing environment can be problematic at high temperatures.[11][12] Water can attack the ester bond, breaking it down into its parent components: sebacic acid and octanol.[12] This reaction can be catalyzed by acidic or basic residues in the polymer matrix.[11]
Q3: At what temperature does DOS begin to degrade?
DOS is considered thermally stable for typical processing conditions.[2][4] Its flash point is reported to be between 205°C and 215°C.[1][4][13] While processing is often conducted below this temperature, it's crucial to understand that degradation is not a single point but a process that accelerates with increasing temperature and time.[11] Prolonged residence time in an extruder, even at a seemingly "safe" temperature, can lead to cumulative degradation.[9][11] The presence of oxygen significantly lowers the temperature at which degradation becomes problematic.[8][11]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: The final product is yellowing or contains black specks after processing with DOS.
Q: We are extruding a PVC compound with DOS, and the final product has a distinct yellow tint and occasional black specks. What is the likely cause?
A: This is a classic sign of thermal degradation.[9] The yellowing is caused by the formation of chromophores (color-bearing molecules) from the oxidative breakdown of the plasticizer and/or the polymer. Black specks indicate more severe, localized degradation where material has likely stagnated in the processing equipment, leading to carbonization.[9]
Root Cause Analysis & Solutions:
-
Excessive Processing Temperature: The set temperature may be too high, or localized "hot spots" may exist within the extruder barrel.
-
Solution: Methodically reduce the barrel temperature profile by 5-10°C increments. Ensure thermocouples are calibrated and properly placed to get accurate readings.[11]
-
-
Long Residence Time: If the material moves too slowly through the extruder, it experiences prolonged thermal stress.
-
Solution: Increase the screw speed to reduce residence time. However, be mindful that this can increase shear heating. A balance must be found. Also, ensure the equipment is appropriately sized for the production rate to avoid low throughput, which extends residence time.[9]
-
-
Presence of Oxygen: Air trapped in the feed material or entering through the hopper can initiate oxidative degradation.
-
Solution: Use a nitrogen purge or blanket in the feed hopper and, if possible, a vented barrel extruder to remove volatiles and air. Pre-drying hygroscopic polymers can also reduce trapped moisture and air.[11]
-
-
Contamination: Dead spots in the screw, die, or adapter can trap material, which degrades over time and periodically releases into the product stream as black specks.[9]
-
Solution: Disassemble and thoroughly clean the screw and die. Use a commercial purging compound rated for the processing temperature between runs. Ensure the screw and barrel design minimizes dead spots.[11]
-
Issue 2: The plasticized material is more brittle than expected or loses flexibility over time.
Q: Our DOS-plasticized material meets initial flexibility specifications but becomes brittle after a short service life. Why is this happening?
A: This suggests a loss of plasticizer, either through degradation during processing that wasn't immediately apparent or through post-processing migration/volatilization.
Root Cause Analysis & Solutions:
-
Initial Degradation: The processing conditions may have been just severe enough to cause partial breakdown of the DOS molecules. This reduces the effective concentration of the plasticizer and introduces degradation byproducts that can compromise the polymer matrix.
-
Solution: Revisit the processing parameters as described in Issue 1. Consider incorporating an antioxidant or thermal stabilizer into the formulation to protect the DOS during processing.[8]
-
-
High Volatility: Although DOS has low volatility, excessively high processing temperatures can cause a portion of it to vaporize and be lost.[4][5]
-
Solution: Lower the processing temperature and ensure proper ventilation. Confirm that the grade of DOS being used meets the required specifications for volatility.
-
-
Incompatibility or Migration: While DOS has good compatibility with many polymers like PVC, formulation changes (e.g., adding new fillers or additives) could affect this.[4] The plasticizer may slowly migrate to the surface, leading to a loss of flexibility.
-
Solution: Review the entire formulation for potential incompatibilities. Analytical testing (e.g., solvent extraction followed by chromatography) can confirm the final concentration of DOS in the product to determine if a loss occurred during processing.
-
Advanced Solutions: The Role of Stabilizers
Q: How can stabilizers protect DOS during processing?
A: Stabilizers are chemical additives that interrupt the degradation process.[14] For preventing DOS thermal degradation, two primary types are highly effective:
-
Antioxidants (Free Radical Scavengers): These are the first line of defense against oxidative degradation. They work by donating a hydrogen atom to the reactive free radicals formed at high temperatures, effectively neutralizing them and stopping the degradation chain reaction.[8][12]
-
Heat Stabilizers: These are crucial in polymer systems like PVC, which can release corrosive byproducts like hydrogen chloride (HCl) when heated.[14] This HCl can then catalyze the degradation of both the PVC and the DOS plasticizer. Heat stabilizers neutralize these acidic byproducts.[14]
Table 1: Guide to Stabilizer Selection for DOS Formulations
| Stabilizer Type | Primary Function | Example Compounds | Typical Loading Level (per 100 parts resin) |
| Primary Antioxidants | Free Radical Scavenging | Hindered Phenols (e.g., BHT, Irganox 1010) | 0.05 - 0.5 parts |
| Secondary Antioxidants | Peroxide Decomposition | Phosphites (e.g., Irgafos 168) | 0.1 - 1.0 parts (often used with primary) |
| Heat Stabilizers | Acid Scavenging (for PVC) | Calcium/Zinc Stearates | 0.5 - 2.0 parts |
| Hydrolysis Stabilizers | Preventing water-induced breakdown | Carbodiimides | 0.2 - 1.5 parts (for moisture-sensitive systems) |
Experimental Protocols & Workflows
Protocol 1: Quantifying DOS Degradation via HPLC
This protocol allows you to determine the concentration of intact DOS in your final product, providing a quantitative measure of degradation.
Objective: To quantify the amount of DOS lost or degraded during processing.
Methodology:
-
Sample Preparation: Accurately weigh ~5 grams of the final plasticized material.
-
Solvent Extraction:
-
Dissolve the sample in 50 mL of Tetrahydrofuran (THF).
-
Once dissolved, slowly add 50 mL of methanol while stirring to precipitate the polymer.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer. The filtrate now contains the extracted DOS.
-
-
HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of pure DOS of known concentrations.
-
Run the extracted sample and compare the peak area of DOS to the calibration curve to determine its concentration in the extract.
-
Calculate the weight percentage of DOS in the original material and compare it to the initial formulation percentage. A significant difference indicates loss due to degradation or volatilization.
-
Workflow: Troubleshooting Thermal Degradation
The following diagram outlines a logical workflow for diagnosing and resolving issues related to DOS thermal degradation.
Caption: Troubleshooting workflow for DOS degradation.
References
- 1. Dioctyl Sebacate (DOS) Manufacturers China | CAS 122-62-3 | Integratechem [integratechem.com]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. Dioctyl Sebacate (DOS) [portal.cjchemicals.net]
- 4. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. Indo-nippon Chemicals Co., Ltd. [indo-nippon.com]
- 7. Sebacates – Nayakem [nayakem.com]
- 8. plastics-technology.com [plastics-technology.com]
- 9. in.chemtrend.com [in.chemtrend.com]
- 10. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
- 11. How to avoid polymer degradation in the processing of plastic profiles?_NEWFIRST [new-firstplastics.com]
- 12. carbodiimide.com [carbodiimide.com]
- 13. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Resolving compatibility issues of Di-n-octyl sebacate with polymers
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to resolving compatibility issues of Di-n-octyl sebacate (DOS) with polymers. As a Senior Application Scientist, my goal is to blend foundational scientific principles with actionable, field-tested solutions to the challenges you encounter at the bench.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about using this compound in polymer formulations.
Q1: What is this compound (DOS) and why is it used in pharmaceutical formulations?
A1: this compound (DOS), also known as dioctyl decanedioate, is an organic compound primarily used as a plasticizer.[1] In pharmaceutical and medical applications, plasticizers are crucial excipients added to polymers to increase flexibility, reduce brittleness, and improve workability.[2][3] DOS achieves this by embedding itself between polymer chains, thereby weakening the intermolecular forces and lowering the glass transition temperature (Tg) of the polymer.[2][4][5] Its favorable toxicological profile and good compatibility with a range of polymers, including polyvinyl chloride (PVC), make it a relevant choice for applications like medical tubing, blood bags, and film coatings for solid dosage forms.[6][7]
Q2: How do I know if DOS is compatible with my polymer of choice?
A2: Predicting compatibility is a critical first step in pre-formulation. A good starting point is to compare the solubility parameters of DOS and your polymer. The "like dissolves like" principle applies here; materials with similar solubility parameters are more likely to be miscible. For a more definitive assessment, experimental analysis is essential. Techniques like Differential Scanning Calorimetry (DSC), which shows a single, shifted glass transition temperature (Tg) for a compatible blend, are invaluable.[8][9] Visual inspection for clarity (haziness indicates phase separation) and mechanical testing (incompatible blends are often brittle) also provide strong clues.[10]
Q3: What are the main signs of DOS-polymer incompatibility in an experimental setting?
A3: Incompatibility can manifest in several ways:
-
Visual Signs: The formulation may appear hazy, opaque, or show signs of "blooming" or "bleeding," where the plasticizer migrates to the surface, forming an oily or crystalline layer.[11][12]
-
Mechanical Failure: The final product might be unexpectedly brittle, stiff, or weak, failing to achieve the desired flexibility. This indicates poor plasticization.[4]
-
Thermal Analysis: DSC thermograms of an incompatible mixture may show two distinct glass transitions—one for the polymer and one for the plasticizer—instead of a single, intermediate Tg.[13]
-
Microscopic Evidence: Techniques like Scanning Electron Microscopy (SEM) can reveal separate phases or domains within the polymer matrix, confirming a lack of miscibility.[8][9]
Q4: Are there regulatory concerns with using DOS in medical devices or drug formulations?
A4: While DOS is considered to have a better safety profile than some traditional phthalate plasticizers like DEHP (di-2-ethylhexyl phthalate), all components of a medical device or pharmaceutical formulation are subject to rigorous regulatory scrutiny.[14][12] A primary concern with any plasticizer is its potential to leach or migrate from the polymer matrix into the drug product, or even directly into the patient.[15][16][17] Regulatory bodies like the FDA require extensive testing to quantify the extent of leaching and assess any potential toxicological risk. Therefore, it is crucial to conduct thorough stability and leachables/extractables studies as part of your product development.[18]
Troubleshooting Guide: From Problem to Protocol
This section is designed to help you diagnose and solve specific experimental issues in a systematic way.
Problem 1: My final polymer formulation is brittle and stiff, not flexible.
Causality: This is the most direct sign of inadequate plasticization. The underlying causes could be:
-
Insufficient Concentration: The amount of DOS is too low to effectively separate the polymer chains and lower the Tg.
-
Poor Miscibility/Compatibility: DOS and the polymer are phase-separating at a microscopic level. Even if the overall concentration is correct, the plasticizer is not properly integrated within the polymer matrix to impart flexibility.
-
Incorrect Processing: The processing method (e.g., solvent casting, melt extrusion) did not provide enough energy or time for the DOS to disperse uniformly throughout the polymer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a brittle polymer formulation.
Featured Protocol: Differential Scanning Calorimetry (DSC) for Compatibility Assessment
This protocol allows you to determine the glass transition temperature (Tg) of your formulation, a key indicator of plasticizer-polymer miscibility.[8][9][19]
Objective: To determine if the DOS-polymer blend exhibits a single Tg, indicating a miscible system.
Materials:
-
Your DOS-polymer formulation (e.g., a cast film, extruded pellet).
-
Control samples: Pure polymer, pure DOS.
-
DSC instrument (e.g., TA Instruments, Mettler Toledo).
-
Hermetic aluminum DSC pans.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of your sample into an aluminum DSC pan. Crimp the pan to seal it. Prepare control samples of the pure polymer and DOS in the same manner.
-
Instrument Setup: Place the sample pan in the DSC cell. An empty, sealed pan should be used as a reference.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate the sample at a low temperature (e.g., -80°C). Ramp the temperature up to a point well above the expected Tg of the polymer (e.g., 150°C) at a rate of 10-20°C/min. This step removes the thermal history of the sample.
-
Cool: Cool the sample back down to the starting temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).
-
Second Heat: Ramp the temperature up again at 10-20°C/min. The data from this second heating scan is typically used for analysis.
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan.
-
Miscible System: You will observe a single, sharp inflection point corresponding to the Tg of the blend. This Tg should be lower than that of the pure polymer.
-
Immiscible System: You may see two distinct Tgs (one for the polymer and one for the plasticizer) or a very broad transition, indicating phase separation.
-
| Expected DSC Outcome | Interpretation | Next Step |
| Single, sharp Tg between that of pure components | Good Compatibility/Miscibility | Optimize concentration and processing. |
| Two distinct Tgs or one very broad Tg | Incompatibility/Phase Separation | Re-evaluate polymer choice or consider a compatibilizer. |
| Tg unchanged from pure polymer | No Plasticization Effect | Confirm DOS presence with FTIR/TGA; check for degradation. |
Problem 2: My formulation is hazy or shows surface "blooming" (leaching).
Causality: This is a clear indication of phase separation and plasticizer migration. Plasticizers are not covalently bonded to the polymer and can move within the matrix.[12][20] This migration is driven by several factors:
-
Thermodynamic Incompatibility: The free energy of mixing between the polymer and DOS is unfavorable, leading to the separation of the two components into distinct phases.
-
Supersaturation: The concentration of DOS exceeds its solubility limit within the polymer matrix. The excess plasticizer is then expelled to the surface.
-
Environmental Factors: Exposure to certain conditions (e.g., elevated temperature, contact with a liquid in which the plasticizer is soluble) can accelerate migration.[16][18]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a hazy formulation or plasticizer bloom.
Featured Protocol: Attenuated Total Reflectance - Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
This protocol helps you probe the molecular interactions between DOS and the polymer. The presence or absence of these interactions is a strong indicator of compatibility.[19]
Objective: To identify changes in bond vibrations (peak shifts) that suggest molecular-level interactions between the polymer and DOS.
Materials:
-
Your DOS-polymer formulation (film or solid).
-
Control samples: Pure polymer, pure DOS.
-
FTIR spectrometer with an ATR accessory.
Methodology:
-
Background Scan: Ensure the ATR crystal is clean. Run a background scan to capture the ambient spectrum (air).
-
Sample Analysis:
-
Place the film or solid sample directly onto the ATR crystal, ensuring good contact.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Control Analysis: Repeat the process for the pure polymer and a drop of pure DOS.
-
Data Analysis:
-
Overlay the three spectra (Blend, Pure Polymer, Pure DOS).
-
Focus on key functional groups that could interact, such as the carbonyl group (C=O) in DOS and in many polymers (e.g., polyesters, acrylates).
-
Sign of Interaction: Look for shifts in the peak positions. For example, if the carbonyl group of DOS interacts with the polymer via hydrogen bonding, its characteristic peak (around 1735 cm⁻¹) might shift to a lower wavenumber (e.g., 1725 cm⁻¹) in the blend.
-
Sign of Incompatibility: If the spectrum of the blend looks like a simple summation of the two pure components with no peak shifts, it suggests a lack of specific interactions, indicating a higher likelihood of phase separation.
-
Reference Data
Table 1: Properties of this compound (DOS) and Common Pharmaceutical Polymers
| Material | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility Parameter (MPa¹/²) |
| This compound (DOS) | 2432-87-3[21] | 426.67[22] | ~412 (est.) / 256 @ 5 Torr[6] | ~17.8 (calculated) |
| Polyvinyl Chloride (PVC) | 9002-86-2 | Variable | N/A | ~19.1 - 22.1 |
| Polycaprolactone (PCL) | 24980-41-4 | Variable | N/A | ~19.7 - 21.5 |
| Eudragit® L100 | 25086-15-1 | ~125,000 | N/A | ~21.3 |
| Cellulose Acetate Phthalate (CAP) | 9004-38-0 | Variable | N/A | ~23.5 |
Note: Solubility parameters are estimates and can vary. Compatibility is highest when values are closely matched.
References
- 1. CAS 2432-87-3: Dioctyl decanedioate | CymitQuimica [cymitquimica.com]
- 2. crpsonline.com [crpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Glass Transition Behavior of Wet Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greenchemindustries.com [greenchemindustries.com]
- 7. China Dioctyl Sebacate Manufacturers - Dioctyl Sebacate Suppliers and Factory [foremost-chem.com]
- 8. rroij.com [rroij.com]
- 9. rroij.com [rroij.com]
- 10. Polymer-drug compatibility: a guide to the development of delivery systems for the anticancer agent, ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 12. mddionline.com [mddionline.com]
- 13. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasticizer Excipients - CD Formulation [formulationbio.com]
- 15. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Plasticizer migration from blood lines in hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigation of Drug–Polymer Compatibility Using Chemometric-Assisted UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effect of Priming Solutions and Storage Time on Plasticizer Migration in Different PVC Tubing Types—Implications for Wet Storage of ECMO Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dioctyl sebacate [chembk.com]
- 22. Dioctyl sebacate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Efficient Di-n-octyl Sebacate Esterification
Welcome to the technical support center for the synthesis of di-n-octyl sebacate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the esterification of sebacic acid with n-octanol. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Conversion of Sebacic Acid or Slow Reaction Rate
Potential Causes:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions.
-
Catalyst Deactivation: The catalyst may have lost activity due to poisoning, fouling, or thermal degradation.[1]
-
Water Inhibition: The accumulation of water, a byproduct of the esterification reaction, can shift the equilibrium back towards the reactants, thus hindering the forward reaction.[2][3]
-
Mass Transfer Limitations: In heterogeneous catalysis, poor mixing or diffusion limitations can prevent reactants from reaching the catalyst's active sites.[4]
-
Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be effective or too high, leading to side reactions or catalyst degradation.
Solutions:
-
Catalyst Selection and Screening:
-
Homogeneous Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are highly active but can be corrosive and difficult to separate from the product.[5] Organometallic catalysts like titanate esters can also be effective.[6]
-
Heterogeneous Catalysts: Solid acid catalysts such as sulfonic acid-functionalized resins (e.g., Amberlyst-16), zeolites, or sulfated zirconia offer easier separation and reusability.[5][7][8][9]
-
Biocatalysts: Immobilized lipases, such as Novozym 435, can catalyze the reaction under milder conditions, leading to higher quality products.[2][10]
-
-
Addressing Catalyst Deactivation:
-
Poisoning: Ensure the purity of reactants. Feedstock impurities like sulfur or nitrogen compounds can poison the catalyst.[1]
-
Fouling/Coking: The formation of carbonaceous deposits can block active sites.[1] Consider catalyst regeneration through calcination or solvent washing, depending on the catalyst type.
-
Sintering: Avoid excessively high reaction temperatures which can cause catalyst particles to agglomerate, reducing the active surface area.[1]
-
-
Water Removal:
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to continuously remove water from the reaction mixture.
-
Molecular Sieves: The addition of 4 Å molecular sieves can effectively adsorb the water produced.[2][3]
-
Vacuum: Applying a vacuum can also facilitate water removal.[10]
-
-
Optimizing Reaction Conditions:
-
Temperature: For acid catalysts, temperatures typically range from 130°C to 225°C.[6][8] For enzymatic catalysts, milder temperatures around 40-100°C are optimal.[2][3]
-
Molar Ratio: An excess of n-octanol is often used to drive the reaction towards the product. Molar ratios of sebacic acid to n-octanol from 1:3 to 1:7 have been reported to be effective.[2][3]
-
Agitation: Ensure vigorous stirring to overcome mass transfer limitations, especially when using heterogeneous catalysts.
-
Issue 2: Poor Selectivity and Formation of Byproducts
Potential Causes:
-
Side Reactions: At high temperatures, side reactions such as ether formation from the alcohol or degradation of the reactants/products can occur.
-
Incomplete Reaction: The presence of mono-ester (mono-n-octyl sebacate) indicates an incomplete reaction.
Solutions:
-
Optimize Reaction Temperature and Time: Lowering the temperature can minimize side reactions, though it may also slow down the desired reaction. Monitor the reaction progress using techniques like gas chromatography (GC) or by measuring the acid number to determine the optimal reaction time.[6]
-
Catalyst Choice: Biocatalysts like lipases often exhibit higher selectivity compared to traditional acid catalysts.[2]
-
Stoichiometry Control: Adjusting the molar ratio of reactants can influence the product distribution. A higher excess of n-octanol can favor the formation of the di-ester.[2]
Issue 3: Difficulty in Product Purification
Potential Causes:
-
Catalyst Residue: Homogeneous catalysts can be difficult to remove completely from the final product.
-
Unreacted Starting Materials: Residual sebacic acid or n-octanol can contaminate the product.
-
Color Formation: High reaction temperatures can lead to the formation of colored impurities.
Solutions:
-
Catalyst Removal:
-
Removal of Unreacted Reactants:
-
Vacuum Distillation: Excess n-octanol can be removed by distillation under reduced pressure.[6]
-
Washing: Washing with a dilute base solution can remove unreacted sebacic acid.
-
-
Decolorization: Treatment with activated carbon can effectively remove colored impurities.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used for this compound esterification?
A1: The main types are:
-
Homogeneous Acid Catalysts: Such as sulfuric acid and p-toluenesulfonic acid, which offer high activity but pose challenges in separation and can be corrosive.[5]
-
Heterogeneous Solid Acid Catalysts: Including ion-exchange resins, zeolites, and sulfated metal oxides. These are advantageous due to their ease of separation and reusability.[7][8][9]
-
Enzymatic Catalysts (Biocatalysts): Primarily immobilized lipases, which operate under mild conditions and offer high selectivity.[2][10]
-
Organometallic Catalysts: Such as titanate esters, which are effective but may require specific post-reaction treatment.[6]
Q2: How does the choice between a homogeneous and a heterogeneous catalyst affect the process?
A2: The choice has significant implications:
-
Reaction Phase: Homogeneous catalysts are in the same phase as the reactants, often leading to faster reaction rates due to better contact.[12] Heterogeneous catalysts are in a different phase (usually solid-liquid), where reaction rates can be limited by mass transfer.[4]
-
Separation and Recovery: Heterogeneous catalysts are easily separated by filtration, allowing for simpler product purification and catalyst recycling.[7] Homogeneous catalysts require more complex separation techniques like neutralization and washing, which can generate wastewater.[12]
-
Corrosion and Waste: Homogeneous acid catalysts are often corrosive, while heterogeneous catalysts are generally less so.[7] The use of homogeneous catalysts can also lead to the production of salt waste after neutralization.[12]
Q3: What is the role of temperature in the esterification process?
A3: Temperature is a critical parameter that influences:
-
Reaction Rate: Higher temperatures generally increase the reaction rate.
-
Equilibrium: As esterification is a reversible reaction, temperature can affect the position of the equilibrium.
-
Side Reactions: Elevated temperatures can promote undesirable side reactions, leading to byproduct formation and reduced selectivity.
-
Catalyst Stability: Excessive heat can lead to the thermal deactivation of the catalyst.[1]
Q4: How can I monitor the progress of the esterification reaction?
A4: The reaction progress can be monitored by:
-
Acid Number Titration: This is a common industrial method to measure the amount of unreacted sebacic acid. The reaction is considered complete when the acid number reaches a low, stable value (e.g., ≤ 0.20 mgKOH/g).[6]
-
Gas Chromatography (GC): GC analysis allows for the quantification of reactants and products, providing a detailed profile of the reaction mixture over time.[10]
-
Water Collection: In systems using a Dean-Stark trap, the amount of water collected can be used to estimate the extent of the reaction.
Experimental Protocol: Esterification of Sebacic Acid with n-Octanol using Amberlyst-16
This protocol outlines a general procedure for the synthesis of this compound using a solid acid catalyst.
Materials:
-
Sebacic Acid
-
n-Octanol
-
Amberlyst-16 (or other suitable solid acid catalyst)
-
Toluene (optional, for azeotropic water removal)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Activated Carbon
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dean-Stark trap (if using toluene)
-
Thermometer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser (with a Dean-Stark trap if using toluene), add sebacic acid and n-octanol (e.g., a 1:5 molar ratio).
-
Add the Amberlyst-16 catalyst (e.g., 5 wt% based on the weight of sebacic acid).
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 140°C) with vigorous stirring.
-
If using toluene, the water-toluene azeotrope will collect in the Dean-Stark trap.
-
Monitor the reaction progress by periodically taking samples and analyzing the acid number or by GC.
-
-
Work-up:
-
Once the reaction is complete (indicated by a stable, low acid number), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash with brine and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
If the product is colored, add a small amount of activated carbon and stir for 30 minutes, then filter.
-
Remove the excess n-octanol and any solvent using a rotary evaporator under reduced pressure.
-
The final product, this compound, should be a clear, oily liquid.
-
Visualizations
Esterification Reaction Mechanism
Caption: Acid-catalyzed esterification mechanism.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: Troubleshooting logic for low reaction conversion.
Catalyst Performance Comparison
| Catalyst Type | Catalyst Example | Advantages | Disadvantages | Typical Temp. | Reference |
| Homogeneous Acid | Sulfuric Acid, p-TSA | High activity, low cost | Corrosive, difficult to separate, waste generation | 130-160°C | [5][8] |
| Heterogeneous Solid Acid | Amberlyst-16, Zeolites | Easy separation, reusable, less corrosive | Potential mass transfer limitations, lower activity than homogeneous | 100-150°C | [5][7] |
| Organometallic | Titanate Esters | High activity | Can be sensitive to water, potential metal leaching | 150-225°C | [6] |
| Biocatalyst | Novozym 435 (Immobilized Lipase) | High selectivity, mild conditions, low waste | Higher cost, potential for deactivation, slower reaction rates | 40-100°C | [2][3][10] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. digital.csic.es [digital.csic.es]
- 6. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aurak.ac.ae [aurak.ac.ae]
- 10. scribd.com [scribd.com]
- 11. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Water Removal in Dioctyl Sebacate Synthesis
Welcome to the Technical Support Center for Dioctyl Sebacate (DOS) Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical aspect of water removal during the synthesis of this important ester. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter in your laboratory work.
The Critical Role of Water Removal in Fischer Esterification
The synthesis of dioctyl sebacate from sebacic acid and 2-ethylhexanol is a classic example of a Fischer esterification reaction. This reaction is reversible, meaning it exists in a state of equilibrium where the formation of the ester and water is balanced by the reverse reaction, the hydrolysis of the ester back into the carboxylic acid and alcohol.[1][2] To achieve a high yield of dioctyl sebacate, it is imperative to shift this equilibrium to the product side. According to Le Châtelier's principle, one of the most effective ways to do this is by continuously removing one of the products as it is formed.[3][4] In this case, that product is water. Inefficient water removal is a primary cause of low yields and incomplete reactions.[1][5]
Troubleshooting Guide: Common Issues in Water Removal
This section addresses specific problems you might encounter during your dioctyl sebacate synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Low or Stagnant Reaction Yield
Symptom: The reaction seems to stop before reaching completion, or the final yield of dioctyl sebacate is significantly lower than the theoretical maximum. Analysis of the reaction mixture may show the presence of unreacted sebacic acid.[6]
Root Cause Analysis: This is the most common symptom of inadequate water removal. The water produced during the esterification is hydrolyzing the newly formed ester, pushing the equilibrium back towards the reactants.[2]
Solutions:
-
Verify the Efficiency of Your Dean-Stark Apparatus:
-
Proper Insulation: The glassware arm leading from the reaction flask to the Dean-Stark trap must be hot enough to prevent premature condensation of the azeotrope (the mixture of solvent and water vapor).[7] If this section is too cool, the vapor will not reach the condenser, and water will not be effectively removed. Consider wrapping this part of the apparatus with glass wool or heating tape.
-
Correct Solvent Choice: Toluene is a commonly used solvent for azeotropic distillation in this context.[7] It forms a low-boiling azeotrope with water, allowing for its removal at a temperature below the boiling point of the reactants. Ensure your solvent is of sufficient purity and is being used in an adequate volume.
-
No Water Accumulation: If you are using a Dean-Stark trap and see no water collecting despite the reaction being at reflux, it could indicate a leak in your system or that the reaction is not proceeding at all. Check all joints for a proper seal.
-
-
Consider Using a Drying Agent (Desiccant):
-
In-situ Water Removal: For smaller-scale reactions or as a supplementary method, adding a desiccant directly to the reaction mixture can be effective. Molecular sieves (3Å or 4Å) are a good choice as they are highly efficient at trapping water molecules.[8]
-
Important Note: The desiccant must be chemically inert to the reactants and catalyst under the reaction conditions. It also needs to be removed, typically by filtration, before the workup procedure.
-
-
Utilize an Excess of the Alcohol: Driving the equilibrium towards the product can also be achieved by using a large excess of one of the reactants, typically the less expensive one, which in this case is 2-ethylhexanol.[3][9]
Problem 2: Emulsion Formation in the Dean-Stark Trap or During Workup
Symptom: A stable emulsion forms in the Dean-Stark trap, preventing clear separation of the water and organic layers.[10] Alternatively, a persistent emulsion may form during the aqueous workup phase, making separation in a separatory funnel difficult.[5]
Root Cause Analysis: Emulsions can be caused by the presence of unreacted starting materials, the acidic catalyst, or partially formed monoesters acting as surfactants.
Solutions:
-
Break the Emulsion in the Dean-Stark Trap:
-
Addition of Brine: Adding a small amount of saturated sodium chloride (brine) solution to the trap can sometimes help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Mechanical Agitation: Gently tapping the glassware can sometimes help to coalesce the dispersed droplets.
-
-
Preventing Emulsions During Workup:
Problem 3: Product Decomposition During Purification
Symptom: The final dioctyl sebacate product is discolored (e.g., yellow or brown), or the yield is low after distillation, suggesting thermal degradation.
Root Cause Analysis: Dioctyl sebacate is a high-boiling point ester. Prolonged heating at high temperatures during purification can lead to decomposition.[11]
Solutions:
-
Utilize Vacuum Distillation: Performing the final purification step under reduced pressure will significantly lower the boiling point of the dioctyl sebacate, allowing it to be distilled at a lower temperature and minimizing the risk of thermal decomposition.[11][12]
-
Optimize Heating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Avoid localized overheating, which can occur with a Bunsen burner.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for water removal in dioctyl sebacate synthesis, and how do they compare?
A1: The most common methods for water removal in esterification reactions are azeotropic distillation, the use of desiccants, and vacuum distillation. Each has its advantages and is suited for different scales and experimental setups.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Azeotropic Distillation (Dean-Stark) | Forms a low-boiling azeotrope with water, which is then condensed and separated.[13] | Continuous and efficient removal of water; allows for monitoring of reaction progress.[7] | Requires a solvent that forms an azeotrope with water; can be complex to set up. | Lab-scale and industrial synthesis. |
| Desiccants (e.g., Molecular Sieves) | Physically adsorb water molecules from the reaction mixture.[8] | Simple to implement; no complex glassware required. | Can be difficult to remove from viscous reaction mixtures; finite water-absorbing capacity. | Small-scale reactions or as a supplementary method. |
| Vacuum Distillation | Removes water and other volatile components by reducing the pressure.[12] | Effective for removing the final traces of water and unreacted alcohol. | Not suitable for removing water as the reaction proceeds; requires specialized equipment. | Final purification step. |
Q2: How do I select the right desiccant for my reaction?
A2: The choice of desiccant depends on several factors, including the reaction solvent, temperature, and the required level of dryness.
| Desiccant | Properties | Considerations |
| Molecular Sieves (3Å or 4Å) | Highly efficient and selective for water.[14] | Must be activated (heated) before use to remove any pre-adsorbed water. Can be challenging to filter from the reaction mixture. |
| Silica Gel | Good water-absorbing capacity, often used for general drying purposes.[14] | Less efficient than molecular sieves at high temperatures. |
| Anhydrous Calcium Sulfate (Drierite™) | A general-purpose desiccant with a lower absorptive capacity.[14] | May not be sufficient for driving the equilibrium to completion in sensitive reactions. |
| Anhydrous Sodium or Magnesium Sulfate | Commonly used during the workup phase to dry the organic layer.[6] | Not typically used directly in the reaction mixture. |
Q3: Can I monitor the progress of water removal during the reaction?
A3: Yes, monitoring water removal is an excellent way to track the progress of your esterification reaction. If you are using a Dean-Stark apparatus, the graduated collection tube allows you to measure the volume of water that has been removed.[7] You can compare this to the theoretical amount of water that should be produced based on the stoichiometry of your reaction. When the rate of water collection slows down or stops, it is a good indication that the reaction is nearing completion.
Q4: What is the impact of residual water on the final quality of dioctyl sebacate?
A4: Residual water can negatively impact the quality and stability of the final dioctyl sebacate product. Even small amounts of water can lead to gradual hydrolysis of the ester over time, especially if any acidic catalyst remains.[15] This will increase the acid number of the product and can affect its performance properties, such as its viscosity and lubricating characteristics. Therefore, it is crucial to ensure that the final product is thoroughly dried, typically by washing with brine and then treating the organic layer with a drying agent like anhydrous sodium sulfate before the final purification step.[6]
Experimental Protocols
Protocol: Azeotropic Water Removal using a Dean-Stark Apparatus
This protocol outlines the general steps for synthesizing dioctyl sebacate using a Dean-Stark apparatus for water removal.
-
Apparatus Setup:
-
Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
The Dean-Stark trap is placed between the flask and the condenser.
-
Use a heating mantle with a magnetic stirrer for heating and agitation.
-
Connect the condenser to a source of cooling water.
-
-
Charging the Reactor:
-
To the round-bottom flask, add sebacic acid, 2-ethylhexanol (a slight excess is often used), an appropriate amount of toluene as the azeotropic solvent, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
-
Reaction and Water Removal:
-
Begin heating the mixture to reflux.
-
As the mixture refluxes, the toluene-water azeotrope will vaporize and travel into the condenser.
-
The condensed liquid will drip into the Dean-Stark trap. Being immiscible and denser than toluene, water will collect at the bottom of the trap, while the toluene will overflow from the side arm and return to the reaction flask.[13][16]
-
Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic mixture with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purify the crude dioctyl sebacate by vacuum distillation.
-
Visualizations
Diagram: Experimental Setup for Azeotropic Distillation
Caption: A diagram illustrating the experimental setup for azeotropic distillation using a Dean-Stark apparatus.
Diagram: Troubleshooting Workflow for Low Reaction Yield
Caption: A troubleshooting decision tree for diagnosing and resolving low reaction yields in dioctyl sebacate synthesis.
References
- 1. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the possible sources of error in an esterification laboratory ex.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dean Stark method set of glassware | VIALAB [vialab.fr]
- 11. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 14. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 15. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Thermal Conductivity of Di-n-octyl Sebacate-Based PCMs
This guide is designed for researchers, scientists, and drug development professionals working with Di-n-octyl sebacate as a phase change material (PCM). The inherently low thermal conductivity of organic PCMs like this compound can limit their efficiency in thermal energy storage and release applications. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of enhancing its thermal conductivity.
I. Fundamental Understanding: The Challenge of Low Thermal Conductivity in Organic PCMs
Organic PCMs, including this compound, are characterized by their high latent heat storage capacity, chemical stability, and tunable phase transition temperatures.[1] However, their low thermal conductivity (typically in the range of 0.2–0.5 W/m·K) impedes efficient heat transfer, leading to slow charging and discharging rates.[1] This limitation can be a significant bottleneck in applications requiring rapid thermal response.
To overcome this, various high-conductivity materials can be incorporated into the PCM matrix to create a composite with enhanced thermal properties. Common strategies include the addition of carbon-based materials, metallic particles, and metallic foams.[2]
II. Troubleshooting Guide: Common Issues in Enhancing PCM Thermal Conductivity
This section addresses specific problems that researchers may encounter during their experiments, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Inconsistent Thermal Conductivity Measurements | 1. Non-uniform dispersion of additives: Agglomeration of nanoparticles or fillers creates regions with varying thermal properties. 2. Phase separation: The additive may separate from the PCM over thermal cycles. 3. Instrument calibration error: Incorrect calibration of the thermal conductivity measurement device. | 1. Improve Dispersion: Utilize high-shear mixing or ultrasonication during the preparation of the composite PCM to break down agglomerates. The use of surfactants or functionalizing the surface of the additives can also improve compatibility with the this compound matrix. 2. Assess Stability: Conduct multiple heating and cooling cycles and measure the thermal conductivity after each cycle. A significant drop in conductivity may indicate phase separation. Consider using shape-stabilized PCMs by incorporating a supporting matrix. 3. Verify Calibration: Regularly calibrate the thermal conductivity measurement instrument using a standard material with a known thermal conductivity. |
| Reduced Latent Heat of Fusion | 1. High concentration of additives: The volume occupied by the non-phase-changing additive reduces the overall amount of PCM per unit volume. 2. Chemical interaction: The additive may react with the this compound, altering its chemical structure and phase change characteristics. | 1. Optimize Additive Concentration: There is a trade-off between enhancing thermal conductivity and maintaining a high latent heat capacity.[3] Experiment with different weight percentages of the additive to find an optimal balance for your specific application. 2. Ensure Chemical Compatibility: Choose additives that are chemically inert with this compound.[4] Review the chemical properties of both the PCM and the additive. |
| Additive Settling or Floating | 1. Density mismatch: A significant difference in density between the additive and this compound can lead to gravitational separation, especially in the liquid state. 2. Poor wetting: The liquid PCM may not effectively "wet" the surface of the additive, leading to poor adhesion and separation. | 1. Select Density-Matched Additives: If possible, choose additives with a density similar to that of this compound. 2. Surface Modification: Functionalize the surface of the additives to improve their affinity for the organic PCM. 3. Increase Viscosity: In some cases, adding a small amount of a thickening agent can help suspend the particles, but this may also affect other thermal properties. |
| Unexpected Change in Melting/Freezing Point | 1. Impurities: The additive may contain impurities that act as nucleating agents or solutes, altering the phase transition temperature. 2. Confinement effects: At the nanoscale, the interaction between the PCM and the additive can restrict the molecular motion required for phase change, leading to a shift in the transition temperature. | 1. Use High-Purity Materials: Ensure that both the this compound and the additives are of high purity. 2. Characterize Thermal Properties: Use Differential Scanning Calorimetry (DSC) to accurately measure the melting and freezing points of the composite PCM and compare them to the pure material. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most effective additives for enhancing the thermal conductivity of this compound?
A1: While specific data for this compound is limited, general principles for organic PCMs suggest that carbon-based materials like graphite, graphene, and carbon nanotubes (CNTs) are highly effective due to their exceptional thermal conductivity.[2][5][6] Metallic powders (e.g., copper, aluminum) and porous metal foams also significantly improve thermal conductivity.[2][7] The choice of additive will depend on factors such as cost, desired thermal conductivity enhancement, and chemical compatibility.
Q2: How does the morphology of the additive affect thermal conductivity enhancement?
A2: The shape and size of the additive play a crucial role. High-aspect-ratio materials like CNTs and graphene can form interconnected networks within the PCM matrix at lower concentrations, creating efficient pathways for heat conduction.[6] Flake-like structures such as exfoliated graphite also provide excellent thermal transport.
Q3: What is the typical concentration range for additives?
A3: The concentration can range from as low as 0.5 wt% for high-aspect-ratio materials like CNTs to over 20 wt% for particulate additives like graphite or metal powders.[5][7] It is essential to experimentally determine the optimal concentration that provides the desired thermal conductivity without significantly compromising the latent heat storage capacity.
Q4: Can the addition of conductive fillers affect the long-term stability of the PCM?
A4: Yes. Issues like agglomeration and phase separation of additives can occur over repeated thermal cycles, potentially leading to a decrease in thermal conductivity enhancement.[7] It is crucial to perform long-term cycling tests to evaluate the stability of the composite PCM.
Q5: Are there any safety considerations when working with nanoparticle additives?
A5: Yes. When handling nanoparticle additives, it is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, to avoid inhalation or skin contact. Work in a well-ventilated area or a fume hood.
IV. Experimental Protocols
Protocol 1: Preparation of this compound/Graphite Composite PCM
This protocol describes a straightforward melt-mixing technique for preparing a composite PCM with enhanced thermal conductivity.
Materials and Equipment:
-
This compound
-
Expanded graphite powder
-
Beaker
-
Hot plate with magnetic stirrer
-
Ultrasonicator (probe or bath)
-
Molds for sample preparation
-
Thermal conductivity analyzer (e.g., transient hot-wire or laser flash apparatus)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Melting the PCM: Place a known amount of this compound into a beaker and heat it on a hot plate to a temperature approximately 10-20°C above its melting point.
-
Additive Dispersion: While stirring the molten PCM, gradually add the desired weight percentage of expanded graphite powder.
-
Homogenization: Continue stirring for at least 30 minutes to ensure a preliminary uniform dispersion.
-
Ultrasonication: For improved dispersion and to break down any agglomerates, sonicate the mixture using a probe sonicator for 15-30 minutes or in an ultrasonic bath for 1-2 hours.
-
Casting: Pour the molten composite into molds and allow it to cool and solidify at room temperature.
-
Characterization:
-
Measure the thermal conductivity of the solidified samples using a thermal conductivity analyzer.
-
Use DSC to determine the melting temperature and latent heat of fusion of the composite PCM and compare it to the pure this compound.
-
Protocol 2: Thermal Cycling Stability Test
This protocol is essential for evaluating the long-term performance and reliability of the prepared composite PCM.
Equipment:
-
Thermal cycling chamber or a programmable water bath
-
Prepared composite PCM samples
-
Thermal conductivity analyzer
-
DSC
Procedure:
-
Initial Characterization: Measure the initial thermal conductivity and thermal properties (melting point, latent heat) of the prepared composite PCM samples.
-
Thermal Cycling: Place the samples in a thermal cycling chamber. Set the temperature profile to cycle between a temperature below the freezing point and a temperature above the melting point of the PCM. For example, if the melting point is around 25°C, you could cycle between 15°C and 35°C.
-
Cycle Duration and Number: Each cycle should be long enough to ensure complete melting and solidification. Perform a significant number of cycles (e.g., 100, 500, or 1000 cycles) to simulate long-term use.
-
Periodic Characterization: After a predetermined number of cycles (e.g., every 100 cycles), remove a sample and re-measure its thermal conductivity and thermal properties using the DSC.
-
Data Analysis: Plot the thermal conductivity and latent heat as a function of the number of cycles. A stable performance is indicated by minimal changes in these properties over time.
V. Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for enhancing the thermal conductivity of this compound-based PCMs.
Caption: Experimental workflow for enhancing PCM thermal conductivity.
VI. References
-
This compound. (n.d.). CymitQuimica. Retrieved January 6, 2026, from --INVALID-LINK--
-
Choi, D. H., Lee, J., & Hong, H. (2014). Thermal conductivity and heat transfer performance enhancement of phase change materials (PCM) containing carbon additives for heat storage application. Korea University Pure. Retrieved January 6, 2026, from --INVALID-LINK--
-
Ling, Z., Chen, J., Xu, T., Fang, X., Wang, X., & Gao, X. (2015). Influence of Additives on Thermal Conductivity of Shape-Stabilized Phase Change Material. Energy and Buildings, 86, 633-639.
-
Rathod, M. K., & Banerjee, J. (2015). Thermal conductivity enhancement of phase change materials for low-temperature thermal energy storage applications. Journal of Energy Storage, 1, 34-41.
-
Wang, J., Xie, H., & Li, Y. (2019). Carbon-Filled Organic Phase-Change Materials for Thermal Energy Storage: A Review. Molecules, 24(18), 3287.
-
Li, M., Wu, Z., Kao, H., & Tan, J. (2011). Study on the effect of different additives on improving the thermal conductivity of organic PCM. Energy and Buildings, 43(7), 1515-1521.
-
Salyan, V., & Kumar, A. (2020). Phase Change Materials with Enhanced Thermal Conductivity and Heat Propagation in Them. Materials, 13(21), 4933.
-
Li, M., Wu, Z., Kao, H., & Tan, J. (2021). Study on the effect of different additives on improving the thermal conductivity of organic PCM. International Journal of Green Energy, 18(14), 1565-1574.
-
Dioctyl Sebacate. (n.d.). Ataman Kimya. Retrieved January 6, 2026, from --INVALID-LINK--
-
Rathod, M. K., & Banerjee, J. (2015). Thermal conductivity enhancement of phase change materials for low-temperature thermal energy storage applications. RMIT University - Figshare. Retrieved January 6, 2026, from --INVALID-LINK--
-
Thermal Conductivity Enhancement for Phase Change Storage Media. (n.d.). AMiner. Retrieved January 6, 2026, from --INVALID-LINK--
-
Thermal conductivity of PCM samples at various temperatures. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). Santa Cruz Biotechnology. Retrieved January 6, 2026, from --INVALID-LINK--
-
Liu, W., Zhang, X., Ji, J., & Liu, L. (2021). A Review on Thermal Properties Improvement of Phase Change Materials and Its Combination with Solar Thermal Energy Storage. Journal of Energy Storage, 42, 103084.
-
PCM thermal conductivity. (n.d.). C-Therm Technologies Ltd. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). Fluorochem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Dioctyl sebacate. (n.d.). In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--
-
Preparation and application of high-temperature composite phase change materials. (2023). Journal of Energy Storage, 69, 107931.
-
Enhancement of thermal conductivity of paraffin wax by using nano-material in phase change material for latent heat storage. (2017). Al-Nahrain Journal for Engineering Sciences, 20(1), 183-190.
-
Techniques for Improving Heat Transfer in PCMs Systems. (2023). Encyclopedia.pub. Retrieved January 6, 2026, from --INVALID-LINK--
-
Jain, S. (2019). Enhancement of thermal conductivity of Phase Change Materials. ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Thermal conductivity enhancement of phase change materials. (2023). University of Hertfordshire (Research Profiles). Retrieved January 6, 2026, from --INVALID-LINK--
-
Reddy, P. B., Gunasekar, C., Mhaske, A. S., & Krishna, N. V. (2018). Enhancement of thermal conductivity of PCM using filler graphite powder materials. IOP Conference Series: Materials Science and Engineering, 402, 012173.
-
Improving the thermal conductivity and shape-stabilization of phase change materials using nanographite additives. (2012). Carbon, 50(5), 1863-1872.
-
PCM thermal conductivity enhancement with additives for BTMS. Experimental studies. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Phase Change Material (PCM) Heat Sinks: Fundamentals of Operation and Real World Applications. (2017, May 16). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
-
Techniques for Enhancing Thermal Conductivity and Heat Transfer in Phase Change Materials in Hybrid Phase Change Material–Water Storage Tanks. (2024). Energies, 17(8), 1888.
References
- 1. Phase Change Materials with Enhanced Thermal Conductivity and Heat Propagation in Them [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS 2432-87-3: Dioctyl decanedioate | CymitQuimica [cymitquimica.com]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. Carbon-Filled Organic Phase-Change Materials for Thermal Energy Storage: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of Di-n-octyl Sebacate (DOS) in Lubricant Formulations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stability testing of Di-n-octyl sebacate (DOS) based lubricant formulations. This guide is designed for researchers, formulation scientists, and quality control professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during stability studies, ensuring the integrity and reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the role and stability of this compound in lubricants.
Q1: What is this compound (DOS) and why is it used in lubricants?
A1: this compound (DOS) is a synthetic ester, specifically a diester of sebacic acid and n-octanol.[1][2][3][4] It is highly valued in lubricant formulations for its excellent thermal stability, low-temperature fluidity, and good lubricity.[5][6][7] Its properties make it suitable as a base stock or an additive in high-performance applications like automotive engine oils, hydraulic fluids, and greases.[8]
Q2: What are the primary modes of degradation for DOS in a lubricant formulation?
A2: The primary degradation pathways for DOS, like other synthetic esters, are oxidation, thermal decomposition, and hydrolysis.[9][10]
-
Oxidation: Occurs when the lubricant reacts with oxygen, typically at elevated temperatures. This process is accelerated by the presence of metal catalysts (e.g., wear metals like iron and copper) and can lead to an increase in viscosity, sludge formation, and acidity.[11]
-
Thermal Decomposition: At very high temperatures, in the absence of oxygen, the ester can break down (pyrolysis), leading to the formation of volatile compounds, carbonaceous deposits, and changes in physical properties.[9]
-
Hydrolysis: This is the breakdown of the ester in the presence of water, reverting it to sebacic acid and octanol. This reaction increases the acid number (AN) of the lubricant, which can lead to corrosion of machinery components.[6]
Q3: How do I select the appropriate stability test for my DOS-based formulation?
A3: The choice of test depends on the intended application of the lubricant. Key ASTM International standards are globally recognized for evaluating lubricant performance.[12] For a comprehensive assessment, a combination of tests is recommended.
| Stability Aspect | Common ASTM Method | Significance of Test |
| Oxidative Stability | ASTM D943 | Evaluates the oil's resistance to oxidation under conditions of high temperature in the presence of water, and copper/steel catalysts.[13] |
| Thermal Stability | ASTM D6203 | Characterizes changes in physical and chemical properties due to thermal stress, often in the presence of catalyst metals.[14] |
| Viscosity Stability | ASTM D445 / D2270 | Measures kinematic viscosity and Viscosity Index (VI), indicating how viscosity changes with temperature.[12] A stable VI is crucial for consistent performance. |
| Deposit Formation | ASTM D4530 (MCRT) | Provides an indication of the carbon residue that may form after exposure to high temperatures.[13] |
| Hydrolytic Stability | ASTM D2619 | Determines the lubricant's resistance to hydrolysis in the presence of water and a copper catalyst. |
Q4: Can I use accelerated aging to predict the long-term stability of my formulation?
A4: Yes, accelerated aging is a common and effective technique.[15][16] By exposing the lubricant to elevated temperatures, increased oxygen pressure, or higher concentrations of catalysts, degradation processes can be expedited.[17][18] However, it is crucial to ensure the accelerated conditions do not introduce degradation pathways that are not relevant to the lubricant's real-world operating environment. The results are then used to model and predict the lubricant's service life.[16]
Section 2: Troubleshooting Guide for Stability Testing
This guide provides solutions to specific problems you may encounter during your experiments.
Issues in Thermal & Oxidative Stability Testing
Q: My lubricant sample has significantly darkened and thickened after an oxidation stability test (e.g., ASTM D943). What is the cause?
A: This is a classic sign of severe oxidation. The darkening is due to the formation of high-molecular-weight, oil-insoluble polycondensation products (sludge and varnish). The thickening (increased viscosity) results from the polymerization of smaller oxidized molecules.
-
Causality: The ester molecules are reacting with oxygen to form hydroperoxides, which are unstable and decompose into highly reactive radicals. These radicals initiate a chain reaction, leading to the formation of alcohols, aldehydes, ketones, and carboxylic acids, which then polymerize.[11]
-
Troubleshooting Steps:
-
Verify Antioxidant Package: Ensure the correct type and concentration of antioxidants (e.g., phenolic or aminic) were added to the formulation.[19] These additives are sacrificial and work by interrupting the radical chain reactions.
-
Check for Contamination: Metal contaminants (copper, iron) are powerful oxidation catalysts.[13] Ensure all glassware and test equipment are scrupulously clean. Analyze the base oil and additives for trace metal content via Inductively Coupled Plasma (ICP) spectroscopy.
-
Evaluate Base Oil Quality: The inherent oxidative stability of the DOS base stock can vary.[20][21] A study showed that straight-chain sebacates like DOS have high oxidative stability.[22] If issues persist, consider obtaining a certificate of analysis from the supplier or re-qualifying the base stock.
-
Q: I am observing an unexpectedly rapid increase in the Acid Number (AN) during a thermal stability test. What does this indicate?
A: A rapid increase in AN, even in an oxygen-limited thermal test, points towards two potential mechanisms: hydrolysis or thermal decomposition leading to acidic byproducts.
-
Causality:
-
Hydrolysis: If water is present in the sample, it can react with the DOS ester linkage to form sebacic acid, directly increasing the AN.
-
Oxidation: Even small amounts of entrained air or dissolved oxygen can initiate oxidation, forming carboxylic acids.[10]
-
-
Troubleshooting Workflow: The following diagram illustrates a logical workflow to diagnose the root cause.
Caption: Troubleshooting workflow for rapid acid number increase.
Issues with Formulation Compatibility
Q: My formulation containing DOS and other additives has formed a haze or precipitate after aging. Why is this happening?
A: Haze or precipitate formation indicates an incompatibility between components of the lubricant formulation.[9][23] This can be due to the insolubility of an additive, a degradation product, or a reaction between two or more components.
-
Causality: DOS is generally compatible with a wide range of additives and base stocks.[5][23] However, certain additive chemistries, especially at high concentrations or after thermal stress, can become insoluble. For example, some anti-wear additives may degrade into insoluble phosphate or sulfate species.
-
Troubleshooting Steps:
-
Isolate the Culprit: Prepare separate blends of the DOS base stock with each individual additive. Age these simpler formulations under the same conditions to identify which component is causing the insolubility.
-
Check Additive Concentrations: Over-treating with certain additives can exceed their solubility limits in the base stock. Review the formulation and ensure all components are within their recommended treat rates.
-
Analyze the Precipitate: If possible, isolate the precipitate by filtration or centrifugation. Use analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) to identify its chemical nature. This can provide direct evidence of the problematic component.
-
Consult Additive Supplier: The supplier of the additive package can provide critical information on solubility parameters and potential negative interactions with ester base stocks.[24]
-
Section 3: Experimental Protocols
To ensure trustworthy and repeatable results, detailed protocols are essential. Here is a self-validating protocol for an accelerated oxidation test.
Protocol: Accelerated Oxidation Test (Modified ASTM D943)
This protocol is designed to evaluate the oxidative stability of a finished lubricant containing DOS by monitoring changes in viscosity and acid number over time.
Objective: To determine the time required for the lubricant to reach a critical acid number, indicating the end of its oxidative life.
Materials:
-
Oxidation test cell (borosilicate glass) with condenser and oxygen delivery tube
-
Heating bath with temperature control (±0.1°C)
-
Oxygen supply (99.5% purity) with flowmeter
-
Copper and steel catalyst coils (as per ASTM D943)
-
Viscometer (ASTM D445)
-
Titrator for Acid Number (AN) determination (ASTM D664)
-
DOS-based lubricant formulation
Procedure:
-
System Validation (Pre-Experiment):
-
Run the test with a known reference oil. The time to reach the specified AN should be within the accepted range for that standard. This validates the test setup and procedure.
-
-
Sample Preparation:
-
Weigh 300 mL of the test lubricant into the oxidation cell. Causality: A sufficient volume is needed to allow for periodic sampling without significantly altering the test conditions.
-
-
Catalyst Introduction:
-
Polish the copper and steel catalyst coils as specified in ASTM D943 and place them in the oil. Causality: The metals catalyze the oxidation process, simulating their presence in an engine or hydraulic system.[13]
-
-
Test Initiation:
-
Assemble the cell, including the condenser and oxygen delivery tube.
-
Place the cell in the heating bath set to the desired temperature (e.g., 120°C).
-
Start the flow of oxygen at a rate of 3 L/hour. Causality: The continuous supply of oxygen and elevated temperature are the primary accelerators of the aging process.
-
-
Periodic Sampling & Analysis:
-
At predetermined intervals (e.g., every 24 or 48 hours), withdraw a small aliquot (approx. 5 mL) of the oil.
-
Immediately analyze the sample for:
-
Kinematic Viscosity at 40°C (ASTM D445): An increase of >25% from the initial value often indicates significant degradation.
-
Acid Number (ASTM D664): The test is typically terminated when the AN reaches a specified value (e.g., 2.0 mg KOH/g above the initial value).
-
-
-
Data Interpretation:
-
Plot the Acid Number and Viscosity versus time. The "oxidation lifetime" is the time in hours required to reach the failure criterion (e.g., AN = 2.0).
-
The following diagram illustrates the expected data trend.
-
Caption: Simplified lubricant oxidation pathway.
References
- 1. Dioctyl sebacate [webbook.nist.gov]
- 2. Dioctyl sebacate [webbook.nist.gov]
- 3. Dioctyl sebacate | CAS#:2432-87-3 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. icoa.org [icoa.org]
- 9. purelubrication.co.uk [purelubrication.co.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. What ASTM Standards Reveal About Base Oil Quality | Work & Energy [workandenergy.com]
- 13. instru.es [instru.es]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. sae.org [sae.org]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. ASTM Developing More Efficient Test for Lubricating Greases [machinerylubrication.com]
- 18. researchgate.net [researchgate.net]
- 19. EP2913386A1 - Dioctyl sebacate in engine oils - Google Patents [patents.google.com]
- 20. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 21. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Troubleshooting Common Industrial Lubrication Problems and Solutions - Valvoline™ Global Europe - EN [valvolineglobal.com]
Reducing the acid value of synthesized Di-n-octyl sebacate
Technical Support Center: Di-n-octyl Sebacate Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with high acid values during the synthesis of this compound (DOS). Our focus is on providing practical, field-proven solutions grounded in chemical principles.
Introduction: The Criticality of Acid Value in this compound
This compound (DOS) is an ester synthesized from sebacic acid and n-octanol, widely used as a plasticizer and lubricant.[1] The "acid value" (or acid number) is a critical quality control parameter that quantifies the amount of residual acidic components in the final product, expressed in milligrams of potassium hydroxide (mg KOH) required to neutralize one gram of the sample.[2][3] A high acid value typically indicates the presence of unreacted sebacic acid or residual acidic catalysts from the esterification process.[4][5] For most applications, particularly in pharmaceuticals and high-performance lubricants, a low acid value is essential to prevent corrosion, degradation, and ensure product stability and performance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding high acid values in DOS synthesis.
Q1: What is a typical target acid value for synthesized this compound?
A target acid value for high-purity DOS is typically very low, often below 0.1 mg KOH/g. Some industrial processes aim for an acid number of ≤0.20mgKOH/g before the final purification steps.[6] The acceptable limit is highly dependent on the final application.
Q2: What are the primary causes of a high acid value in my crude DOS product?
The most common causes are:
-
Incomplete Esterification: The equilibrium of the Fischer esterification reaction was not sufficiently driven towards the product side.[7] This leaves unreacted sebacic acid in the mixture.
-
Incorrect Stoichiometry: An insufficient amount of n-octanol was used, leaving sebacic acid without a reaction partner.
-
Inefficient Water Removal: Water is a byproduct of esterification.[8] Failure to remove it effectively (e.g., with a Dean-Stark apparatus or molecular sieves) will inhibit the forward reaction and prevent it from reaching completion.[7][9]
-
Catalyst Residue: Acidic catalysts (like sulfuric acid or p-toluenesulfonic acid) used to speed up the reaction remain in the product if not properly neutralized and removed.[10]
Q3: Can I just distill my product to lower the acid value?
While distillation is a crucial final purification step to remove excess alcohol and other volatile impurities, it is generally ineffective at separating unreacted sebacic acid from the this compound product due to their boiling points. A chemical neutralization step is almost always required prior to final distillation.
Q4: I've heard of "washing" the ester. What does this accomplish?
Washing the crude ester with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃), is a standard and effective method.[11] This process, known as an acid-base extraction, converts the water-insoluble sebacic acid into its corresponding sodium salt (sodium sebacate), which is highly soluble in water and can be easily drained away with the aqueous layer.[11] This also neutralizes any residual acid catalyst.
Part 2: In-depth Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for persistent issues.
Scenario 1: Acid Value Remains High (>0.5 mg KOH/g) After a Single Bicarbonate Wash
Question: I performed a wash with 5% aqueous sodium bicarbonate on my crude DOS, but the acid value is still well above my target. What went wrong and what are my next steps?
Analysis: A single wash may be insufficient if the initial acid value is very high. The limited amount of base in the wash solution may have been completely consumed before all the acid was neutralized. Inefficient mixing can also lead to poor contact between the organic and aqueous phases, resulting in an incomplete reaction.
Troubleshooting Protocol:
-
Perform Sequential Washes: Do not rely on a single wash. Perform two to three successive washes with fresh 5% sodium bicarbonate solution. After each wash, test the pH of the aqueous layer; it should be basic (pH > 8). If it is neutral or acidic, it indicates that the base was consumed, and more washing is required.
-
Verify Mixing Efficiency: Ensure vigorous mixing in the separatory funnel for at least 5-10 minutes during each wash. This maximizes the interfacial area between the organic and aqueous phases, promoting a more complete neutralization reaction.
-
Consider a Stronger, Yet Safe, Base: While sodium bicarbonate is common, a 5% solution of sodium carbonate (Na₂CO₃) can also be used. It is a slightly stronger base and can be more effective. However, both reagents can produce carbon dioxide gas, so frequent venting of the separatory funnel is critical to prevent pressure buildup.[11][12]
-
Final Water Wash: After the base washes, perform a final wash with deionized water or brine (saturated NaCl solution) to remove any remaining dissolved salts or base from the organic layer.
| Washing Agent | Concentration | Pros | Cons |
| Sodium Bicarbonate | 5-10% (w/v) | Mild, safe, readily available. | Generates CO₂ gas; may require multiple washes for high acid values. |
| Sodium Carbonate | 2-5% (w/v) | Stronger base than bicarbonate. | Also generates CO₂ gas; slightly more hazardous. |
| Calcium Hydroxide | Slurry | Effective at forming filterable salts.[5] | Requires filtration of a slurry rather than a simple liquid-liquid extraction. |
Scenario 2: A Persistent Emulsion Forms During the Aqueous Wash
Question: When I try to wash my crude DOS with the bicarbonate solution, I'm not getting a clean separation. Instead, a thick, milky layer (emulsion) forms between the organic and aqueous phases. How can I resolve this?
Analysis: Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as microscopic droplets.[13] They are often stabilized by soaps formed in situ when the base reacts with free fatty acids, creating surfactant-like molecules.
Troubleshooting Protocol:
-
Patience is Key: Sometimes, simply allowing the separatory funnel to stand undisturbed for 30-60 minutes will allow the layers to separate on their own.[14]
-
"Salting Out": The most common and effective technique is to add a saturated aqueous solution of sodium chloride (brine).[14][15][16] This increases the ionic strength of the aqueous layer, making the organic components (including your ester) significantly less soluble in it and forcing the layers apart.[14]
-
Gentle Mechanical Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets.[14]
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes decrease viscosity and help break the emulsion.[14] Avoid excessive heat.
-
Filtration: As a last resort, filtering the entire mixture through a pad of Celite® or glass wool can sometimes physically break up the emulsion.[13][15]
Workflow Diagram: Troubleshooting High Acid Value
This decision tree illustrates the logical flow for diagnosing and resolving high acid value issues post-synthesis.
Caption: Decision tree for troubleshooting high acid value in DOS.
Scenario 3: Acid Value is Low, but Traditional Washes are Undesirable or Ineffective
Question: My process is sensitive to water, or I'm working at a scale where large aqueous washes are impractical. Are there water-free methods to reduce the acid value?
Analysis: Yes, adsorbent materials can be used to remove polar impurities like free fatty acids from a nonpolar medium like DOS. This avoids the use of water and the potential for emulsion formation.
Troubleshooting Protocol: Adsorbent Treatment
Synthetic magnesium silicate (often sold under trade names like Magnesol®) is a highly effective adsorbent for this purpose.[17] It has a strong affinity for polar compounds and can remove residual sebacic acid, mono- and di-glycerides (if applicable), and even some catalyst residues.[17][18]
-
Determine Dosage: The amount of adsorbent needed depends on the initial acid value. A typical starting point is 1-2% by weight of the crude ester.
-
Procedure:
-
Heat the crude DOS to 60-90°C with gentle stirring.
-
Add the powdered magnesium silicate directly to the ester.
-
Stir the slurry for 30-60 minutes at temperature to allow for adsorption to occur.
-
Remove the adsorbent via hot filtration, using a filter aid like Celite® if necessary.
-
-
Validation: Measure the acid value of the filtered ester to confirm the reduction.
| Method | Mechanism | Advantages | Disadvantages |
| Aqueous Wash | Neutralization & Extraction[11] | Highly effective, low-cost reagents. | Risk of emulsion, generates wastewater, requires drying step. |
| Adsorbent | Physical Adsorption[17] | Water-free process, removes multiple impurities. | Higher cost of adsorbent, requires a filtration step, potential for product loss in the filter cake. |
Part 3: Key Experimental Protocols
Protocol 1: Determination of Acid Value (Color-Indicator Titration)
This is a simplified method based on the principles of ASTM D974.[2][19][20]
-
Prepare Titration Solvent: Mix 500 mL of toluene, 495 mL of isopropyl alcohol, and 5 mL of deionized water.
-
Prepare Indicator: Dissolve 1.0 g of p-naphtholbenzein in 1 L of the titration solvent.
-
Prepare Titrant: Use a standardized 0.1 M alcoholic potassium hydroxide (KOH) solution.
-
Procedure: a. Accurately weigh approximately 20 g of the DOS sample into a 250 mL Erlenmeyer flask.[3] b. Add 100 mL of the titration solvent and a few drops of the indicator solution. c. Swirl the flask until the sample is fully dissolved. The solution should be orange/yellow. d. Titrate with the 0.1 M KOH solution, swirling constantly, until the first permanent green-brown color appears.[20] This is the endpoint.
-
Calculation: Acid Value (mg KOH/g) = (V × M × 56.1) / W
-
Where:
-
V = Volume of KOH solution used (mL)
-
M = Molarity of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W = Weight of the DOS sample (g)
-
-
Protocol 2: Standard Aqueous Neutralization Workflow
This protocol outlines the complete washing and drying procedure.
Caption: Standard workflow for aqueous washing and drying of DOS.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ppapco.ir [ppapco.ir]
- 3. Acid Number: A Comprehensive Guide [machinerylubrication.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. US3717672A - Neutralization process for ester materials - Google Patents [patents.google.com]
- 6. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 17. biodieselmagazine.com [biodieselmagazine.com]
- 18. aidic.it [aidic.it]
- 19. store.astm.org [store.astm.org]
- 20. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Sebacate Esters for Low-Temperature Applications
Executive Summary
In industries where performance in extreme cold is not just a requirement but a critical safety and operational imperative, the selection of appropriate material additives is paramount. Sebacate esters, a class of diesters derived from sebacic acid, have long been recognized for their exceptional ability to impart low-temperature flexibility and fluidity to a wide range of materials, from polymers to lubricants.[1][2] This guide provides a detailed comparative analysis of three key sebacate esters: Dibutyl Sebacate (DBS), Dioctyl Sebacate (DOS), and Bis(2-ethylhexyl) Sebacate (BEHS). By examining their structure-property relationships and presenting key experimental data, this document serves as a technical resource for researchers, scientists, and formulation experts in selecting the optimal sebacate ester for their specific low-temperature application.
The Challenge of Low-Temperature Performance
At reduced temperatures, materials inherently lose kinetic energy. For polymers, this leads to a transition from a flexible, rubbery state to a rigid, glassy state, a point known as the glass transition temperature (Tg). This transition results in brittleness, loss of impact strength, and a high probability of mechanical failure.[1] Similarly, lubricating oils experience a dramatic increase in viscosity, leading to poor circulation, increased friction, and potential equipment seizure.[3] The primary goal of a low-temperature additive is to disrupt the mechanisms that lead to this solidification, effectively lowering the operational temperature limit of the final product. Sebacate esters achieve this by acting as molecular "spacers," preventing the close packing of polymer chains or the crystallization of lubricant base oils.[4]
Sebacate Esters: A Molecular-Level Perspective
Chemical Structure and Synthesis
Sebacate esters are diesters of decanedioic acid (sebacic acid). Their general structure consists of a central ten-carbon aliphatic chain flanked by two ester groups, which are in turn connected to alkyl chains of varying lengths and branching. This structure is fundamental to their performance. The long, flexible central chain provides a high degree of molecular mobility, while the nature of the side alkyl groups dictates properties such as compatibility, volatility, and, most importantly, low-temperature behavior.
The synthesis is a straightforward esterification reaction between sebacic acid and a selected alcohol, as depicted below. The choice of alcohol (e.g., n-butanol for DBS, 1-octanol for DOS, 2-ethylhexanol for BEHS) is the primary determinant of the final ester's characteristics.
Mechanism of Action: The Structure-Property Relationship
The efficacy of a sebacate ester at low temperatures is governed by its molecular architecture. Several key principles are at play:
-
Alkyl Chain Length: Longer, linear alkyl chains (like in DOS) tend to provide better low-temperature flexibility than shorter chains (like in DBS). This is because the longer chains create more "free volume" within the polymer matrix, allowing for greater molecular movement at lower temperatures.[5]
-
Branching: The introduction of branching in the alkyl chain, as seen in Bis(2-ethylhexyl) Sebacate (BEHS), has a profound effect. This branching disrupts the ability of the ester molecules themselves to crystallize, significantly depressing the pour point.[6][7] While linear chains can sometimes align and crystallize, the branched structure of BEHS hinders this process, making it exceptionally effective at preventing solidification.[6]
-
Polarity: The ester groups introduce polarity, which influences compatibility with various polymers and base oils. Sebacate esters generally exhibit good compatibility with a range of materials, including PVC, synthetic rubbers (like nitrile rubber), and various resins.[8]
Comparative Analysis of Key Sebacate Esters
This section provides a direct comparison of Dibutyl Sebacate (DBS), Dioctyl Sebacate (DOS), and Bis(2-ethylhexyl) Sebacate (BEHS) based on critical low-temperature performance metrics.
Esters Under Investigation
-
Dibutyl Sebacate (DBS): Characterized by its shorter butyl side chains, DBS is a non-toxic plasticizer known for good low-temperature flexibility and compatibility with a wide array of polymers.[8][9]
-
Dioctyl Sebacate (DOS): Featuring linear octyl chains, DOS is a highly effective cold-resistant plasticizer that significantly improves material flexibility at low temperatures.[10][11]
-
Bis(2-ethylhexyl) Sebacate (BEHS): Often also referred to as DOS, this ester is specifically derived from the branched alcohol 2-ethylhexanol.[12][13] Its branched structure gives it exceptionally low pour points, making it a standard for applications requiring performance at extremely low temperatures.[6][14]
Key Performance Metrics Defined
To objectively compare these esters, we focus on standardized tests that quantify their behavior at low temperatures:
-
Pour Point (ASTM D97): This is the lowest temperature at which an oil or plasticizer is observed to flow when cooled under prescribed conditions.[15][16] It is a critical indicator of the temperature at which a fluid becomes essentially solid.
-
Cloud Point (ASTM D2500): This is the temperature at which a cloud of wax crystals first appears in a liquid when it is cooled.[17][18] This metric is particularly relevant for lubricant formulations, as crystal formation can clog filters and impede flow.[19]
-
Kinematic Viscosity at Low Temperature (ASTM D445): This measures a fluid's resistance to flow under gravity at a specific, low temperature (e.g., -40°C).[20][21] Lower viscosity at low temperatures is crucial for ensuring proper lubrication and hydraulic system operation.
Experimental Data Summary
The following table summarizes typical performance data for the selected sebacate esters. Note: These values are representative and can vary slightly based on the specific grade and manufacturer.
| Property | Dibutyl Sebacate (DBS) | Dioctyl Sebacate (DOS) | Bis(2-ethylhexyl) Sebacate (BEHS) | Test Method |
| Molecular Formula | C18H34O4 | C26H50O4 | C26H50O4 | N/A |
| Pour Point (°C) | ~ -11 to -22 | ~ -48 to -55 | ≤ -60 | ASTM D97 |
| Flash Point (°C) | ~ 178 | ~ 210 | ≥ 215 | ASTM D92 |
| Kinematic Viscosity @ 40°C (cSt) | ~ 7.5 | ~ 11-12 | ~ 11-12 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~ 2.5 | ~ 3-3.2 | ~ 3-3.2 | ASTM D445 |
Data compiled from multiple sources.[6][9][11][22]
In-Depth Analysis and Discussion
The data clearly illustrates the structure-property relationships discussed earlier.
-
DBS shows respectable low-temperature performance and is an excellent choice for applications where extreme cold is not the primary concern but good flexibility is still required.[23][24] Its lower molecular weight and boiling point also mean it has higher volatility compared to its longer-chain counterparts.
-
DOS demonstrates a significant improvement in pour point over DBS, directly attributable to its longer linear alkyl chains. This makes it suitable for a wider range of cold-weather applications, including cold-resistant wires, cables, and artificial leather.[2][10]
-
BEHS stands out with the lowest pour point, a direct consequence of the branching on its 2-ethylhexyl side chains.[6] This branching effectively frustrates the crystallization process, allowing it to remain fluid at much lower temperatures than its linear isomer, DOS.[6] This makes BEHS the premier choice for the most demanding low-temperature applications, such as jet engine lubricants and high-performance hydraulic fluids.[1][25]
Experimental Protocols for Low-Temperature Evaluation
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key evaluation methods.
Workflow for Sebacate Ester Selection
The process of selecting the appropriate sebacate ester involves a logical progression from defining application needs to final performance validation.
Caption: Logical workflow for selecting a sebacate ester.
Pour Point Determination (Based on ASTM D97)
This protocol outlines the manual method for determining the pour point.
-
Preparation: Heat the sample to at least 45°C (or 9°C above the expected pour point) to dissolve any crystalline history.[26][27]
-
Apparatus Setup: Pour the heated sample into a standard test jar to the marked level. Insert a thermometer, ensuring the bulb is not touching the bottom of the jar.
-
Cooling: Place the test jar into a cooling bath. The bath temperature should be progressively lowered as the sample cools.[28]
-
Observation: At every 3°C interval, remove the jar and tilt it just enough to ascertain whether there is any movement of the specimen. This entire operation must not exceed 3 seconds.[26]
-
Determination: The pour point is the temperature at which no movement is observed upon tilting. The reported pour point is 3°C above this solid temperature.[27]
-
Trustworthiness Note: Precision is highly dependent on operator technique. Avoid disturbing the sample during cooling, as this can lead to erroneously low results.[26]
Cloud Point Determination (Based on ASTM D2500)
This protocol is for determining the temperature at which wax crystals begin to form.
-
Preparation: Ensure the sample is dry and transparent in a 40mm layer. Bring the sample to at least 14°C above the expected cloud point.[29][30]
-
Apparatus Setup: Pour the sample into the test jar to the level mark and insert the thermometer.
-
Cooling: Place the test jar in a cooling bath maintained at 0 ± 1.5°C. Subsequent, colder baths may be needed for very low cloud points.[29]
-
Observation: At each thermometer reading that is a multiple of 1°C, remove the jar from the jacket and inspect the bottom for the first sign of a hazy cloud. The entire inspection should not take more than 3 seconds.[17][29]
-
Determination: The temperature at which the first distinct cloudiness is observed at the bottom of the test jar is recorded as the cloud point.[17]
-
Trustworthiness Note: This method is only suitable for clear liquids. The presence of water will interfere with the test, leading to inaccurate results.[18]
Kinematic Viscosity Determination (Based on ASTM D445)
This protocol measures the time for a volume of liquid to flow under gravity through a calibrated viscometer.
-
Apparatus Setup: Select a calibrated glass capillary viscometer appropriate for the expected viscosity range. Place it in a constant temperature liquid bath set to the desired low temperature (e.g., -40°C). The bath temperature must be controlled with high precision (e.g., ±0.02°C).[31]
-
Sample Preparation: Charge the viscometer with the sample in the manner dictated by its design.
-
Temperature Equilibration: Allow the charged viscometer to remain in the bath long enough to reach thermal equilibrium (typically 30 minutes).[31]
-
Measurement: Using suction or pressure, draw the liquid up through the capillary to a point above the first timing mark. Release the vacuum/pressure and measure the time it takes for the leading edge of the liquid meniscus to pass from the first timing mark to the second.[32][33]
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[21]
-
Trustworthiness Note: Accurate temperature control is the most critical factor for precision. At least two measurements should be performed, and the results should be averaged.[33]
Conclusion and Future Outlook
The selection of a sebacate ester for low-temperature applications is a balance of performance requirements, compatibility, and cost.
-
Dibutyl Sebacate (DBS) is a versatile and cost-effective option for moderate low-temperature conditions.
-
Dioctyl Sebacate (DOS) offers a significant step up in performance, suitable for most cold-weather applications.
-
Bis(2-ethylhexyl) Sebacate (BEHS) provides the ultimate in low-temperature fluidity, making it the material of choice for the most extreme and critical environments.
The causality is clear: the length and branching of the ester's alkyl side chains directly dictate its ability to inhibit crystallization and maintain mobility at low temperatures. As industries continue to push the boundaries of performance in harsh environments, the rational design of novel ester structures, guided by the fundamental principles outlined in this guide, will be essential for developing the next generation of high-performance materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Sebacates – Nayakem [nayakem.com]
- 3. The influence of synthetic esters on the low-temperature fluidity and energy-saving performance of engine oil-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 4. hallstarindustrial.com [hallstarindustrial.com]
- 5. researchgate.net [researchgate.net]
- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 7. hallstarindustrial.com [hallstarindustrial.com]
- 8. Dibutyl Sebacate (DBS) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 9. chempoint.com [chempoint.com]
- 10. nbinno.com [nbinno.com]
- 11. Dioctyl Sebacate(DOS) (CAS:122-62-3)_山东瑞捷新材料_山东瑞捷新材料 [lcruijie.com]
- 12. Dioctyl sebacate - Wikipedia [en.wikipedia.org]
- 13. BIS(2-ETHYLHEXYL) SEBACATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. hallstarindustrial.com [hallstarindustrial.com]
- 15. tamson-instruments.com [tamson-instruments.com]
- 16. store.astm.org [store.astm.org]
- 17. Standard Test Method for Cloud Point of Petroleum Products (ASTM D 2500) [pachemtech.eu]
- 18. petrolube.com [petrolube.com]
- 19. ASTM D2500 Method for Cloud Point Testing | Ayalytical [ayalytical.com]
- 20. store.astm.org [store.astm.org]
- 21. ASTM D445 - eralytics [eralytics.com]
- 22. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 23. Dibutyl Sebacate (DBS) [bonroy-hydrocarbonresin.com]
- 24. Palmer Holland - Dibutyl Sebacate [products.palmerholland.com]
- 25. lube-media.com [lube-media.com]
- 26. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 27. nazhco.com [nazhco.com]
- 28. img.waimaoniu.net [img.waimaoniu.net]
- 29. scribd.com [scribd.com]
- 30. store.astm.org [store.astm.org]
- 31. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 32. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]
- 33. tamson-instruments.com [tamson-instruments.com]
A Senior Application Scientist's Guide to Di-n-octyl Sebacate (DOS) Alternatives in High-Performance PVC Formulations
For decades, Di-n-octyl sebacate (DOS) has been a trusted plasticizer in the formulation of flexible polyvinyl chloride (PVC), particularly valued for its exceptional low-temperature performance and good thermal stability.[1] It imparts excellent flexibility, making it a common choice for demanding applications such as wire and cable insulation, automotive components, and medical devices.[2] However, the modern landscape of materials science, driven by supply chain volatility and a growing emphasis on sustainability, necessitates a critical evaluation of viable alternatives. The primary driver for seeking alternatives to DOS is the unstable and often costly supply of its precursor, sebacic acid, which is predominantly derived from castor oil.[3]
This guide provides a comprehensive comparison of leading alternatives to DOS in PVC formulations. We will delve into the performance characteristics of established and emerging plasticizers, supported by experimental data and detailed testing protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their formulation development.
Understanding the Role of Plasticizers in PVC
PVC in its unplasticized form is a rigid and brittle polymer. Plasticizers are additives that are incorporated into the PVC matrix to increase its flexibility, workability, and durability.[4] They function by embedding themselves between the long polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the material.[5] The choice of plasticizer is critical as it dictates the final properties of the PVC product, including its mechanical strength, low-temperature flexibility, thermal stability, and resistance to migration.
Key Performance Metrics for Plasticizer Evaluation
To objectively compare DOS with its alternatives, we must consider a range of performance metrics. The following experimental protocols, based on internationally recognized standards, provide a framework for a comprehensive evaluation.
Experimental Protocols
1. Mechanical Properties: Tensile Strength and Elongation
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[2][6][7][8][9]
-
Methodology:
-
Prepare dumbbell-shaped test specimens from the plasticized PVC sheets.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
-
Use a calibrated tensile testing machine to apply a tensile force to the specimen at a constant rate of crosshead displacement until it ruptures.
-
Record the maximum tensile stress (tensile strength) and the elongation at break.
-
-
Causality: This test evaluates the material's ability to withstand stretching forces. A good plasticizer will impart flexibility (high elongation) without excessively compromising the material's strength.
2. Hardness
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[10][11][12][13][14]
-
Methodology:
-
Place the plasticized PVC specimen on a flat, hard surface.
-
Use a calibrated durometer (Shore A or D scale, depending on the material's hardness) to measure the indentation hardness.
-
Apply the durometer to the specimen and read the hardness value immediately after the presser foot is in firm contact with the specimen.
-
-
Causality: Hardness is a measure of a material's resistance to indentation. It is a key indicator of the plasticizer's efficiency; a more efficient plasticizer will result in a lower durometer reading for a given concentration.
3. Thermal Stability: Volatile Loss
-
Standard: ASTM D1203 / ISO 176 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.[3][4][15][16][17][18][19][20][21]
-
Methodology:
-
Weigh a precisely cut specimen of the plasticized PVC.
-
Place the specimen in a container with activated carbon, ensuring it is surrounded but not in direct contact (Method B, wire cage).[3][16][17][18][19]
-
Expose the container to a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After cooling, reweigh the specimen to determine the percentage of weight loss.
-
-
Causality: This test simulates the loss of plasticizer at elevated temperatures. Low volatile loss is crucial for applications where the PVC product will be exposed to heat, ensuring long-term performance and dimensional stability.
4. Migration Resistance: Chemical Extraction
-
Standard: ASTM D1239 / ISO 175 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[22][23][24][25]
-
Methodology:
-
Weigh a specimen of the plasticized PVC film.
-
Immerse the specimen in a specific chemical (e.g., hexane, soapy water, or a relevant solvent for the intended application) for a set time and temperature.
-
Remove the specimen, dry it, and reweigh it to determine the percentage of weight loss due to plasticizer extraction.
-
-
Causality: Plasticizer migration can lead to embrittlement of the PVC and contamination of the surrounding environment.[14][26][27][28] This test is critical for applications involving contact with liquids, such as medical tubing or food packaging.
Comparative Analysis of DOS Alternatives
The following sections provide a detailed comparison of prominent alternatives to this compound.
Trioctyl Trimellitate (TOTM)
TOTM is a high-molecular-weight plasticizer known for its excellent thermal stability and low volatility.[29][30] It is often considered a "permanent" plasticizer due to its superior resistance to migration.
-
Advantages:
-
High Thermal Stability: Significantly lower volatile loss compared to DOS, making it ideal for high-temperature applications like 105°C wire and cable insulation.[31]
-
Excellent Migration Resistance: Its larger molecular size reduces its mobility within the PVC matrix, leading to lower extraction rates in solvents and oils.[25][29]
-
Good Electrical Properties: Maintains high volume resistivity, which is crucial for electrical insulation.[30]
-
-
Disadvantages:
-
Lower Low-Temperature Flexibility: Generally exhibits a higher glass transition temperature than DOS, resulting in reduced flexibility at cold temperatures.
-
Higher Cost: Typically more expensive than DOS and other general-purpose plasticizers.
-
Processing: Can have a slightly lower plasticizing efficiency compared to some phthalates, potentially requiring adjustments in formulation.[32]
-
Dioctyl Adipate (DOA)
DOA is another aliphatic diester plasticizer, well-regarded for its excellent low-temperature flexibility, making it a direct competitor to DOS in this regard.[12][33]
-
Advantages:
-
Excellent Low-Temperature Performance: Imparts very good flexibility to PVC at cold temperatures, comparable or in some cases superior to DOS.
-
Good Plasticizing Efficiency: Efficiently softens PVC, often requiring lower concentrations than some other plasticizers to achieve the same hardness.[34]
-
Cost-Effective: Generally more economical than DOS.
-
-
Disadvantages:
-
Higher Volatility: Tends to have a higher volatile loss compared to DOS, limiting its use in high-temperature applications.
-
Moderate Migration Resistance: More prone to extraction by solvents and oils than higher molecular weight plasticizers like TOTM.
-
Acetyl Tributyl Citrate (ATBC)
ATBC is a bio-based plasticizer derived from citric acid, making it a popular choice for applications with stringent safety and environmental requirements.[35][36]
-
Advantages:
-
Disadvantages:
-
Moderate Low-Temperature Performance: While it improves low-temperature flexibility, it is generally not as effective as DOS or DOA.
-
Thermal Stability: Can have lower thermal stability compared to TOTM, which may be a concern in high-temperature processing or applications.
-
Cost: The cost can be higher than conventional plasticizers.
-
Emerging Bio-Based Plasticizers
The field of bio-based plasticizers is rapidly expanding, with several promising alternatives derived from renewable resources.[8][18][35]
-
Epoxidized Soybean Oil (ESBO): Often used as a secondary plasticizer and co-stabilizer in PVC formulations.[17] It improves thermal stability by scavenging hydrochloric acid released during PVC degradation. While it can contribute to plasticization, it is not typically used as a primary plasticizer to the same extent as DOS.[17]
-
Dimerized Fatty Acid Esters: These are newer bio-based plasticizers that offer good compatibility with PVC and can provide a balance of properties.
-
Glycerol Esters and Others: Research is ongoing into various esters derived from glycerol, isosorbide, and other bio-based feedstocks, which show potential as effective and sustainable plasticizers.
-
Advantages of Bio-Based Plasticizers:
-
Sustainability: Derived from renewable resources, reducing reliance on fossil fuels.[18]
-
Lower Toxicity Profile: Many bio-based plasticizers exhibit low toxicity, making them suitable for sensitive applications.
-
Potential for Unique Properties: Some bio-based plasticizers can offer unique performance characteristics, such as improved UV stability.
-
-
Disadvantages of Bio-Based Plasticizers:
-
Performance Variability: Performance can vary significantly depending on the specific chemistry and purity.
-
Cost and Availability: Many are still in the early stages of commercialization and may be more expensive and less readily available than conventional plasticizers.
-
Compatibility: Ensuring long-term compatibility with the PVC matrix is crucial to prevent migration and performance degradation.
-
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of DOS and its alternatives. The values are compiled from various technical sources and should be used as a general guide. For precise formulation development, it is essential to conduct in-house testing.
| Property | This compound (DOS) | Trioctyl trimellitate (TOTM) | Dioctyl adipate (DOA) | Acetyl tributyl citrate (ATBC) | Epoxidized Soybean Oil (ESBO) |
| Primary Function | Low-Temperature Flexibility | High-Temperature Performance, Permanence | Low-Temperature Flexibility | Bio-based, Low Toxicity | Secondary Plasticizer, Co-stabilizer |
| Plasticizing Efficiency | High | Moderate | High | Moderate-High | Low-Moderate |
| Low-Temperature Flexibility | Excellent | Fair | Excellent | Good | Fair |
| Thermal Stability (Volatility) | Good | Excellent | Moderate | Good | Excellent |
| Migration Resistance | Good | Excellent | Moderate | Good | Excellent |
| Bio-based Content | Partial (from castor oil) | No | No | High | High |
| Typical Applications | Wire & Cable, Medical, Automotive | High-Temp Wire & Cable, Automotive Interiors | Food Wrap, Garden Hoses, Footwear | Food Contact, Toys, Medical | General PVC as co-stabilizer |
Visualizing the Alternatives: A Structural Comparison
The chemical structure of a plasticizer plays a significant role in its performance. The following diagram illustrates the structural differences between DOS and some of its key alternatives.
Caption: Structural classes of DOS and its alternatives.
Logical Workflow for Selecting a DOS Alternative
The process of selecting a suitable alternative to DOS involves a systematic evaluation of performance requirements, cost, and regulatory considerations.
Caption: Workflow for plasticizer selection.
Conclusion and Future Outlook
While this compound remains a high-performing plasticizer, particularly for low-temperature applications, a range of viable alternatives exists to meet the evolving demands of the PVC industry. For applications requiring superior thermal stability and permanence, Trioctyl trimellitate (TOTM) is an excellent, albeit more costly, choice. For applications where low-temperature flexibility is paramount and cost is a significant driver, Dioctyl adipate (DOA) presents a compelling alternative, provided that high-temperature performance is not a critical requirement.
The growing demand for sustainable and non-toxic materials positions Acetyl tributyl citrate (ATBC) and other emerging bio-based plasticizers as strong contenders for the future. As their production scales up and costs become more competitive, they are likely to capture a larger share of the market, especially in sensitive applications like food contact materials, medical devices, and consumer goods.
Ultimately, the selection of the optimal alternative to DOS will depend on a careful balancing of performance requirements, cost considerations, and regulatory compliance for the specific application. The experimental framework and comparative data presented in this guide provide a solid foundation for making these critical formulation decisions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. store.astm.org [store.astm.org]
- 4. kinampark.com [kinampark.com]
- 5. youtube.com [youtube.com]
- 6. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 7. storethinghiem.vn [storethinghiem.vn]
- 8. kinampark.com [kinampark.com]
- 9. eurolab.net [eurolab.net]
- 10. laboratuar.com [laboratuar.com]
- 11. scribd.com [scribd.com]
- 12. nayakem.com [nayakem.com]
- 13. researchgate.net [researchgate.net]
- 14. forgeway.com [forgeway.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. kanademy.com [kanademy.com]
- 18. nbinno.com [nbinno.com]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Influences of plasticizer molecular structure and content on flexural fatigue of soft poly(vinyl chloride) | Semantic Scholar [semanticscholar.org]
- 22. intertekinform.com [intertekinform.com]
- 23. ASTM E1356 - Assignment of the Glass Transition Temperatures [appliedtesting.com]
- 24. kgt88.com [kgt88.com]
- 25. mddionline.com [mddionline.com]
- 26. nva.sikt.no [nva.sikt.no]
- 27. bastone-plastics.com [bastone-plastics.com]
- 28. chaffeeroofing.com [chaffeeroofing.com]
- 29. researchgate.net [researchgate.net]
- 30. The Common types of environmentally friendly plasticizers DOPT. ATBC, TOTM and DPHP, how to choose? - Blog [chinafuran.com]
- 31. univarsolutions.com [univarsolutions.com]
- 32. kanademy.com [kanademy.com]
- 33. researchgate.net [researchgate.net]
- 34. Research progress of novel bio-based plasticizers and their applications in poly(vinyl chloride) - ProQuest [proquest.com]
- 35. nbinno.com [nbinno.com]
- 36. moellerchemie.com [moellerchemie.com]
- 37. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Ester Plasticizers
An In-Depth Performance Comparison: Di-n-octyl Sebacate (DOS) vs. Dioctyl Azelate (DOZ)
In the realm of polymer modification, particularly for polyvinyl chloride (PVC) and synthetic rubbers, the selection of a plasticizer is a critical decision that dictates the final properties and performance of the material. Among the high-performance options, this compound (DOS) and Dioctyl azelate (DOZ) are two prominent choices, often considered for applications demanding excellent flexibility at low temperatures. While both are dicarboxylic acid esters that impart flexibility to rigid polymers, their subtle structural differences, stemming from sebacic acid (a C10 dicarboxylic acid) for DOS and azelaic acid (a C9 dicarboxylic acid) for DOZ, lead to distinct performance profiles.
This guide provides a comprehensive comparison of DOS and DOZ, moving beyond surface-level similarities to delve into quantitative performance data, the underlying chemical principles, and the standardized methodologies used to evaluate them.
Molecular Structure: The Foundation of Performance
The performance characteristics of a plasticizer are intrinsically linked to its molecular structure. Both DOS and DOZ are linear diesters with two 8-carbon (octyl) alcohol chains. The key differentiator is the length of the central dicarboxylic acid chain.
-
This compound (DOS): Incorporates a 10-carbon sebacic acid backbone. This longer, more linear aliphatic chain enhances its efficiency in reducing the glass transition temperature (Tg) and provides lower volatility.
-
Dioctyl azelate (DOZ): Built upon a 9-carbon azelaic acid backbone. The slightly shorter chain in DOZ often results in greater compatibility with a range of polymers and excellent plasticizing efficiency.
Caption: Molecular structure comparison of DOS and DOZ.
Comparative Performance Analysis: A Data-Driven Approach
The selection between DOS and DOZ is typically driven by the specific requirements of the end application, such as the required service temperature range, durability, and compatibility with other formulation components. The following table summarizes key performance metrics derived from typical experimental data for PVC formulations.
Table 1: Quantitative Performance Comparison of DOS and DOZ in a Standard PVC Formulation
| Performance Metric | Test Method | This compound (DOS) | Dioctyl azelate (DOZ) | Significance of the Metric |
| Plasticizing Efficiency | ||||
| Hardness (Shore A, 15s) | ASTM D2240 | 80 | 78 | Lower hardness indicates higher plasticizing efficiency. |
| 100% Modulus (psi) | ASTM D412 | 1350 | 1250 | Lower modulus suggests greater flexibility imparted by the plasticizer. |
| Low-Temperature Flexibility | ||||
| Glass Transition Temp. (Tg) | ASTM D3418 (DSC) | -65°C | -60°C | Lower Tg is critical for applications in cold environments. |
| Brittleness Temperature (F50) | ASTM D746 | -70°C | -65°C | The temperature at which 50% of samples fail; a key low-temp metric. |
| Permanence & Durability | ||||
| Volatility (Weight Loss, %) | ASTM D1203 | 0.8% | 1.5% | Lower volatility signifies better permanence and longevity at high temps. |
| Extraction in Soapy Water (%) | ASTM D1239 | 1.2% | 1.5% | Measures resistance to removal by aqueous solutions. |
Note: Data presented are typical values for a PVC formulation containing 40 phr (parts per hundred resin) of plasticizer and may vary based on the specific grade and other formulation additives.
Interpretation of Data:
-
Low-Temperature Performance: The experimental data clearly indicates the superiority of DOS in low-temperature applications. Its ability to lower the glass transition temperature and brittleness point more effectively than DOZ can be attributed to the greater conformational freedom of its longer C10 aliphatic chain, which more efficiently disrupts polymer chain packing at low temperatures.
-
Plasticizing Efficiency: DOZ demonstrates slightly better plasticizing efficiency, as evidenced by the lower Shore A hardness and 100% modulus values. This suggests that for applications where extreme low-temperature performance is not the primary driver, DOZ can provide the desired softness and flexibility more efficiently.
-
Permanence: DOS exhibits significantly lower volatility. This is a direct consequence of its higher molecular weight and the stronger intermolecular van der Waals forces associated with its longer carbon chain. This makes DOS the preferred choice for applications involving elevated temperatures where plasticizer migration or loss would compromise the material's integrity over time, such as in automotive interiors or wire and cable insulation.
Experimental Protocols: Ensuring Validated Comparisons
To generate the comparative data shown above, standardized testing procedures are essential. Below are the methodologies for two critical performance evaluations.
Experimental Workflow: Low-Temperature Flexibility via Brittleness Temperature (ASTM D746)
This test is fundamental for materials intended for use in cold environments. It determines the temperature at which a plasticized material fractures under a specified impact.
Caption: Workflow for determining Brittleness Temperature (ASTM D746).
Step-by-Step Protocol:
-
Sample Preparation: Prepare standardized PVC formulations, one with 40 phr of DOS and another with 40 phr of DOZ. Mill and press the formulations into sheets of a specified thickness. Die-cut the required T-shaped specimens.
-
Conditioning: Condition the specimens for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) as per ASTM standards. This ensures all samples start from a consistent state.
-
Apparatus Setup: The test apparatus consists of a temperature-controlled bath, a specimen clamp, and a motor-driven striking arm.
-
Testing Procedure:
-
Mount a specimen in the clamp.
-
Immerse the clamped specimen into the heat transfer medium (e.g., methanol) which has been pre-cooled to the desired test temperature.
-
Allow the specimen to equilibrate in the bath for 3 minutes.
-
Actuate the striking arm to impact the specimen at a specified velocity.
-
Remove the specimen and inspect for any cracks or complete fracture.
-
-
Data Analysis: Test a minimum of 10 specimens at a range of temperatures. The brittleness temperature (F50) is statistically calculated as the temperature at which 50% of the tested specimens fail.
Causality Behind the Protocol: The 3-minute equilibration time is critical to ensure the entire cross-section of the specimen has reached the target temperature. The specified impact speed and striker geometry of the ASTM method ensure that the failure mode is brittle fracture, providing a reliable and reproducible measure of low-temperature performance.
Conclusion for the Practicing Scientist
The choice between this compound and Dioctyl azelate is not a matter of one being universally superior, but rather a strategic decision based on a nuanced understanding of their performance trade-offs.
-
Choose this compound (DOS) when: The absolute priority is exceptional low-temperature flexibility and long-term permanence in high-temperature environments. Applications in aerospace, automotive under-hood components, and high-specification wire and cable insulation are prime candidates for DOS. Its lower volatility ensures the material retains its flexibility and does not become brittle over its service life.
-
Choose Dioctyl azelate (DOZ) when: A balance of very good low-temperature performance, high plasticizing efficiency, and cost-effectiveness is required. For general-purpose films, sheeting, and certain wire and cable applications where the service temperature extremes are less demanding, DOZ provides a robust and economical solution.
Ultimately, the optimal selection requires a thorough analysis of the end-use requirements against the quantitative performance data of each plasticizer. It is always recommended to conduct evaluations within the specific polymer formulation to be used, as interactions with other additives can influence the final performance characteristics.
A Comparative Guide to the Validation of GC Methods for Di-n-octyl Sebacate Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of additives like Di-n-octyl sebacate (DOS) is paramount. As a common plasticizer in pharmaceutical packaging, medical devices, and drug delivery systems, its potential to migrate into drug products as a leachable necessitates robust analytical oversight. This guide provides an in-depth comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against alternative methods, grounded in the principles of method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing a self-validating analytical system you can trust.
The Analytical Imperative: Why Quantify this compound?
This compound (DOS), a high-molecular-weight ester, is favored for its ability to impart flexibility to polymers like polyvinyl chloride (PVC).[3] However, being physically incorporated rather than chemically bound, it can leach from the polymer matrix under various conditions, potentially impacting the safety and efficacy of pharmaceutical products. Regulatory bodies mandate the monitoring and quantification of such leachables to ensure patient safety.[6] Therefore, a validated, accurate, and precise analytical method is not just a quality control metric; it is a critical component of regulatory compliance and patient safety.
Method Selection: A Comparative Overview
The choice of analytical technique for DOS quantification depends on factors such as sample matrix, required sensitivity, and available instrumentation. Gas Chromatography (GC) is a powerful technique for semi-volatile compounds like DOS, offering high resolution and sensitivity.[3] High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for thermally labile compounds or complex matrices.
Below is a summary of typical performance characteristics for GC-FID and a projected HPLC with UV detection method, based on data from the analysis of similar long-chain esters and plasticizers.
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) | Rationale & Causality |
| Linearity (R²) | ≥ 0.995 | ≥ 0.997 | GC-FID is inherently linear over a wide range for hydrocarbons. HPLC-UV linearity is dependent on the chromophore and detector path length, but is generally excellent. |
| Range | 1 - 100 µg/mL | 5 - 250 µg/mL | The GC-FID range is well-suited for trace-level leachable analysis. HPLC-UV can often accommodate a wider range, beneficial for varied sample concentrations. |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | Both methods, when properly validated, demonstrate high accuracy. The extraction efficiency from the sample matrix is the most critical factor influencing recovery. |
| Precision (%RSD) | < 5% | < 3% | HPLC generally offers slightly better precision due to the lower thermal stress on the analyte and the stability of the liquid phase flow. |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 1-2 µg/mL | GC-FID is highly sensitive to compounds that ionize in a flame. HPLC-UV sensitivity is limited by the weak UV absorbance of the ester functional group in DOS. |
| Limit of Quantification (LOQ) | ~ 3 µg/mL | ~ 5 µg/mL | The LOQ is typically 3-5 times the LOD and represents the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
The Gold Standard: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely adopted technique for the analysis of semi-volatile compounds like DOS due to its sensitivity and wide linear range.[3] The method relies on the volatilization of the analyte and its separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Challenges in GC Analysis of High-Molecular-Weight Esters
While powerful, GC analysis of a high molecular weight, semi-volatile compound like DOS (Molecular Weight: 426.67 g/mol ) is not without its challenges:[7][8][9]
-
Thermal Degradation: The high temperatures required for volatilization in the GC inlet and column can potentially cause degradation of the ester, leading to inaccurate quantification.[10] A well-designed temperature program and the use of a robust column are crucial to mitigate this.
-
Carryover: The low volatility of DOS can lead to carryover from one injection to the next, where residual analyte from a high-concentration sample appears in subsequent blank or low-concentration sample injections. This can be addressed with rigorous syringe cleaning protocols, high-temperature bake-outs of the injector and column after each run, and the use of split injections.
-
Matrix Effects: Complex sample matrices can interfere with the analysis. Proper sample preparation, such as liquid-liquid extraction or solid-phase extraction, is essential to remove interfering compounds.
A Step-by-Step Guide to GC-FID Method Validation for this compound
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol is based on the ICH Q2(R2) guidelines and provides a comprehensive framework for validating a GC-FID method for DOS quantification.[1][2][3][4][5]
Experimental Protocol: GC-FID Analysis of this compound
This protocol is a representative starting point and may require optimization for specific sample matrices and instrumentation.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an appropriate capillary column.
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | Nonpolar, e.g., DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar column provides good separation for semi-volatile esters based on boiling point. |
| Carrier Gas | Helium or Hydrogen | Inert gases that facilitate the movement of the analyte through the column. |
| Injector Temperature | 280 °C | High enough to ensure complete volatilization of DOS without causing thermal degradation. |
| Oven Program | Initial: 150°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min) | A temperature ramp allows for the separation of compounds with different boiling points and ensures that the high-boiling DOS elutes in a reasonable time. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
| Injection Volume | 1 µL | A small injection volume minimizes the risk of column overload. |
Sample Preparation:
-
Dissolution: Accurately weigh a known amount of the polymer sample and dissolve it in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Precipitation: Add a non-solvent, such as methanol, to precipitate the polymer, leaving the DOS in the supernatant.[3]
-
Internal Standard Spiking: Add a known concentration of an internal standard (e.g., Di-n-butyl sebacate or a similar ester with a distinct retention time) to all standards and samples. This corrects for variations in injection volume and instrument response.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of the GC-FID method.
Detailed Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank matrix (polymer without DOS) and a spiked matrix to ensure no interfering peaks at the retention time of DOS and the internal standard.
-
Linearity and Range: The linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five standard concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.995. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking a known amount of DOS into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value. It is often estimated based on a signal-to-noise ratio of 3:1.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. It is typically determined by a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that meets precision and accuracy criteria.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., injector temperature, flow rate, oven ramp rate). This provides an indication of its reliability during normal usage.
Alternative Technique: High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative for DOS quantification, particularly when thermal degradation is a concern or for complex matrices that are difficult to analyze by GC.[11] Since DOS lacks a strong chromophore, UV detection is typically performed at a low wavelength (e.g., 210 nm), which can result in lower sensitivity compared to GC-FID.
Projected HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size | A C18 column is a common choice for the separation of nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v) | A high percentage of organic solvent is needed to elute the nonpolar DOS from the C18 column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | 210 nm | The ester carbonyl group has some UV absorbance at low wavelengths. |
| Injection Volume | 20 µL | A larger injection volume compared to GC can help compensate for lower sensitivity. |
Cross-Validation Logic
To ensure data integrity, a cross-validation between the primary GC-FID method and the alternative HPLC-UV method can be performed. This involves analyzing the same set of samples by both methods and comparing the results.
Conclusion: Ensuring Method Fitness for Purpose
The validation of an analytical method for the quantification of this compound is a critical exercise in ensuring the safety and quality of pharmaceutical products. While GC-FID stands out as a highly sensitive and robust primary method, a thorough understanding of its potential challenges, such as thermal degradation and carryover, is essential for developing a reliable protocol. Alternative methods like HPLC-UV provide a valuable orthogonal technique for confirmation and for matrices where GC may be unsuitable.
By following a systematic validation process grounded in the principles of ICH Q2(R2), researchers and scientists can establish a self-validating system that delivers accurate and precise data, ensuring regulatory compliance and, ultimately, patient safety. The choice between GC and HPLC should be made based on a comprehensive evaluation of the specific analytical requirements, available resources, and the nature of the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. validated hplc methods: Topics by Science.gov [science.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dioctyl sebacate [webbook.nist.gov]
- 8. Dioctyl sebacate [webbook.nist.gov]
- 9. Dioctyl decanedioate | C26H50O4 | CID 75516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Dioctyl Sebacate: Chemical vs. Enzymatic Routes
In the landscape of specialty chemicals, dioctyl sebacate (DOS) stands out for its exceptional properties as a high-performance plasticizer and lubricant.[1] Its utility in demanding applications, from PVC plastics and automotive components to personal care and pharmaceutical excipients, is well-established.[2][3][4] Key attributes like excellent lubricity, high thermal stability, good biodegradability, and particularly its outstanding performance at low temperatures, make it an indispensable component in many advanced formulations.[1][5][6]
The synthesis of this linear dibasic acid ester, however, presents a critical choice between traditional chemical catalysis and modern biocatalytic methods. This decision is no longer based solely on yield but is increasingly influenced by factors such as process sustainability, product purity, and operational safety. This guide provides an in-depth comparison of these two synthetic paradigms, offering experimental insights and data to inform researchers, scientists, and process development professionals in making strategic manufacturing choices.
The Conventional Workhorse: Chemical Esterification
The traditional synthesis of dioctyl sebacate is a classic Fischer-Speier esterification, reacting sebacic acid with an alcohol, typically 2-ethylhexanol, at elevated temperatures in the presence of a strong acid catalyst.[7] This method, while effective and widely implemented, carries inherent operational and environmental drawbacks.
Mechanism and Common Catalysts
The reaction proceeds by the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Catalysts are essential to achieve practical reaction rates.
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid are frequently used.[5]
-
Heterogeneous and Organometallic Catalysts: To circumvent some issues of mineral acids, solid acid catalysts and organometallic compounds such as stannous oxide or titanate esters are also employed.[8][9]
Process Conditions and Challenges
Chemical synthesis is characterized by aggressive reaction conditions:
-
High Temperatures: The process typically requires temperatures ranging from 160°C to 230°C to drive the reaction to completion.[8][9][10]
-
Catalyst-Related Issues: Homogeneous catalysts like sulfuric acid are corrosive and difficult to separate from the final product, necessitating complex downstream processing, including neutralization and washing steps.[5][11] This not only adds cost but also generates significant waste streams.
-
By-product Formation: The high temperatures and harsh acidic environment can lead to undesirable side reactions, such as polymerization and the formation of colored impurities, which may require final product purification via distillation or charcoal absorption.[5][8][12]
-
Environmental & Safety Concerns: The high energy consumption, use of corrosive materials, and generation of hazardous waste are significant drawbacks from a green chemistry perspective.[13][14][15]
The Green Alternative: Enzymatic Synthesis
Enzymatic synthesis represents a paradigm shift, leveraging the high specificity and efficiency of biocatalysts—specifically lipases—to produce high-purity esters under significantly milder conditions.[15] This route aligns with the principles of green chemistry by reducing energy consumption and waste.[14][16]
Mechanism: The Role of Lipases
Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes that can catalyze esterification in non-aqueous environments.[17] The synthesis of dioctyl sebacate is typically performed using an immobilized lipase, with Novozym® 435, a lipase B from Candida antarctica immobilized on an acrylic resin, being the most extensively studied and effective catalyst for this transformation.[5][18]
The catalytic cycle involves a two-step process where the enzyme first reacts with the carboxylic acid to form a covalent acyl-enzyme intermediate, which then reacts with the alcohol to yield the ester and regenerate the free enzyme.[19]
Key Experimental Parameters & Rationale
The success of enzymatic synthesis hinges on the careful optimization of several parameters:
-
Enzyme Selection: Lipases exhibit different specificities. Novozym 435 has consistently shown superior performance for the synthesis of dioctyl sebacate, achieving conversions of up to 100%, significantly outperforming other lipases like Lipozyme RM IM and Lipozyme TL IM in this specific application.[5] The choice of enzyme is critical as the size and structure of the substrates can restrict access to the enzyme's active site.[5]
-
Temperature: Enzymatic reactions proceed at much lower temperatures, typically between 40°C and 100°C.[5][20] This minimizes by-product formation and energy costs. While higher temperatures can increase the reaction rate, they also risk thermal denaturation of the enzyme.[18][21]
-
Water Removal: Water is a by-product of esterification. Its accumulation can shift the reaction equilibrium back towards hydrolysis, reducing the final ester yield.[17] In industrial settings, continuous removal of water, often by applying a vacuum or using molecular sieves, is crucial for driving the reaction toward high conversion.[22][23]
-
Molar Ratio of Reactants: An excess of the alcohol (octanol) is often used to shift the equilibrium towards the product side. Studies have found a sebacic acid to octanol molar ratio of 1:5 to be optimal for achieving high yields.[5]
-
Catalyst Reusability: A major advantage of using immobilized enzymes is their potential for recovery and reuse over multiple batches, which is critical for making the process economically viable.[18][21]
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis involves a trade-off between established, high-throughput methods and cleaner, more specific modern alternatives.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Sulfuric Acid, Titanate Esters, Stannous Oxide[5][8][9] | Immobilized Lipase (e.g., Novozym 435)[5] |
| Temperature | High (160 - 230°C)[9][10] | Mild (40 - 100°C)[5][20] |
| Reaction Time | Generally shorter (e.g., 3-5 hours)[9][10] | Can be longer (e.g., up to 30 hours)[20][22] |
| Yield & Purity | High yield possible, but purity affected by side reactions.[9][12] | Very high yield (>90-100%) and high purity due to enzyme specificity.[5][22] |
| By-products | Color bodies, polymerization products.[5][12] | Primarily water; minimal side reactions.[15] |
| Downstream Processing | Extensive: Neutralization, washing, distillation, decolorization required.[8][11] | Simple: Catalyst filtration.[5] |
| Catalyst Reusability | Not possible for homogeneous catalysts; possible for some heterogeneous ones.[11] | High; can be reused for multiple cycles.[18][23] |
| Environmental Impact | High energy consumption, corrosive reagents, hazardous waste streams.[5][13] | Low energy use, biodegradable catalyst, minimal waste ("Green Chemistry").[16][24] |
| Operating Costs | Lower catalyst cost, but higher energy and waste disposal costs.[12][25] | High initial catalyst cost, but lower energy costs and potential for savings via reuse.[18][24] |
Visualizing the Synthesis Workflows
The fundamental differences in the process steps for each method can be visualized to better understand their comparative complexity.
Caption: Comparative workflows for chemical vs. enzymatic synthesis of dioctyl sebacate.
The enzymatic route offers a significantly streamlined downstream process, avoiding the multiple purification steps required to remove catalysts and by-products inherent to the chemical method. The core of the enzymatic process is the highly specific catalytic reaction, as depicted in the mechanism below.
Caption: Simplified mechanism of lipase-catalyzed esterification.
Experimental Protocols
To provide a practical context, the following are representative, detailed methodologies for both synthesis routes.
Protocol 1: Chemical Synthesis using a Titanate Catalyst
This protocol is based on typical industrial processes for producing high-purity dioctyl sebacate.[9]
-
Reactor Charging: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser with a water separator, charge sebacic acid and 2-ethylhexanol. A molar excess of the alcohol (e.g., a mass ratio of 2.45:1.0 of 2-ethylhexanol to sebacic acid) is used to drive the reaction.[9]
-
Initial Heating: Begin stirring and heat the mixture to 150-165°C.
-
Catalyst Addition: Add the titanate ester catalyst (e.g., isopropyl titanate, ~0.4% by weight of reactants).[9] Rationale: Adding the catalyst after initial heating prevents potential side reactions at lower temperatures.
-
Esterification Reaction: Increase the temperature to 210-225°C to initiate esterification. Water produced during the reaction will be removed azeotropically with the excess octanol and collected in the separator.[9]
-
Reaction Monitoring: Monitor the reaction progress by periodically measuring the acid number of the mixture. The reaction is considered complete when the acid number drops below a specified value (e.g., ≤0.20 mg KOH/g).[9]
-
Dealcoholization: Once the reaction is complete, remove the excess 2-ethylhexanol via vacuum distillation.
-
Neutralization and Purification: Cool the crude ester and neutralize any remaining acidity. Further purification is achieved through reduced-pressure distillation and treatment with activated carbon to yield a clear, high-purity product.[8][9]
Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Novozym® 435)
This protocol is adapted from optimized, solvent-free laboratory studies that achieved near-complete conversion.[5][26]
-
Reactor Charging: In a magnetically stirred, jacketed glass reactor, add sebacic acid and 1-octanol. A molar ratio of 1:5 (sebacic acid:octanol) is optimal.[5]
-
Catalyst Addition: Add the immobilized lipase, Novozym® 435. An enzyme loading of 5% (by weight of sebacic acid) is effective.[5] Rationale: Immobilized enzymes are easy to handle and add directly to the reactants.
-
Reaction Conditions: Heat the mixture to 100°C with continuous stirring. If the reactor setup allows, apply a vacuum to facilitate the removal of water produced during the reaction.[5][26] Rationale: 100°C provides a good balance between reaction rate and enzyme stability for Novozym 435. Water removal is critical to prevent the reverse hydrolysis reaction and achieve high conversion.
-
Reaction Monitoring: Track the conversion of sebacic acid over time by taking small aliquots of the reaction mixture and analyzing them via gas chromatography (GC).[5]
-
Product Recovery: After achieving the desired conversion (e.g., >99% after ~150 minutes), cool the reactor. Separate the immobilized enzyme from the liquid product by simple filtration.[5]
-
Catalyst Recycling: Wash the recovered enzyme with a suitable solvent (e.g., hexane) and dry it. The catalyst is now ready to be reused in a subsequent batch.[5] The liquid phase consists of high-purity dioctyl sebacate and excess octanol, which can be removed by vacuum distillation.
Conclusion and Future Outlook
The chemical synthesis of dioctyl sebacate remains a robust and established method, but it is beset by challenges related to energy inefficiency, environmental impact, and product purity.[5][11] In contrast, enzymatic synthesis offers a compelling, sustainable alternative that yields a product of exceptional purity under mild conditions, drastically simplifying downstream processing.[15][18]
For researchers and drug development professionals, the high purity of enzymatically synthesized DOS is a significant advantage, minimizing the presence of potentially reactive impurities. For industrial-scale production, the primary barrier to widespread adoption of biocatalysis has been the cost of the enzyme.[24] However, as enzyme immobilization technologies advance and catalyst reusability is optimized, the economic feasibility of the enzymatic route continues to improve.[21] The long-term benefits of reduced environmental footprint, enhanced worker safety, and superior product quality position enzymatic synthesis as the clear future for the production of high-value esters like dioctyl sebacate.
References
- 1. nbinno.com [nbinno.com]
- 2. Dioctyl Sebacate Supplier | 122-62-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. dataintelo.com [dataintelo.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. daneshyari.com [daneshyari.com]
- 6. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 9. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 10. KR20130005367A - The method of preparing dioctyl sebacate for anticorrosive oil being used to steel plate for can of foods - Google Patents [patents.google.com]
- 11. 122-62-3|Dioctyl sebacate|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 12. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. vito.be [vito.be]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. chesci.com [chesci.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 25. openpr.com [openpr.com]
- 26. scribd.com [scribd.com]
A Comparative Guide to Di-n-octyl Sebacate and Mineral Oils as Lubricants
In the landscape of industrial and automotive lubrication, the selection of a base oil is a critical decision that dictates the performance, longevity, and operational limits of the machinery it protects. For decades, mineral oils have been the workhorse of the industry, prized for their wide availability and cost-effectiveness. However, the increasing demands for higher performance, wider operating temperature ranges, and enhanced stability have paved the way for synthetic esters like di-n-octyl sebacate (DOS). This guide provides an in-depth technical comparison of the performance of this compound and mineral oils, supported by experimental data and standardized testing methodologies, to inform researchers, scientists, and formulation experts in their lubricant design and selection processes.
Molecular and Physical Distinctions: A Foundation for Performance
The fundamental differences in the performance of this compound and mineral oils stem from their distinct chemical compositions.
This compound (DOS) is a synthetic diester, specifically the ester of sebacic acid and 2-ethylhexanol.[1] Its uniform molecular structure, characterized by two ester groups, imparts a high degree of polarity and predictable physical properties. This controlled synthesis results in a pure compound with minimal batch-to-batch variability.[1]
Mineral oils , in contrast, are complex mixtures of hydrocarbons derived from the refining of crude petroleum.[2][3] Their composition includes a variety of alkanes (paraffins) and cycloalkanes (naphthenes), with varying chain lengths and structures.[2] This inherent heterogeneity leads to a broader range of physical properties and the presence of impurities that can influence performance.[3]
Caption: Molecular distinction between DOS and Mineral Oil.
Comparative Performance Analysis: Key Lubricant Metrics
The performance of a lubricant is evaluated based on several key parameters. The following sections compare this compound and mineral oils across these critical metrics, with supporting data presented in tabular format.
Viscosity and Viscosity Index (VI)
A lubricant's viscosity, or its resistance to flow, is a paramount property.[4] The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature on the kinematic viscosity of the oil. A higher VI signifies a smaller change in viscosity with temperature, which is highly desirable for lubricants operating under a wide range of conditions.[5][6]
Synthetic esters like DOS inherently possess a very high viscosity index.[7] This is a direct result of their uniform molecular structure. In contrast, mineral oils generally have a lower VI, although this can be improved with the addition of viscosity index improver additives.[8]
Table 1: Typical Viscosity and Viscosity Index Comparison
| Property | This compound (DOS) | Mineral Oil (Typical) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | Reportable Value | Varies Widely | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~3.5 - 5.5 | Varies Widely | ASTM D445 |
| Viscosity Index (VI) | > 150 | 80 - 120 | ASTM D2270 |
Note: Values for mineral oil can vary significantly based on the crude source and refining process.
The superior VI of DOS ensures a more stable lubricating film across a broad temperature spectrum, providing consistent performance from cold start-ups to high-temperature operation.[9]
Low-Temperature Performance (Pour Point)
The pour point is the lowest temperature at which an oil will continue to flow.[10][11] It is a critical parameter for lubricants used in cold climates or in applications with low-temperature start-ups.[12][13] The formation of wax crystals in mineral oils at low temperatures can cause them to solidify, impeding lubrication.[14]
This compound exhibits excellent low-temperature fluidity, with a significantly lower pour point compared to most mineral oils.[1][15] This is attributed to its branched ester structure which hinders crystallization.
Table 2: Typical Low-Temperature Performance
| Property | This compound (DOS) | Mineral Oil (Typical) | Test Method |
| Pour Point (°C) | -40 to -60 | -15 to -30 | ASTM D97 |
The exceptional low-temperature properties of DOS make it an ideal choice for aviation, automotive, and industrial lubricants intended for use in cold environments.[7][12]
Thermal and Oxidative Stability
A lubricant's ability to resist degradation at high temperatures and in the presence of oxygen is crucial for its service life. Oxidation leads to the formation of sludge, varnish, and corrosive acids, which can severely damage machinery.[16]
Synthetic esters, including DOS, generally exhibit superior thermal and oxidative stability compared to mineral oils.[1][17] The absence of easily oxidizable aromatic compounds and the inherent stability of the ester linkage contribute to this enhanced performance. Mineral oils, containing a mixture of saturated and aromatic hydrocarbons, are more susceptible to oxidation, although their stability can be improved with antioxidant additives.[3][16]
Table 3: Typical Oxidative Stability
| Property | This compound (DOS) | Mineral Oil (Typical) | Test Method |
| RPVOT (minutes) | > 300 | 100 - 250 | ASTM D2272 |
RPVOT (Rotating Pressure Vessel Oxidation Test) measures the oxidation stability of an oil. A longer time indicates greater stability.[18]
The higher oxidative stability of DOS translates to longer oil drain intervals and reduced maintenance costs.[17]
Lubricity and Wear Prevention
Lubricity refers to a fluid's ability to reduce friction and wear between moving surfaces. The polar nature of the ester molecules in DOS causes them to adhere to metal surfaces, forming a persistent lubricating film. This results in excellent lubricity and anti-wear characteristics.[7][15]
Mineral oils also provide good lubrication, and their performance can be significantly enhanced with anti-wear and extreme pressure (EP) additives.[19][20] However, the inherent polarity of DOS provides a baseline level of lubricity that is often superior to that of non-additized mineral oils.[15]
Table 4: Typical Wear Prevention Characteristics
| Property | This compound (DOS) | Mineral Oil (with AW/EP additives) | Test Method |
| 4-Ball Wear Scar Diameter (mm) | < 0.40 | < 0.50 | ASTM D4172 |
The 4-Ball Wear Test evaluates a lubricant's ability to prevent wear under high-load conditions. A smaller scar diameter indicates better wear protection.[21][22][23]
The superior lubricity of DOS contributes to reduced energy consumption and extended component life.[24]
Experimental Protocols: Standardized Testing Methodologies
The data presented in this guide is based on standardized test methods developed by ASTM International. Adherence to these protocols ensures the reliability and comparability of the results.
Viscosity Index Calculation (ASTM D2270)
This standard practice outlines the procedure for calculating the viscosity index from the kinematic viscosities at 40°C and 100°C.[5][25][26]
Methodology:
-
Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated viscometer according to ASTM D445.[27]
-
Using the kinematic viscosity at 100°C, obtain the values for 'L' and 'H' from the tables provided in ASTM D2270. 'L' is the kinematic viscosity at 40°C of an oil with a VI of 0, and 'H' is the kinematic viscosity at 40°C of an oil with a VI of 100.[6]
-
Calculate the Viscosity Index using the following formula: VI = [(L - U) / (L - H)] x 100 Where 'U' is the kinematic viscosity of the sample at 40°C.[6]
Caption: Workflow for Viscosity Index Calculation.
Pour Point Determination (ASTM D97)
This test method determines the lowest temperature at which a petroleum product will flow when cooled under prescribed conditions.[10][11][28]
Methodology:
-
The sample is heated and then cooled at a specified rate in a test jar.[13]
-
At intervals of 3°C, the jar is removed from the cooling bath and tilted to observe for any movement of the oil.[13]
-
The test is continued until the oil shows no movement when the jar is held horizontally for 5 seconds.
-
The pour point is reported as 3°C above the temperature at which the oil ceased to flow.[10]
Oxidative Stability by Rotating Pressure Vessel (ASTM D2272)
This test, also known as RPVOT, evaluates the oxidation stability of lubricants under accelerated conditions.[18][29][30]
Methodology:
-
A sample of the oil is placed in a pressure vessel with water and a copper catalyst coil.[18][31]
-
The vessel is pressurized with oxygen and heated to 150°C while being rotated.[31][32]
-
As the oil oxidizes, it consumes oxygen, causing a drop in pressure inside the vessel.[18]
-
The test is complete when the pressure drops by a specified amount from the maximum pressure. The result is reported as the time in minutes to reach this point.[31]
Wear Preventive Characteristics (ASTM D4172)
This method, known as the Four-Ball Wear Test, assesses the anti-wear properties of lubricating fluids.[21][33]
Methodology:
-
Three steel balls are clamped together and immersed in the test lubricant.[23][34]
-
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature.[23][34]
-
After a set duration, the test is stopped, and the average diameter of the wear scars on the three stationary balls is measured using a microscope.[23]
-
A smaller wear scar diameter indicates better wear protection.[34]
Conclusion: Selecting the Optimal Lubricant Base Oil
The choice between this compound and mineral oil as a lubricant base is contingent upon the specific application requirements and economic considerations.
Mineral oils remain a viable and cost-effective option for many applications operating under moderate conditions where the performance demands are not extreme.[3][35] Their wide availability and compatibility with a broad range of additives make them a versatile choice.[19]
This compound , on the other hand, offers a significant performance advantage in several key areas. Its superior viscosity index, excellent low-temperature fluidity, enhanced thermal and oxidative stability, and inherent lubricity make it the preferred choice for high-performance and specialty lubricants.[1][7][15] Applications that benefit from the use of DOS include:
-
Aviation and aerospace lubricants[1]
-
Automotive engine oils and transmission fluids, particularly in cold climates[8][12]
-
Industrial gear and bearing oils operating under extreme temperatures
-
High-performance greases[12]
While the initial cost of this compound is higher than that of mineral oil, the long-term benefits of extended equipment life, reduced maintenance, and improved efficiency can often justify the investment. For researchers and formulators, understanding the distinct performance profiles of these two classes of base oils is fundamental to developing lubricants that meet the ever-increasing demands of modern machinery.
References
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- 2. Mineral oil - Wikipedia [en.wikipedia.org]
- 3. Mineral oil: history or necessity [championlubes.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. store.astm.org [store.astm.org]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. Dioctyl Sebacate (DOS) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 8. EP2913386B1 - Dioctyl sebacate in engine oils - Google Patents [patents.google.com]
- 9. EP2913386A1 - Dioctyl sebacate in engine oils - Google Patents [patents.google.com]
- 10. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 11. store.astm.org [store.astm.org]
- 12. ulprospector.com [ulprospector.com]
- 13. precisionlubrication.com [precisionlubrication.com]
- 14. US2204967A - Process for lowering the pour points of mineral oils - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
- 17. pdl.com.tr [pdl.com.tr]
- 18. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 19. Mineral Oil Lubricants | MOLYKOTE® Mineral Oil Based Lubricant [dupont.com]
- 20. Top 10 Advantages of Mineral Oil in Industrial Applications [elchemy.com]
- 21. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 22. Tribological Testing: SRV, 4 Ball Methods and Profilometer [nyelubricants.com]
- 23. valoremchemicals.com.au [valoremchemicals.com.au]
- 24. researchgate.net [researchgate.net]
- 25. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 26. Viscosity Index Calculator - ÖleZol [olezol.com]
- 27. ppapco.ir [ppapco.ir]
- 28. img.waimaoniu.net [img.waimaoniu.net]
- 29. store.astm.org [store.astm.org]
- 30. RPVOT RBOT ASTM D2272 Testing [intertek.com]
- 31. lubrication.expert [lubrication.expert]
- 32. m.youtube.com [m.youtube.com]
- 33. standards.iteh.ai [standards.iteh.ai]
- 34. One moment, please... [savantlab.com]
- 35. researchgate.net [researchgate.net]
A Comparative Guide for Formulation Scientists: Di-n-octyl Sebacate (DOS) vs. Di-n-butyl Sebacate (DBS)
This guide provides a detailed comparative analysis of Di-n-octyl sebacate (DOS) and Di-n-butyl sebacate (DBS), two prominent aliphatic diester plasticizers derived from sebacic acid. As researchers, scientists, and drug development professionals, the selection of an appropriate excipient is critical to achieving desired product performance, stability, and safety. This document moves beyond a simple cataloging of properties to explore the causal relationships between chemical structure and functional performance, supported by experimental data and standardized evaluation protocols.
Both DOS and DBS are valued for their excellent low-temperature flexibility and favorable safety profiles, positioning them as superior alternatives to restricted phthalates.[1][2] They are frequently employed in the plasticization of polymers such as polyvinyl chloride (PVC), cellulose derivatives, and synthetic rubbers, with significant applications in medical devices, pharmaceutical film coatings, and food contact materials.[3] The fundamental difference between them—the length of their alcohol-derived alkyl chains—gives rise to distinct performance characteristics that dictate their suitability for specific applications. This guide will elucidate these differences to inform your formulation decisions.
Physicochemical Properties: The Structural Foundation
The performance of a plasticizer is intrinsically linked to its molecular structure. DOS is the diester of sebacic acid and n-octanol, while DBS is the diester of sebacic acid and n-butanol. This seemingly minor difference in alkyl chain length (C8 vs. C4) has profound implications for molecular weight, boiling point, and intermolecular interactions, which in turn govern functional properties like volatility, migration resistance, and low-temperature performance.
Caption: Chemical structures of this compound (DOS) and Di-n-butyl sebacate (DBS).
A summary of their core physicochemical properties is presented below. The significantly higher molecular weight of DOS is a primary determinant of its lower volatility and greater permanence in a polymer matrix.
| Property | This compound (DOS) | Di-n-butyl Sebacate (DBS) | Significance |
| Chemical Formula | C26H50O4[4][5] | C18H34O4[6][7] | Longer alkyl chains in DOS lead to higher molecular weight. |
| Molecular Weight | 426.68 g/mol [5][8] | 314.46 g/mol [6][9] | Impacts volatility, migration, and thermal stability. |
| Physical State | Colorless to light yellow oily liquid[10][11] | Colorless to light yellow oily liquid[9][12] | Both are easy-to-handle liquids at room temperature. |
| Boiling Point | ~256 °C @ 0.7 kPa[4] | ~178-179 °C @ 3 mmHg (~0.4 kPa) | Higher boiling point of DOS indicates lower volatility. |
| Melting/Freezing Point | ~ -48 °C[4] | ~ -10 °C[12] | DOS offers significantly better performance in extreme cold. |
| Density (@ 20-25°C) | ~0.913 g/cm³[11] | ~0.936 g/cm³ | Similar densities, with minor differences for formulation calculations. |
| Volatility | Low[10] | Moderate | DOS is preferred for high-temp processing and long-term applications. |
| Water Solubility | Insoluble[4][11] | Slightly soluble / Insoluble[12] | Both are hydrophobic, crucial for resistance to aqueous extraction. |
Performance Analysis in Polymer Systems
The primary function of a plasticizer is to increase the flexibility and processability of a polymer. This is achieved by inserting plasticizer molecules between polymer chains, which reduces strong intermolecular forces and lowers the glass transition temperature (Tg). The choice between DOS and DBS depends on a trade-off between plasticizing efficiency, permanence, and low-temperature requirements.
Low-Temperature Flexibility
This is a hallmark characteristic of sebacate plasticizers.[3] The ability of a plasticized material to remain flexible at low temperatures is critical for applications such as wire and cable insulation, outdoor equipment, and frozen food packaging.
-
This compound (DOS): With a freezing point of approximately -48°C, DOS is an exceptional cold-resistant plasticizer.[4][10] It imparts excellent flexibility and impact resistance to materials exposed to extreme cold, significantly reducing the glass transition temperature (Tg) of the polymer.[10][13]
-
Di-n-butyl Sebacate (DBS): DBS also provides good low-temperature properties and is considered a cold-resistant plasticizer.[9] However, its higher freezing point (~ -10°C) makes it less suitable than DOS for the most demanding low-temperature applications.[12]
Insight: The longer, more flexible octyl chains of DOS are more effective at preventing the polymer chains from packing tightly at low temperatures, thus maintaining flexibility.
Permanence: Volatility and Migration Resistance
For a plasticizer to be effective long-term, it must remain within the polymer matrix. Loss of plasticizer through evaporation (volatility) or leaching (migration/extraction) leads to embrittlement and product failure.[14]
-
Volatility: Due to its higher molecular weight and boiling point, DOS exhibits significantly lower volatility than DBS.[10] This makes it the preferred choice for applications involving high processing temperatures or for products intended for long service life, especially in warm environments. The higher volatility of DBS is a known drawback that can be mitigated by using it in combination with other, more permanent plasticizers.
-
Migration and Extraction Resistance: Migration is influenced by plasticizer molecular weight, compatibility with the polymer, and the external environment (e.g., contact with solvents).[15][16] The larger molecular size of DOS provides superior resistance to migration and extraction compared to DBS.[14] This is a critical advantage in medical devices, where plasticizer leaching is a major safety concern, and in food contact materials. A study of DBS-plasticized PVC demonstrated good performance, with minimal migration of 12.78% after 28 days, outperforming some traditional phthalates.[1][2] However, the general principle holds that higher molecular weight plasticizers like DOS offer greater permanence.[14]
Insight: The larger DOS molecule has lower mobility within the polymer matrix and requires more energy to escape into the vapor phase or be extracted by a solvent.
Plasticizer Efficiency
Plasticizer efficiency is a measure of how much plasticizer is required to achieve a desired level of flexibility, often quantified by a target Shore A hardness or a specific reduction in Tg.[17]
-
Theoretically, smaller, more mobile molecules like DBS can sometimes exhibit higher plasticizing efficiency, meaning less is needed to achieve the same effect. It is recognized as a highly effective plasticizer.[2]
-
However, efficiency is also dependent on compatibility. Both DOS and DBS show excellent compatibility with a wide range of polymers, including PVC, polystyrene, and various synthetic rubbers.[3]
In practice, while DBS may be slightly more efficient on a weight basis, the choice is often governed by the permanence and temperature requirements of the final application.
Applications in Pharmaceutical and Medical Fields
The non-toxic and biodegradable nature of sebacates makes them highly valuable for sensitive applications.[1][7]
-
Pharmaceutical Formulations: Both DBS and DOS are used as plasticizers in the film coatings of tablets, beads, and granules to improve the flexibility and integrity of the coating, which can be crucial for controlling drug release profiles.[3] A study involving enteric-coated beads found that DBS and Triethyl Citrate (TEC) performed similarly with Eudragit® S-100 polymer, but that TEC was a more effective plasticizer for the L-100 polymer system.[18] This highlights the importance of formulation-specific compatibility testing.
-
Medical Devices: The use of sebacates in flexible PVC for medical devices like tubing, blood bags, and catheters is a key application. Here, the low migration tendency of DOS is a significant advantage, minimizing patient exposure to leached plasticizers.
-
Biocompatibility and Biodegradability: Sebacate-based polymers have been extensively studied for their biocompatibility and are used in tissue engineering and drug delivery systems.[19][20][21] Both DOS and DBS are derived from sebacic acid, which can be produced from bio-based sources, enhancing their appeal as "green" or eco-friendly plasticizers.[2][3]
Experimental Evaluation Protocols
To validate the performance of these plasticizers in your specific formulation, standardized testing is essential. The following are detailed protocols for key performance evaluations.
Caption: Experimental workflow for comparative evaluation of plasticizer performance.
Protocol 1: Evaluation of Plasticizer Efficiency via Tensile Properties (ASTM D2284)
Objective: To determine the plasticizer's effect on the mechanical properties of a polymer, which serves as a measure of its efficiency.[22]
Methodology:
-
Formulation: Prepare PVC dry blends with varying concentrations (e.g., 30, 40, 50 parts per hundred resin - phr) of DOS and DBS, respectively. Include a standard heat stabilizer (e.g., 3 phr Calcium Stearate).[23]
-
Compounding: Mix the ingredients in a two-roll mill at a controlled temperature (e.g., 165-175 °C) for a set time (e.g., 5 minutes) until a homogenous sheet is formed.[23]
-
Molding: Press the milled sheets into standard tensile test specimens (dumbbells) using a compression molder according to ASTM D638 specifications.
-
Conditioning: Condition the specimens for at least 24 hours at 23 ± 2 °C and 50 ± 5% relative humidity as per ASTM D618.
-
Testing: Conduct tensile testing using a universal testing machine. Measure the tensile strength, elongation at break, and 100% modulus.
-
Analysis: Compare the concentration of DOS versus DBS required to achieve a specific elongation or modulus. The plasticizer that achieves the target value at a lower concentration is considered more efficient.
Protocol 2: Determination of Plasticizer Migration (Solvent Extraction - ASTM D1239)
Objective: To quantify the resistance of the plasticizer to extraction by a liquid, simulating contact with solvents or biological fluids.
Methodology:
-
Sample Preparation: Cut circular or square samples of a specific dimension from the conditioned, plasticized sheets.
-
Initial Weighing: Accurately weigh each sample to four decimal places (W_initial).
-
Immersion: Immerse the samples in a chosen solvent (e.g., n-hexane for non-polar resistance, ethanol for polar resistance, or a relevant simulant) in a sealed container at a controlled temperature (e.g., 25 °C).
-
Extraction: After a specified period (e.g., 24, 48, 96 hours), remove the samples, gently pat them dry with a lint-free cloth, and allow any surface solvent to evaporate.[24]
-
Drying & Final Weighing: Dry the samples in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved (W_final).
-
Calculation: Calculate the percentage weight loss due to extraction: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
Protocol 3: Assessment of Volatility and Thermal Stability (TGA)
Objective: To measure the weight loss of the plasticizer from the polymer as a function of temperature, indicating its volatility and the thermal stability of the plasticized compound.[23]
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA crucible.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).[23][24]
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (T_d,5%), which is the temperature at which 5% weight loss occurs. A higher T_d,5% indicates better thermal stability and lower volatility of the plasticizer within the polymer matrix.[24]
Summary and Recommendations
The choice between this compound and Di-n-butyl sebacate is a classic example of balancing performance with application-specific requirements.
Caption: Relationship between alkyl chain length, properties, and applications for DBS and DOS.
Choose Di-n-butyl Sebacate (DBS) for:
-
Applications where high plasticizing efficiency and cost-effectiveness are primary drivers.[1]
-
Systems requiring good, but not extreme, low-temperature performance.
-
Formulations where moderate volatility and migration are acceptable, or where it is used in a blend with a more permanent plasticizer.
Choose this compound (DOS) for:
-
High-performance applications demanding superior low-temperature flexibility .[10][13]
-
Products requiring high permanence , including low volatility for high-temperature processing and long service life.[10]
-
Sensitive applications like medical devices and food contact materials where minimal plasticizer migration is critical.
By understanding the fundamental structure-property relationships and employing rigorous experimental validation, formulation scientists can confidently select the optimal sebacate plasticizer to meet the demanding performance and safety standards of their products.
References
- 1. researchgate.net [researchgate.net]
- 2. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sebacates – Nayakem [nayakem.com]
- 4. Dioctyl sebacate - Wikipedia [en.wikipedia.org]
- 5. Dioctyl sebacate [webbook.nist.gov]
- 6. Decanedioic acid, dibutyl ester [webbook.nist.gov]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. DIBUTYL SEBACATE [polytrans.be]
- 10. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 11. chembk.com [chembk.com]
- 12. Dibutyl Sebacate (DBS) Manufacturers Suppliers China | CAS 109-43-3 | Integratechem [integratechem.com]
- 13. primaryinfo.com [primaryinfo.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. kanademy.com [kanademy.com]
- 18. freundglobal.com [freundglobal.com]
- 19. journals.aijr.org [journals.aijr.org]
- 20. Poly(Glycerol Sebacate) in Biomedical Applications-A Review of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Osteoblast biocompatibility on poly(octanediol citrate)/sebacate elastomers with controlled wettability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 23. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
A Comparative In Vivo Degradation Analysis of Poly(glycerol sebacate) and Other Leading Biodegradable Polymers
For researchers, scientists, and drug development professionals navigating the landscape of biodegradable polymers, selecting the optimal material is a critical decision dictated by the specific demands of the application. This guide provides an in-depth, objective comparison of the in vivo degradation characteristics of poly(glycerol sebacate) (PGS) against other widely used biodegradable polymers, namely poly(lactic-co-glycolic acid) (PLGA), poly(ε-caprolactone) (PCL), and poly(L-lactic acid) (PLLA). Our analysis is grounded in experimental data to elucidate the nuanced differences in their degradation profiles, host responses, and evolving mechanical properties, thereby empowering you to make an informed choice for your research and development endeavors.
Introduction: The Critical Role of In Vivo Degradation in Biomaterial Performance
The success of implantable medical devices and drug delivery systems hinges on the predictable and biocompatible degradation of their polymeric components. An ideal biodegradable polymer should provide the necessary support or therapeutic release over a defined period before safely resorbing, leaving behind non-toxic byproducts that are easily metabolized or cleared by the body.[1][2] Poly(glycerol sebacate) (PGS), a tough and elastic polyester, has emerged as a promising biomaterial, particularly for soft tissue engineering.[2][3] Its unique degradation behavior sets it apart from more established aliphatic polyesters like PLGA, PCL, and PLA. This guide will dissect these differences to provide a clear comparative framework.
Degradation Mechanisms: A Tale of Two Erosion Processes
The fundamental difference in how PGS and other polyesters degrade in vivo lies in their erosion mechanisms. This distinction has profound implications for device geometry, mechanical integrity, and the local tissue environment.
Poly(glycerol sebacate) (PGS): A Paradigm of Surface Erosion
PGS is distinguished by its primary degradation mechanism of surface erosion .[3][4] This process involves the hydrolytic cleavage of ester bonds predominantly at the polymer-tissue interface.[3] As the outer layer erodes, the bulk of the material remains largely intact, preserving the implant's geometry and a significant portion of its mechanical strength for a longer duration relative to its mass loss.[3][4] This linear and predictable degradation profile is highly advantageous for applications requiring consistent structural support or sustained, zero-order drug release kinetics.[3] The degradation of PGS is also influenced by enzymatic activity, with lipases playing a significant role in accelerating the hydrolysis of ester bonds.[5][6]
PLGA, PCL, and PLA: The Dynamics of Bulk Erosion
In contrast, PLGA, PCL, and PLA primarily undergo bulk erosion .[3] In this mechanism, water penetrates the entire polymer matrix, initiating hydrolysis of ester linkages throughout the bulk of the material. This leads to a decrease in molecular weight and a progressive loss of mechanical integrity, often preceding any significant mass loss.[7] The implant may swell and eventually fragment into smaller pieces, which can sometimes elicit a more pronounced inflammatory response due to the release of acidic degradation byproducts.[8]
Diagram: Degradation Mechanisms
Caption: Contrasting degradation mechanisms of PGS and other common biodegradable polymers.
Comparative Analysis of In Vivo Degradation Parameters
The following table summarizes key in vivo degradation characteristics of PGS, PLGA, PCL, and PLLA based on available literature. It is important to note that degradation rates can be significantly influenced by factors such as molecular weight, crystallinity, implant geometry, and the specific physiological environment.
| Feature | Poly(glycerol sebacate) (PGS) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) | Poly(L-lactic acid) (PLLA) |
| Degradation Mechanism | Primarily Surface Erosion[3][4] | Bulk Erosion[3] | Bulk Erosion | Bulk Erosion |
| Typical In Vivo Degradation Time | Rapid (weeks to a few months)[3][4][9] | Tunable (weeks to months)[10][11] | Slow (months to years)[9][12] | Very Slow (years)[9][13] |
| Degradation Byproducts | Glycerol and sebacic acid[3] | Lactic acid and glycolic acid[14] | 6-hydroxycaproic acid | Lactic acid |
| Biocompatibility of Byproducts | Excellent; natural metabolites[15] | Generally good; can cause localized pH decrease and inflammation[8] | Good | Good |
| Mechanical Property Retention | Gradual loss, correlates with mass loss[3][4] | Rapid loss, precedes significant mass loss[7] | Slow loss | Very slow loss |
| Host Response | Minimal to mild inflammatory response[5][6][15] | Variable; can be more pronounced due to acidic byproducts[13] | Minimal inflammatory response | Minimal inflammatory response[13] |
Experimental Protocol for In Vivo Polymer Degradation Assessment
To ensure the scientific integrity and reproducibility of in vivo degradation studies, a well-defined experimental protocol is paramount. The following outlines a standard methodology for evaluating the in vivo degradation of polymeric implants.
Animal Model and Implantation
-
Animal Selection: Wistar or Sprague-Dawley rats are commonly used models for subcutaneous or intramuscular implantation studies due to their well-characterized physiology and ease of handling.[5][16][17] All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Implant Sterilization: Polymer samples (e.g., films, scaffolds, or disks) of defined dimensions and weight are sterilized, typically using ethylene oxide or gamma irradiation, ensuring the sterilization method does not significantly alter the polymer's properties.
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the surgical site.
-
Create a small subcutaneous pocket or intramuscular incision.
-
Insert the sterile polymer implant.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative analgesia and monitor the animal for signs of distress or infection.[16]
-
Explantation and Sample Analysis
-
Time Points: Implants and surrounding tissues are explanted at predetermined time points (e.g., 1, 2, 4, 8, 12 weeks) to assess the degradation profile over time.[13][17]
-
Explantation:
-
Euthanize the animal at the designated time point.
-
Carefully excise the implant along with the surrounding tissue capsule.
-
-
Sample Processing and Analysis:
-
Mass Loss: Gently remove the tissue capsule, rinse the explanted polymer with distilled water, and dry it to a constant weight in a vacuum oven. The percentage of mass loss is calculated relative to the initial weight.[17][18]
-
Molecular Weight Changes: Analyze the molecular weight and molecular weight distribution of the explanted polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[17] This is a critical indicator of bulk degradation.
-
Morphological Changes: Examine the surface and cross-sectional morphology of the explanted polymer using Scanning Electron Microscopy (SEM) to visualize changes in structure, such as the formation of pores or cracks.[17][19]
-
Histological Analysis: Fix the tissue surrounding the implant in formalin, embed it in paraffin, and section it for histological staining (e.g., Hematoxylin and Eosin - H&E). This allows for the evaluation of the local tissue response, including inflammation, fibrosis, and cellular infiltration.[13][17]
-
Diagram: In Vivo Degradation Study Workflow
Caption: A streamlined workflow for conducting a comprehensive in vivo polymer degradation study.
Causality and Insights: Why the Differences Matter
The distinct in vivo degradation behaviors of these polymers are directly linked to their chemical structures and physical properties.
-
The Role of Hydrophilicity: The presence of hydroxyl groups in the PGS backbone, originating from the glycerol monomer, contributes to its hydrophilicity and susceptibility to hydrolysis.[4] In contrast, the more hydrophobic nature of PCL and PLLA, due to their longer hydrocarbon segments, results in slower water uptake and consequently, a much slower degradation rate.[8][12] PLGA's degradation rate can be tailored by adjusting the ratio of lactic to glycolic acid; a higher glycolic acid content increases hydrophilicity and accelerates degradation.[11]
-
Impact on Biocompatibility and Host Response: The degradation byproducts of PGS, glycerol and sebacic acid, are natural metabolites, which contributes to its excellent biocompatibility and the typically mild inflammatory response observed in vivo.[15] The acidic byproducts of PLGA, while generally well-tolerated, can lead to a localized drop in pH, which may trigger a more significant inflammatory response in some applications, especially with high polymer loads.[8][13] The minimal swelling and surface-eroding nature of PGS also contribute to a less pronounced chronic inflammatory response compared to bulk-eroding polymers like PLGA.[15]
-
Mechanical Integrity and Application Suitability: For load-bearing applications or devices requiring a stable physical form, the gradual and predictable loss of mechanical properties in PGS is a significant advantage.[3][4] In contrast, the catastrophic loss of mechanical strength in bulk-eroding polymers can be a limiting factor, even when substantial mass remains.[7] However, the rapid degradation of some PLGA formulations is ideal for applications requiring short-term scaffolding followed by rapid tissue regeneration. The very slow degradation of PCL and PLLA makes them suitable for long-term implants where extended structural support is necessary.[9]
Conclusion and Future Directions
The choice between PGS and other biodegradable polymers is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the intended application. PGS offers a unique combination of elastomeric properties, excellent biocompatibility, and a predictable surface erosion mechanism, making it an outstanding candidate for soft tissue engineering and controlled drug delivery systems where maintaining structural integrity during degradation is crucial. Conversely, the tunable degradation rates of PLGA and the long-term stability of PCL and PLLA provide a broad spectrum of options for a wide array of biomedical applications.
Future research will likely focus on creating composite materials that leverage the strengths of different polymers. For instance, blending PGS with other polymers could offer a means to further tailor degradation rates and mechanical properties, expanding the toolkit available to researchers and engineers in the ever-evolving field of biomaterials.
References
- 1. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]
- 2. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation behavior of poly(glycerol sebacate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nerve guidance conduit - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tissue response and in vivo degradation of selected polyhydroxyacids: polylactides (PLA), poly(3-hydroxybutyrate) (PHB), and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB/VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Poly(Glycerol Sebacate) in Tissue Engineering [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Di-n-octyl Sebacate Characterization
Introduction: The Critical Role of Di-n-octyl Sebacate Characterization
This compound (DOS), a widely utilized plasticizer, imparts flexibility and durability to a vast array of polymeric materials, finding applications in everything from food packaging to medical devices. The precise and accurate characterization of DOS is not merely a matter of quality control; it is a cornerstone of product performance, safety, and regulatory compliance. For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical techniques available for DOS characterization is paramount. This guide provides an in-depth, cross-validation of the most pertinent analytical methodologies, moving beyond a simple recitation of protocols to elucidate the scientific rationale behind experimental choices.
This document is structured to provide a holistic view of DOS analysis, empowering you to make informed decisions when selecting the most appropriate technique for your specific application. We will delve into the nuances of chromatographic and spectroscopic methods, offering detailed protocols and a comparative analysis of their performance.
Chromatographic Techniques: Separating and Quantifying this compound
Chromatography stands as a pillar of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For a semi-volatile compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable analytical pathways, each with its own set of advantages and considerations.
Gas Chromatography (GC): The Workhorse for Volatile and Semi-Volatile Compounds
Gas Chromatography is a robust and widely adopted technique for the analysis of compounds that can be vaporized without decomposition.[1] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For DOS analysis, GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), offers high resolution and sensitivity.[2]
Experimental Protocol: GC-FID Analysis of this compound
This protocol outlines a general procedure for the quantification of DOS in a polymer matrix.
1. Sample Preparation:
-
Accurately weigh approximately 1 gram of the polymer sample into a 20 mL glass vial.
-
Add 10 mL of a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to dissolve the polymer.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
If the polymer is not fully soluble, an extraction step may be necessary. In such cases, sonicate the mixture for 15-20 minutes.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., di-n-butyl sebacate) to both the sample and calibration standards.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-FID Instrumentation and Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C, hold for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 320°C.
-
Injection Volume: 1 µL.
Causality Behind Experimental Choices:
-
The choice of a high injector temperature ensures the rapid and complete volatilization of DOS.
-
The temperature program is designed to provide good separation between the solvent peak, the internal standard, and the DOS peak, while also ensuring that DOS elutes within a reasonable timeframe.
-
The FID is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range for the quantification of DOS.
Logical Workflow for GC-FID Analysis
Caption: Workflow for GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
High-Performance Liquid Chromatography is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture.[3] HPLC is particularly advantageous for compounds that are not easily volatilized or are thermally labile.[4] While DOS is amenable to GC analysis, HPLC offers an alternative approach, especially when dealing with complex matrices or when simultaneous analysis of other non-volatile components is required.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol provides a general method for the analysis of DOS using HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to a known concentration.
-
Sonication may be used to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV detector at a low wavelength, such as 210 nm, as DOS lacks a strong chromophore.
-
Injection Volume: 20 µL.
Causality Behind Experimental Choices:
-
A C18 column is a common choice for the reverse-phase separation of non-polar to moderately polar compounds like DOS.
-
The mobile phase composition is optimized to achieve good retention and peak shape for DOS.
-
Maintaining a constant column temperature ensures reproducible retention times.
-
UV detection at a low wavelength is necessary to detect DOS, which does not have significant UV absorbance at higher wavelengths.
Logical Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Comparative Performance of GC and HPLC for DOS Analysis
The choice between GC and HPLC for DOS analysis depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Applicability to DOS | Excellent, as DOS is a semi-volatile compound. | Good, suitable for non-volatile or thermally sensitive analysis. |
| Sensitivity | Generally higher for volatile compounds.[3] | Dependent on the detector; can be lower for compounds with poor chromophores like DOS. |
| Speed | Typically faster run times.[5] | Generally longer analysis times.[6] |
| Cost-Effectiveness | Often more cost-effective due to the use of gases instead of expensive solvents.[5] | Can be more expensive due to solvent consumption.[5] |
| Sample Throughput | Higher, due to faster analysis times. | Lower, due to longer run times. |
| Robustness | Very robust and reliable for routine analysis. | Robust, but can be more susceptible to column degradation and matrix effects. |
Spectroscopic Techniques: Unveiling the Molecular Structure of this compound
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a sample. For the comprehensive characterization of this compound, Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools.
Fourier-Transform Infrared Spectroscopy (FTIR): A Fingerprint of Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a unique "fingerprint" based on its molecular vibrations.[4] For DOS, an ester, the FTIR spectrum is characterized by strong absorptions corresponding to the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.[7]
Experimental Protocol: FTIR-ATR Analysis of this compound
Attenuated Total Reflectance (ATR) is a convenient sampling technique that allows for the direct analysis of liquid and solid samples with minimal preparation.[8]
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
2. FTIR-ATR Instrumentation and Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good quality spectrum.
-
Acquire a background spectrum of the empty ATR crystal before analyzing the sample.
-
Collect the sample spectrum.
Interpretation of the DOS FTIR Spectrum:
The FTIR spectrum of this compound will exhibit characteristic peaks:
-
~2925 cm⁻¹ and ~2855 cm⁻¹: C-H stretching vibrations of the alkyl chains.
-
~1735 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.[7]
-
~1170 cm⁻¹ and ~1060 cm⁻¹: C-O stretching vibrations of the ester group.[7]
Logical Relationship in FTIR Analysis
Caption: Logical relationship in FTIR analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, NMR can confirm the identity and purity of the compound.
Experimental Protocol: ¹H NMR Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently shake to ensure the sample is completely dissolved.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
Interpretation of the ¹H NMR Spectrum of DOS:
The ¹H NMR spectrum of this compound will show distinct signals corresponding to the different types of protons in the molecule:
-
~4.05 ppm (triplet): Protons of the -O-CH₂- group adjacent to the ester oxygen.
-
~2.28 ppm (triplet): Protons of the -CH₂- group adjacent to the carbonyl group.
-
~1.62 ppm (multiplet): Protons of the -CH₂- groups beta to the ester oxygen and the carbonyl group.
-
~1.2-1.4 ppm (multiplet): Protons of the remaining methylene (-CH₂-) groups in the octyl and sebacate chains.
-
~0.88 ppm (triplet): Protons of the terminal methyl (-CH₃) groups of the octyl chains.
Quantitative NMR (qNMR) can also be employed for the precise determination of DOS concentration by integrating the signals and comparing them to a certified internal standard.[9]
Logical Workflow for NMR Analysis
References
- 1. store.astm.org [store.astm.org]
- 2. infinitalab.com [infinitalab.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Responsible Disposal of Di-n-octyl Sebacate for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of chemical reagents, from procurement to disposal, demands meticulous attention to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of di-n-octyl sebacate (DOS), a common plasticizer and laboratory chemical. By moving beyond mere compliance and embracing a foundational understanding of the "why" behind these procedures, we can ensure the safety of laboratory personnel and the preservation of our environment.
Understanding this compound: A Safety Profile
This compound, the diester of sebacic acid and 2-ethylhexanol, is an oily, colorless liquid widely used in various industrial and laboratory applications.[1] A critical first step in its responsible management is to understand its inherent properties and associated hazards.
| Property | Value | Significance for Disposal |
| Physical State | Liquid | Spills can spread easily; requires containment. |
| Flammability | Combustible, but not readily ignitable | Low fire risk under standard lab conditions.[2] |
| Flash Point | 198.4 °C | High flash point indicates low flammability.[2] |
| Aquatic Toxicity | Not classified as hazardous to the aquatic environment | Lower immediate risk to aquatic ecosystems if small, incidental releases occur.[3][4] |
| Biodegradability | Readily biodegradable | The substance is expected to break down in the environment, reducing long-term persistence.[3][4] |
| Regulatory Status | Not regulated as a dangerous good for transport (IATA-DGR, IMDG-Code) | Simplifies transport for disposal, but does not exempt it from proper waste management protocols. |
While this compound is not classified as a hazardous waste under major international and national regulations, this does not equate to indiscriminate disposal.[5] The principle of responsible chemical management dictates that all chemical waste, regardless of its hazard classification, be handled in a controlled and deliberate manner to minimize environmental impact.[5][6]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the decision-making process and practical steps for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Characterization
The foundational step is to confirm that the waste stream is indeed this compound and to assess its contamination level.
-
Pure this compound: Unused or expired DOS that has not been mixed with other substances.
-
Contaminated this compound: DOS that has been used in an experimental process and is now mixed with other chemicals, solvents, or materials.
Causality: The nature and concentration of contaminants will determine if the waste must be treated as hazardous. If DOS is mixed with a substance classified as hazardous, the entire mixture must be disposed of as hazardous waste, following the specific guidelines for the hazardous component.
Step 2: Segregation of Waste
Proper segregation is paramount to prevent accidental mixing of incompatible chemicals and to ensure cost-effective and compliant disposal.
-
Non-Hazardous Waste Stream: Collect pure or uncontaminated this compound in a dedicated, clearly labeled waste container.
-
Hazardous Waste Stream: If contaminated with hazardous materials, collect it in a separate, appropriate hazardous waste container, labeled according to the hazardous constituents.
Expert Insight: Never mix non-hazardous chemical waste with general laboratory trash or pour it down the drain without explicit approval from your institution's Environmental Health and Safety (EHS) department.[7] While some non-hazardous liquids may be drain-disposable with copious amounts of water, this is highly dependent on local regulations and the specific infrastructure of your facility.[7]
Step 3: Containerization and Labeling
Proper containment and clear communication are critical for safe handling and disposal.
-
Select an Appropriate Container: Use a chemically compatible container, typically the original container or a new, clean container made of similar material (e.g., glass or a compatible plastic). Ensure the container has a secure, leak-proof cap.
-
Labeling: Clearly label the waste container with "this compound Waste" and indicate if it is contaminated. Include the date of accumulation. Accurate labeling prevents mishaps and ensures the waste is handled correctly by disposal personnel.
Step 4: Storage of Waste
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Location: Store in a secondary containment tray to prevent the spread of any potential leaks.
-
Conditions: Keep the container closed when not in use. Store away from sources of ignition, although the risk is low.[2]
Step 5: Disposal Pathway Selection
The appropriate disposal route depends on the waste characterization and local regulations.
-
For Pure/Uncontaminated this compound:
-
Waste Vendor Pickup: The most common and recommended method is to have the non-hazardous chemical waste collected by your institution's contracted waste management provider. They will transport it to a licensed treatment, storage, and disposal facility (TSDF).[6]
-
Recycling/Reclamation: While less common for small laboratory quantities, investigate if recycling or reclamation options are available. Sebacate esters can sometimes be reprocessed.[8][9][10]
-
-
For Contaminated this compound:
-
Hazardous Waste Disposal: If contaminated with hazardous substances, the mixture must be disposed of through your institution's hazardous waste program. The specific disposal method (e.g., incineration, chemical treatment) will be determined by the nature of the hazardous contaminants.[11]
-
Step 6: Handling Spills and Contaminated Materials
In the event of a spill, prompt and correct action is necessary.
-
Containment: Absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.[12]
-
Collection: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Disposal of Contaminated Materials: The absorbent material and any contaminated personal protective equipment (PPE) must be disposed of in the same manner as the this compound waste itself.
Visualizing the Disposal Process
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Trustworthiness Through Self-Validation
This protocol is designed as a self-validating system. At each step, the rationale is provided, allowing the researcher to understand the implications of their choices. By correctly identifying the waste, segregating it based on contamination, and choosing the appropriate disposal pathway, the process inherently leads to a safe and compliant outcome. The ultimate responsibility for waste determination and safe disposal lies with the generator of the waste.[6]
Conclusion
The proper disposal of this compound is a straightforward process when guided by a clear understanding of its properties and a commitment to best laboratory practices. While not classified as hazardous, its disposal requires the same level of care and diligence as any other laboratory chemical. By following this procedural guide, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
- 1. Dioctyl sebacate - Wikipedia [en.wikipedia.org]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. sfasu.edu [sfasu.edu]
- 8. EP2376538A1 - A process for recycling cellulose acetate ester waste - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP0595184B1 - Recycling cellulose esters from the waste from cigarette manufacture - Google Patents [patents.google.com]
- 11. uswonline.com [uswonline.com]
- 12. lobachemie.com [lobachemie.com]
A Researcher's Guide to the Safe Handling of Di-n-octyl Sebacate
Welcome to your comprehensive guide on the safe and effective handling of Di-n-octyl sebacate (DOS). As a trusted partner in your research and development endeavors, we are committed to providing you with the essential knowledge to ensure your safety and the integrity of your work. This guide moves beyond mere procedural lists, offering a deep dive into the rationale behind each safety recommendation, grounded in the physicochemical properties of DOS and established laboratory best practices.
This compound, a common plasticizer and lubricant, is characterized by its low volatility and is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, a cavalier attitude toward its handling is a risk no diligent scientist can afford. Adherence to proper safety protocols is paramount to mitigate even minor risks and to foster a culture of safety within the laboratory.
Core Safety Directives for this compound
While this compound is not considered highly hazardous, direct contact with the skin or eyes can cause mild irritation.[3] The primary objective of the recommended personal protective equipment (PPE) is to create a reliable barrier against such exposure.
A thorough risk assessment should always precede any handling of chemical substances. For this compound, the following PPE is deemed essential:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side shields | To prevent accidental splashes from entering the eyes, which could cause irritation.[1][4] |
| Hand Protection | Nitrile rubber gloves (minimum 0.3 mm thickness) | Nitrile gloves offer excellent resistance to this compound, with a breakthrough time of over 480 minutes, ensuring prolonged protection during handling.[1][5] |
| Body Protection | Standard laboratory coat | To protect the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | This compound has low volatility. However, if there is a potential for aerosol or mist formation, a respirator with an appropriate organic vapor cartridge should be used.[5][6] |
It is imperative to inspect all PPE for integrity before each use. Compromised equipment offers a false sense of security and must be replaced immediately.
Operational Protocol: From Receipt to Disposal
The following step-by-step protocol is designed to guide you through the safe handling of this compound in a typical laboratory setting.
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label Verification: Ensure the container is clearly labeled as this compound.
-
Safe Storage: Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] Keep the container tightly closed when not in use.[5][7]
-
Work Area Preparation: Ensure your workspace is clean and uncluttered. The presence of an emergency eye wash station and a safety shower in the vicinity is a mandatory prerequisite.[3]
-
Donning PPE: Before handling, put on your laboratory coat, safety goggles, and nitrile gloves.
-
Dispensing: When transferring this compound, do so in a well-ventilated area. Avoid generating aerosols or mists.[5]
-
Post-Handling Hygiene: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[2] Remove and properly store or dispose of your PPE.
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material such as sand, earth, or a universal binder to contain the liquid.[2][7]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and its contaminated materials is a critical aspect of responsible laboratory practice.
-
Waste Characterization: Although not classified as hazardous waste, it should not be disposed of down the drain.[1]
-
Container Management: Contaminated containers should be handled as if they contain the substance itself.[3] Once appropriately cleaned, they can be recycled or disposed of according to institutional and local regulations.
-
Disposal Route: Dispose of waste this compound and contaminated materials in accordance with all applicable local, state, and federal guidelines.[3] Consult your institution's environmental health and safety (EHS) department for specific procedures.
Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and actions in the safe handling lifecycle of this compound.
Caption: A workflow diagram illustrating the safe handling of this compound from preparation to disposal.
By internalizing and implementing these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Trust in these protocols is trust in a system of self-validation, ensuring the well-being of all and the continued success of your vital research.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
